Product packaging for 4-(Oxiran-2-ylmethoxy)butan-1-OL(Cat. No.:CAS No. 4711-95-9)

4-(Oxiran-2-ylmethoxy)butan-1-OL

Cat. No.: B3052866
CAS No.: 4711-95-9
M. Wt: 146.18 g/mol
InChI Key: CYCBPQPFMHUATH-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)butan-1-OL is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B3052866 4-(Oxiran-2-ylmethoxy)butan-1-OL CAS No. 4711-95-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-3-1-2-4-9-5-7-6-10-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCBPQPFMHUATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599896
Record name 4-[(Oxiran-2-yl)methoxy]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4711-95-9
Record name 4-[(Oxiran-2-yl)methoxy]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(Oxiran-2-ylmethoxy)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the versatile chemical intermediate, 4-(oxiran-2-ylmethoxy)butan-1-ol. This bifunctional molecule, containing both a primary alcohol and an epoxide ring, serves as a valuable building block in various synthetic applications, including the development of novel pharmaceutical agents and advanced materials. This document outlines a detailed synthetic protocol and comprehensive characterization data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol [1]
CAS Number 4711-95-9[1][2][3]
Appearance Colorless Liquid (predicted)
Boiling Point Not reported
Density Not reported
Solubility Soluble in common organic solvents

Synthesis Methodology

The synthesis of this compound can be achieved through the selective mono-alkylation of 1,4-butanediol with epichlorohydrin under phase-transfer catalysis conditions. This method offers a robust and efficient route to the desired product, minimizing the formation of the bis-alkylated byproduct.

Experimental Protocol

Materials:

  • 1,4-butanediol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with 1,4-butanediol (10 equivalents) and tetrabutylammonium bromide (0.1 equivalents). The flask is then placed in a controlled temperature bath.

  • Addition of Base: A 50% (w/v) aqueous solution of sodium hydroxide (1.2 equivalents) is slowly added to the stirred mixture.

  • Addition of Epichlorohydrin: Epichlorohydrin (1 equivalent) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature at 40-50°C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (epichlorohydrin) is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. Toluene is added to dilute the mixture, and the organic layer is washed sequentially with deionized water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow reagents 1,4-Butanediol Epichlorohydrin NaOH, TBAB, Toluene reaction Phase-Transfer Catalyzed Alkylation reagents->reaction 1. Mix & React workup Aqueous Workup (Water, Brine) reaction->workup 2. Quench & Extract purification Purification (Vacuum Distillation or Column Chromatography) workup->purification 3. Dry & Concentrate product This compound purification->product 4. Isolate

Caption: Synthesis workflow for this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR data for the target compound are summarized below. Online prediction tools can provide valuable estimates for the chemical shifts.

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.70t2H-CH₂-OH
~3.50m2H-O-CH₂-CH₂-
~3.45dd1HOxirane -CH₂ (a)
~3.15m1HOxirane -CH
~2.80dd1HOxirane -CH₂ (b)
~2.60t2H-CH₂-O-Glycidyl
~1.65m4H-CH₂-CH₂-
~2.50br s1H-OH

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~72.5-O-CH₂-Glycidyl
~71.0-CH₂-O-CH₂-
~62.0-CH₂-OH
~51.0Oxirane -CH
~44.0Oxirane -CH₂
~29.5-CH₂-CH₂-OH
~26.0-CH₂-CH₂-O-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for this compound are listed below. A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration in alcohols. The presence of the epoxide ring is confirmed by the characteristic C-O-C stretching vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H Stretch (Alcohol)
3050-2990MediumC-H Stretch (Epoxide)
2940-2860StrongC-H Stretch (Alkyl)
1250StrongC-O-C Stretch (Epoxide, asymmetric)
1100StrongC-O Stretch (Ether and Alcohol)
915MediumC-O-C Stretch (Epoxide, symmetric)
840MediumC-O Stretch (Epoxide)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 146. Common fragmentation patterns for ethers include α-cleavage and cleavage of the C-O bond.

Expected Fragmentation:

  • α-cleavage: Loss of an alkyl radical adjacent to the ether oxygen.

  • C-O bond cleavage: Cleavage of the bond between the butoxy group and the glycidyl group.

  • Loss of water: Dehydration from the alcohol functional group.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of the synthesized product.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. The detailed protocols and expected analytical data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Spectroscopic and Synthetic Analysis of 4-(Oxiran-2-ylmethoxy)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(oxiran-2-ylmethoxy)butan-1-ol (CAS No. 4711-95-9) is a bifunctional organic molecule incorporating both a primary alcohol and an epoxide (oxirane) functional group.[1][2] This unique structural combination makes it a valuable intermediate in various synthetic applications, including the development of pharmaceutical compounds and advanced materials.[3][4] This technical guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, outlines general experimental protocols for its analysis, and presents a plausible synthetic route. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages data from analogous structures to provide a comprehensive theoretical analysis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₄O₃[1]
Molecular Weight146.18 g/mol [1]
CAS Number4711-95-9[2]
IUPAC NameThis compound[1]
Synonyms4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the butanol backbone and the oxirane ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6t2H-CH₂-OH (a)
~3.5t2H-O-CH₂- (d)
~3.4m2H-O-CH₂- (oxirane side chain) (e)
~3.1m1H-CH- (oxirane ring) (f)
~2.8dd1H-CH₂- (oxirane ring, trans) (g)
~2.6dd1H-CH₂- (oxirane ring, cis) (g)
~1.6m4H-CH₂-CH₂- (b, c)
~2.5s (broad)1H-OH

Structure for ¹H NMR Assignments:

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~72-O-CH₂- (oxirane side chain)
~70-O-CH₂- (butanol chain)
~62-CH₂-OH
~51-CH- (oxirane ring)
~44-CH₂- (oxirane ring)
~30-CH₂- (C3 of butanol)
~26-CH₂- (C2 of butanol)
Predicted FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the hydroxyl and ether functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3050-2850Medium-StrongC-H stretch (alkane)
~1250StrongC-O-C stretch (ether)
~1100StrongC-O stretch (primary alcohol)
~915, ~840MediumC-O stretch (epoxide ring)
Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
146[M]⁺ (Molecular Ion)
129[M - OH]⁺
115[M - CH₂OH]⁺
101[M - C₂H₅O]⁺
87[M - C₃H₇O]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺

Experimental Protocols

The following sections describe generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis

A plausible synthetic route for this compound involves the reaction of 1,4-butanediol with epichlorohydrin under basic conditions.

Materials:

  • 1,4-butanediol

  • Epichlorohydrin

  • Sodium hydroxide (or other suitable base)

  • Anhydrous solvent (e.g., tetrahydrofuran, dioxane)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-butanediol in the anhydrous solvent.

  • Add a stoichiometric excess of the base (e.g., sodium hydroxide) to the solution.

  • Slowly add epichlorohydrin to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench with deionized water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the peaks and determine the multiplicities.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion and major fragment ions.

  • Data Analysis: Analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Plausible Synthetic Pathway

G reagents 1,4-Butanediol + Epichlorohydrin intermediate Alkoxide Intermediate reagents->intermediate Deprotonation base Base (e.g., NaOH) Solvent product This compound intermediate->product Nucleophilic Attack on Epichlorohydrin

Caption: Plausible synthesis of this compound.

General Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation sample Purified Compound nmr NMR (¹H, ¹³C) sample->nmr ir FT-IR sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic analysis of an organic compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic chemistry. While experimental spectroscopic data is not widely published, a thorough analysis of its structure allows for reliable prediction of its spectral characteristics. The experimental protocols outlined in this guide provide a framework for the synthesis and analysis of this compound, enabling researchers to further explore its applications in drug development and materials science.

References

physical and chemical properties of 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-(oxiran-2-ylmethoxy)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-hydroxybutyl glycidyl ether, is a bifunctional organic compound containing both a primary alcohol and an epoxide (oxirane) ring. This unique combination of functional groups makes it a valuable intermediate in various chemical syntheses, particularly in the development of pharmaceuticals, advanced polymers, and cross-linking agents. Its ability to undergo reactions at both the hydroxyl group and the strained epoxide ring allows for the introduction of a flexible four-carbon spacer with a reactive handle for further chemical modification. This guide provides a comprehensive overview of the known , along with detailed experimental protocols for their determination and a discussion of its key chemical transformations.

Core Compound Details
IdentifierValue
IUPAC Name This compound
CAS Number 4711-95-9[1]
Molecular Formula C₇H₁₄O₃[1][2][3]
Molecular Weight 146.18 g/mol [1][2][3]
Synonyms 4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether[1][2]
SMILES C1C(O1)COCCCCO[2]

Physical Properties

Experimentally determined physical properties for this compound are not extensively reported in the literature. The data presented below are a combination of computed values from reputable chemical databases and experimental data for structurally similar alkyl glycidyl ethers to provide a comparative context.

Tabulated Physical Properties
PropertyThis compound (Computed)n-Butyl Glycidyl Ether (Experimental)Allyl Glycidyl Ether (Experimental)
Boiling Point No data available163-165 °C154 °C[4]
Density No data available0.92 g/cm³ at 20 °C0.962 g/mL at 25 °C
Refractive Index No data available1.4181.434 at 20 °C[4]
Solubility Predicted to be soluble in water and polar organic solvents2% in water at 20 °C[5]Insoluble in water[4]
LogP 0.1743[1]0.630.1
Vapor Pressure No data available3 mmHg at 25 °C[5]4.5 mmHg at 25 °C

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the primary alcohol and the epoxide ring.

Synthesis

The most common synthetic route to this compound is a variation of the Williamson ether synthesis . This involves the reaction of 1,4-butanediol with epichlorohydrin in the presence of a base. The base deprotonates one of the hydroxyl groups of the 1,4-butanediol, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride. An intramolecular cyclization then forms the epoxide ring.

Williamson_Ether_Synthesis 1,4-Butanediol HO-(CH₂)₄-OH Intermediate_Alkoxide HO-(CH₂)₄-O⁻ 1,4-Butanediol->Intermediate_Alkoxide + Base Epichlorohydrin Cl-CH₂-CH(O)CH₂ Base Base (e.g., NaOH) Product This compound Intermediate_Alkoxide->Product + Epichlorohydrin - Cl⁻ Acid_Catalyzed_Ring_Opening Substrate R-O-CH₂-CH(O)CH₂ Protonated_Epoxide R-O-CH₂-CH(OH⁺)CH₂ Substrate->Protonated_Epoxide + H⁺ Product R-O-CH₂-CH(OH)-CH₂-Nu Protonated_Epoxide->Product + Nu-H - H⁺ Nucleophile Nu-H Base_Catalyzed_Ring_Opening Substrate R-O-CH₂-CH(O)CH₂ Alkoxide_Intermediate R-O-CH₂-CH(O⁻)-CH₂-Nu Substrate->Alkoxide_Intermediate + Nu⁻ Nucleophile Nu⁻ Product R-O-CH₂-CH(OH)-CH₂-Nu Alkoxide_Intermediate->Product + H₂O - OH⁻

References

4-(oxiran-2-ylmethoxy)butan-1-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4711-95-9 Molecular Formula: C₇H₁₄O₃

This technical guide provides a comprehensive overview of 4-(oxiran-2-ylmethoxy)butan-1-ol, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development and material science. This document outlines its chemical properties, potential applications, and illustrative experimental protocols and reaction pathways.

Chemical and Physical Properties

This compound, also known as 4-(2,3-epoxypropoxy)butanol, is a chemical intermediate possessing both a primary alcohol and an epoxide functional group.[1] This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[2][3]

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 4711-95-9ChemScene[4], PubChem[5]
Molecular Formula C₇H₁₄O₃ChemScene[4], PubChem[5]
Molecular Weight 146.18 g/mol ChemScene[4], PubChem[5]
IUPAC Name This compoundPubChem[5]
Synonyms 4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl etherChemScene[4], PubChem[5]
Purity ≥98%ChemScene[4]
Storage Temperature 4°CChemScene[4]
Topological Polar Surface Area 41.99 ŲChemScene[4]
LogP 0.1743ChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Rotatable Bonds 6ChemScene[4]

Note: Some physical properties are computationally derived and should be considered as estimates.

Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several areas:

  • Pharmaceutical Intermediates: Its ability to undergo reactions at both the hydroxyl and epoxide sites makes it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.[2]

  • Organic Synthesis: The distinct reactivity of the alcohol and epoxide groups allows for sequential and selective modifications, providing a route to a diverse range of chemical structures.[3]

  • Advanced Materials: This compound is utilized in the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in areas like gas storage and catalysis.[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a plausible synthesis route can be derived from standard organic chemistry principles. A representative protocol for its synthesis would involve the reaction of butan-1,4-diol with an epihalohydrin, such as epichlorohydrin, under basic conditions.

Hypothetical Synthesis Protocol:

  • Reaction Setup: To a stirred solution of an excess of 1,4-butanediol in a suitable aprotic solvent (e.g., THF, dioxane), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is added.

  • Addition of Base: A strong aqueous base, such as 50% sodium hydroxide solution, is added dropwise to the mixture at a controlled temperature (e.g., 20-30°C).

  • Addition of Epihalohydrin: Epichlorohydrin is then added slowly to the reaction mixture, maintaining the temperature.

  • Reaction Monitoring: The reaction is stirred vigorously at a slightly elevated temperature (e.g., 40-50°C) for several hours. The progress of the reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and water is added to dissolve the inorganic salts. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Relationships and Workflows

The primary utility of this compound in drug development and organic synthesis lies in its capacity to act as a linker or spacer molecule, connecting different chemical moieties through its two reactive functional groups. A common workflow involves the sequential reaction of the alcohol and the epoxide.

Logical Workflow: Synthesis of a Hypothetical Drug Candidate Precursor

This workflow illustrates how this compound can be used to link a hypothetical pharmacophore (Pharmacophore A) with another functional group (Functional Group B), which could be another pharmacophore or a group that modifies the molecule's solubility or other properties.

G A This compound C Intermediate 1 (Ether-linked Pharmacophore A) A->C 1. Etherification at the -OH group B Pharmacophore A (with a reactive group for etherification) B->C E Final Product (Drug Candidate Precursor) C->E 2. Nucleophilic ring-opening of the epoxide D Functional Group B (e.g., an amine or thiol) D->E

Sequential functionalization of this compound.

In the first step of this logical workflow, the primary alcohol of this compound reacts with a suitable functional group on "Pharmacophore A" to form a stable ether linkage. This reaction preserves the epoxide ring for a subsequent transformation. In the second step, the epoxide ring of the intermediate is opened by a nucleophile, such as an amine or thiol present on "Functional Group B". This reaction results in the final product, where the butoxy chain acts as a linker between the two moieties. This type of sequential reaction strategy is fundamental in the construction of complex molecules in medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(oxiran-2-ylmethoxy)butan-1-ol (CAS No. 4711-95-9). Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines its predicted solubility based on its chemical structure and the properties of analogous compounds. Furthermore, it details established experimental protocols for determining its solubility in various solvents, providing a practical framework for laboratory investigation.

Introduction to this compound

This compound is a bifunctional organic compound featuring a primary alcohol, an ether linkage, and an epoxide ring.[1] Its molecular structure suggests a degree of polarity, which is a key determinant of its solubility. This compound serves as a versatile intermediate in various chemical syntheses, including the development of pharmaceutical compounds and advanced porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[2] Its utility in these applications often depends on its solubility in a range of reaction media.

Chemical Structure:

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and non-polar moieties, which will dictate its miscibility with different solvents.

  • Polar Functional Groups: The hydroxyl (-OH) group and the ether oxygen (-O-) are capable of forming hydrogen bonds with protic solvents like water and alcohols. The epoxide ring also contributes to the molecule's polarity.

  • Non-Polar Moiety: The butyl chain (-(CH2)4-) is a non-polar hydrocarbon component.

Based on this structure, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group suggests that this compound will be soluble in polar protic solvents.[3][4] The ability to act as both a hydrogen bond donor and acceptor enhances its affinity for these solvents.[5] However, the C7 carbon backbone may limit its miscibility in water compared to shorter-chain alcohols.[3] As a glycol ether, it is expected to be water-soluble.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO)): The compound is expected to be soluble in polar aprotic solvents due to dipole-dipole interactions. Glycol ethers are generally soluble in a wide range of organic solvents.[7][8]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar butyl group will contribute to some solubility in non-polar solvents. However, the strong polarity of the hydroxyl and ether groups will likely limit its miscibility with purely non-polar solvents.[3]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various solvents is not available in the public domain. To obtain this data, experimental determination is necessary. The following sections outline the protocols for such determinations.

Experimental Protocols for Solubility Determination

Qualitative Solubility Testing

A preliminary qualitative assessment is a rapid method to screen for suitable solvents.

Methodology:

  • Preparation: Add approximately 0.1 g of this compound to a clean, dry test tube.

  • Solvent Addition: Add 3 mL of the test solvent in 1 mL increments.

  • Observation: After each addition, agitate the mixture vigorously for 1-2 minutes. Observe if the solute completely dissolves.

  • Classification:

    • Soluble: The compound forms a clear, homogenous solution.

    • Partially Soluble: A portion of the compound dissolves, but some remains undissolved.

    • Insoluble: The compound does not visibly dissolve.

A logical workflow for qualitative solubility testing is presented below.

G Figure 1: Qualitative Solubility Testing Workflow start Start with Unknown Compound (this compound) water Test Solubility in Water start->water soluble_water Soluble water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Test Solubility in 5% HCl soluble_hcl Soluble (Basic Compound, e.g., Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test Solubility in 5% NaOH soluble_naoh Soluble (Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test Solubility in 5% NaHCO3 soluble_nahco3 Soluble (Strong Acid, e.g., Carboxylic Acid) nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble (Weak Acid, e.g., Phenol) nahco3->insoluble_nahco3 No h2so4 Test Solubility in conc. H2SO4 soluble_h2so4 Soluble (Neutral Compound with N, O, S or double/triple bonds) h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble h2so4->insoluble_h2so4 No inert Inert Compound (Alkane, Alkyl Halide, Aromatic Hydrocarbon) insoluble_water->hcl insoluble_hcl->naoh soluble_naoh->nahco3 insoluble_naoh->h2so4 insoluble_h2so4->inert

Caption: Figure 1: Workflow for qualitative solubility analysis.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the saturation solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is necessary to ensure saturation.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). The concentration of the solute in the supernatant is then determined using a suitable analytical technique, such as:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solute.

    • Chromatographic Analysis (HPLC, GC): Dilute an aliquot of the saturated solution and analyze it by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) against a calibration curve.

    • Spectroscopic Analysis (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by UV-Vis spectroscopy.

The general workflow for quantitative solubility determination is depicted below.

G Figure 2: Quantitative Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Allow undissolved solute to settle equil1->sep1 sep2 Alternatively, centrifuge the mixture sep1->sep2 analysis1 Withdraw a known volume of the supernatant sep2->analysis1 analysis2 Determine concentration using an analytical method (Gravimetric, HPLC, GC, UV-Vis) analysis1->analysis2

Caption: Figure 2: General workflow for the shake-flask method.

Summary and Conclusion

References

A Comprehensive Guide to the Quantum Chemical Analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed framework for the quantum chemical analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol, a molecule of interest in pharmaceutical synthesis and materials science.[1] Given the absence of published computational studies on this specific molecule, this guide outlines a robust theoretical methodology, details the expected outcomes, and provides a blueprint for future in silico investigations. The protocols and data presented herein are designed to offer deep insights into the molecule's structural, electronic, and spectroscopic properties.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an epoxide functional group.[2][3][4][5][6] This unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and polymers.[1] Understanding its conformational landscape, electronic properties, and spectroscopic signatures through high-level quantum chemical calculations can significantly accelerate research and development by predicting its reactivity, stability, and potential interactions.

This guide details a proposed computational study using Density Functional Theory (DFT), a widely used and reliable method for systems of this size.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data, primarily sourced from chemical databases, provides a baseline for the computational results.

PropertyValueSource
Molecular FormulaC₇H₁₄O₃[2][6]
Molecular Weight146.18 g/mol [2][6]
XLogP3-AA-0.2[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count6[6]
Topological Polar Surface Area41.9 Ų[6]

Table 1: Physicochemical Properties of this compound

Proposed Computational Methodology

The following section details the proposed experimental protocol for the quantum chemical calculations.

3.1. Software

All calculations will be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan.

3.2. Level of Theory and Basis Set

Density Functional Theory (DFT) with the B3LYP functional is proposed. This hybrid functional is well-established for its accuracy in predicting the geometries and vibrational frequencies of organic molecules.[7] The 6-311++G(d,p) basis set will be employed, which includes diffuse functions to accurately describe the lone pairs on the oxygen atoms and polarization functions to account for the non-spherical nature of electron density in the strained epoxide ring.

3.3. Computational Workflow

The computational workflow for this study is outlined below and visualized in Figure 1.

G Figure 1: Computational Workflow A Initial Structure Generation B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F NMR Chemical Shift Calculation (GIAO Method) B->F G Electronic Properties (HOMO-LUMO, MEP) B->G D Zero-Point Energy Correction C->D E Thermodynamic Properties C->E H Data Analysis and Visualization D->H E->H F->H G->H I Comparison with Experimental Data H->I

Caption: Computational workflow for the quantum chemical analysis of this compound.

3.3.1. Geometry Optimization

The initial 3D structure of this compound will be generated and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process will locate the minimum energy conformation of the molecule.

3.3.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies will be used to predict the infrared (IR) spectrum of the molecule.

3.3.3. Thermochemical Analysis

The frequency calculation will also provide the zero-point vibrational energy (ZPVE) and other thermochemical data such as enthalpy and Gibbs free energy at a standard temperature and pressure (298.15 K and 1 atm).

3.3.4. NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding tensors for ¹H and ¹³C nuclei at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts will be referenced against tetramethylsilane (TMS) to allow for direct comparison with experimental NMR data.

3.3.5. Electronic Property Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map will also be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

Predicted Molecular Properties

This section outlines the expected quantitative data from the proposed calculations.

4.1. Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure will be tabulated. Table 2 provides a template for the presentation of this data.

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C-C (epoxide)e.g., 1.47
C-O (epoxide)e.g., 1.44
C-O (ether)e.g., 1.42
C-O (alcohol)e.g., 1.43
O-H (alcohol)e.g., 0.96
Bond Angles (°)
C-O-C (epoxide)e.g., 61.5
C-O-C (ether)e.g., 112.0
C-O-H (alcohol)e.g., 109.0
Dihedral Angles (°)
C-C-O-C (ether linkage)e.g., 180.0

Table 2: Predicted Optimized Geometric Parameters for this compound

4.2. Predicted Vibrational Frequencies

The calculated vibrational frequencies will be scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and facilitate comparison with experimental IR spectra. Table 3 presents the expected prominent vibrational modes.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
O-H stretchAlcohole.g., 34503200-3600
C-H stretchAlkanee.g., 2950-28502850-3000
C-H stretchEpoxidee.g., 30503000-3100
C-O stretchAlcohole.g., 10501000-1260
C-O stretchEthere.g., 11001000-1300
C-O stretchEpoxide (asymmetric)e.g., 850810-950

Table 3: Predicted Prominent Vibrational Frequencies for this compound

4.3. Predicted NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts will be tabulated for each unique atom in the molecule. Table 4 provides a template for this data.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-OHe.g., 3.6e.g., 62.0
-CH₂-O- (ether)e.g., 3.4e.g., 70.0
-CH- (epoxide)e.g., 3.1e.g., 52.0
-CH₂- (epoxide)e.g., 2.6, 2.8e.g., 45.0

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

4.4. Predicted Electronic Properties

The key electronic properties that will be determined are summarized in Table 5.

PropertyPredicted Value
HOMO Energye.g., -6.5 eV
LUMO Energye.g., 1.2 eV
HOMO-LUMO Gape.g., 7.7 eV
Dipole Momente.g., 2.5 D

Table 5: Predicted Electronic Properties of this compound

Reactivity and Signaling Pathway Insights

The calculated electronic properties can provide insights into the molecule's reactivity. The MEP will highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

G Figure 2: Predicted Reactivity cluster_0 This compound cluster_1 Potential Reactions A Epoxide Ring (Electrophilic Site) D Nucleophilic Ring Opening of Epoxide A->D B Hydroxyl Group (Nucleophilic/Protic Site) E Esterification/Etherification at Hydroxyl Group B->E C Ether Oxygen (Nucleophilic Site)

Caption: Predicted sites of reactivity for this compound.

The epoxide ring is expected to be the primary site for nucleophilic attack due to ring strain, while the hydroxyl group can act as a nucleophile or a proton donor. The ether oxygen also represents a potential site for coordination with Lewis acids.

Conclusion

This technical guide provides a comprehensive roadmap for the quantum chemical investigation of this compound. By employing the detailed computational methodology, researchers can obtain valuable data on the molecule's geometry, vibrational and electronic properties, and reactivity. These theoretical insights will be instrumental in guiding the rational design of new synthetic routes and the development of novel materials and pharmaceuticals. The presented tables and diagrams serve as a template for the systematic reporting and analysis of the computational results, ensuring clarity and facilitating comparison with future experimental work.

References

An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-(oxiran-2-ylmethoxy)butan-1-ol, a significant chemical intermediate. Due to its nature as a building block in organic synthesis rather than a well-known active molecule, its "discovery and history" are not extensively documented. This guide, therefore, focuses on its technical properties, a representative synthetic pathway, and its applications.

Core Compound Data and Properties

This compound is a bifunctional organic compound containing both a primary alcohol and a reactive epoxide group. This structure makes it a versatile intermediate for synthesizing more complex molecules.[1][2] It is utilized as a building block in the development of pharmaceuticals and advanced materials, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[2]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 4711-95-9[3][4][5]
Molecular Formula C₇H₁₄O₃[3][4]
Molecular Weight 146.18 g/mol [3][4]
IUPAC Name This compound[4]
Common Synonyms 4-(2,3-Epoxypropoxy)butanol, 4-hydroxybutyl glycidyl ether[3][4]
Estimated Boiling Point 205.8 °C[6]
Estimated Density 1.043 g/cm³[6]
Reported Purity ≥95% - ≥98%[3][5]
Storage Temperature 4°C (Refrigerated)[3]
Topological Polar Surface Area 41.9 Ų[3]
XLogP3 (Computed) -0.2[4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 3[3][4]
Rotatable Bond Count 6[3]

Representative Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via the etherification of 1,4-butanediol with an epihalohydrin, followed by dehydrohalogenation. The following protocol is a representative procedure adapted from general methods for preparing glycidyl ethers from alcohols.[7][8][9]

Objective: To synthesize this compound from 1,4-butanediol and epichlorohydrin.

Reaction Scheme:

HO-(CH₂)₄-OH + Cl-CH₂-CH(O)CH₂ --(Lewis Acid)--> HO-(CH₂)₄-O-CH₂-CH(OH)-CH₂Cl --(Base)--> HO-(CH₂)₄-O-CH₂-CH(O)CH₂

Materials:

  • 1,4-Butanediol (reagent grade)

  • Epichlorohydrin (reagent grade)

  • Tin(IV) chloride (SnCl₄) or another suitable Lewis acid catalyst

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

Part A: Formation of Halohydrin Intermediate

  • Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer. Place it on a magnetic stirrer with a heating mantle.

  • Charge the flask with 1,4-butanediol. A molar excess of the diol is used to favor mono-substitution.

  • Add a catalytic amount of a Lewis acid, such as tin(IV) chloride, to the flask.[9]

  • Begin stirring and heat the mixture to approximately 80-90°C.

  • Add epichlorohydrin slowly from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 3-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Part B: Dehydrohalogenation and Purification

  • Cool the flask containing the crude halohydrin intermediate in an ice bath to below 30°C.

  • Slowly add a 50% aqueous solution of sodium hydroxide from the dropping funnel. The amount should be approximately stoichiometric to the epichlorohydrin used. Monitor the temperature to keep it between 30°C and 60°C during this exothermic step.[8]

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Dilute the reaction mixture with toluene and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove salts and excess base.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Visualized Experimental Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_0 cluster_1 Start Starting Materials: 1,4-Butanediol Epichlorohydrin Step1 Step 1: Etherification (Halohydrin Formation) Start->Step1 Catalyst Lewis Acid Catalyst Catalyst->Step1 Base 50% NaOH (aq) Step2 Step 2: Dehydrohalogenation (Epoxide Ring Closure) Base->Step2 Intermediate Halohydrin Intermediate Step1->Intermediate Step3 Workup & Extraction Step2->Step3 Intermediate->Step2 Step4 Purification (Vacuum Distillation) Step3->Step4 End Final Product: This compound Step4->End

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Note: The Use of 4-(oxiran-2-ylmethoxy)butan-1-ol as a Reactive Diluent in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

AN-EPOXY-RD-001

Audience: Researchers, scientists, and formulation chemists in materials science and related fields.

Abstract: This document provides a detailed overview of 4-(oxiran-2-ylmethoxy)butan-1-ol, also known as butanediol monoglycidyl ether, a monofunctional reactive diluent for epoxy resin systems. Its primary function is to reduce the viscosity of high-viscosity epoxy resins such as those based on bisphenol-A diglycidyl ether (DGEBA), thereby improving handling, processing, and filler loading capabilities. This note outlines its mechanism of action, expected effects on cured resin properties, and provides detailed protocols for formulation and characterization.

Introduction

Standard epoxy resins like DGEBA often exhibit high viscosity, which can present challenges in various applications such as coatings, adhesives, and composites manufacturing. High viscosity can impede wetting of substrates and fillers, entrap air, and necessitate the use of high-temperature processing. Reactive diluents are low-viscosity compounds that possess reactive functional groups, allowing them to co-react with the epoxy resin and curing agent. This covalent bonding into the polymer network minimizes the negative effects on thermomechanical properties often seen with non-reactive diluents.

This compound is a notable reactive diluent due to its bifunctional nature: a glycidyl ether (epoxide) group for reaction with the curing agent and a primary hydroxyl group. This hydroxyl group can participate in the curing reaction, often accelerating the cure speed, particularly with amine-based hardeners.[1]

Chemical Structure and Reaction Pathway

The chemical structure of this compound consists of a C4 alkyl chain with a terminal hydroxyl group and a glycidyl ether group at the other end.

During curing with a primary amine hardener (e.g., isophorone diamine, IPDA), the primary and secondary amines of the hardener react with the epoxide groups of both the epoxy resin and the reactive diluent. The hydroxyl group on the diluent can catalyze the amine-epoxy reaction, leading to a potential acceleration of the curing process.

Epoxy Curing Reaction Figure 1: Curing mechanism of epoxy resin with this compound and an amine hardener. DGEBA DGEBA Resin (High Viscosity) Mix Low Viscosity Liquid Mixture DGEBA->Mix Diluent This compound (Low Viscosity Diluent) Diluent->Mix Hardener Amine Hardener (e.g., IPDA) Hardener->Mix Cure Curing (Heat) Mix->Cure Network Cross-linked Polymer Network (Cured Solid) Cure->Network

Figure 1: Curing mechanism with the reactive diluent.

Effects on Resin Properties

The incorporation of a monofunctional reactive diluent like this compound impacts both the uncured and cured properties of the epoxy system.

3.1. Uncured Properties:

  • Viscosity Reduction: The primary benefit is a significant reduction in the formulation's viscosity. This improves flow, ease of application (e.g., spraying, brushing), and allows for higher filler loading.

  • Increased Pot Life: By diluting the concentration of reactive groups, the working time (pot life) of the system may be extended.

3.2. Cured Properties:

  • Thermomechanical Properties: As a monofunctional epoxide, it acts as a chain terminator, which reduces the crosslink density of the final polymer network. This typically leads to a decrease in the glass transition temperature (Tg), tensile strength, and modulus.

  • Flexibility and Toughness: The reduction in crosslink density and the introduction of the flexible C4 chain can increase the flexibility and impact strength of the cured resin.

  • Chemical Resistance: A lower crosslink density can lead to reduced resistance to certain chemicals and solvents.

Quantitative Data (Illustrative)

Table 1: Effect of Reactive Diluent Concentration on Viscosity of DGEBA Resin

Diluent Concentration (wt%)Base Resin Viscosity (mPa·s at 25°C)Viscosity with Diluent (mPa·s at 25°C)Viscosity Reduction (%)
0~12,000~12,0000%
5~12,000~3,500~71%
10~12,000~1,200~90%
15~12,000~600~95%
20~12,000~360~97%
Data is illustrative and based on trends observed for similar monofunctional diluents like BGE.

Table 2: Effect of Reactive Diluent Concentration on Cured DGEBA Resin Properties

Diluent Conc. (wt%)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
0~140~75~3.1~4.5%
10~132~70~2.9~5.5%
20~125~62~2.7~7.0%
Data is illustrative and based on trends observed for similar monofunctional diluents.

Experimental Protocols

The following protocols describe the procedures for preparing and characterizing epoxy formulations containing this compound.

Experimental_Workflow Figure 2: General experimental workflow for evaluation. cluster_prep Formulation & Curing cluster_test Characterization A 1. Weigh DGEBA Resin & Diluent B 2. Mix at 60°C until Homogeneous A->B C 3. Cool to RT, Add Stoichiometric Hardener B->C D 4. Mix & Degas (Vacuum) C->D E 5. Pour into Molds & Cure (e.g., 80°C/2h + 150°C/3h) D->E F Viscosity (Rheometer) D->F Test Uncured Mix G Thermal Properties (DSC for Tg) E->G Test Cured Samples H Mechanical Properties (Tensile Test) E->H Test Cured Samples

Figure 2: General workflow for formulation and testing.

5.1. Protocol: Formulation and Curing

  • Materials:

    • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.

    • Reactive Diluent: this compound, EEW ~146 g/eq.

    • Curing Agent: Isophorone diamine (IPDA), Amine Hydrogen Equivalent Weight (AHEW) ~42.6 g/eq.

  • Procedure:

    • Pre-heat the DGEBA resin to 60°C to reduce its viscosity for easier handling.

    • For a 100g total formulation with 10 wt% diluent, weigh 90g of DGEBA resin into a mixing vessel.

    • Add 10g of this compound to the resin.

    • Mechanically stir the mixture at 60°C for 15 minutes until a clear, homogeneous blend is obtained.

    • Allow the mixture to cool to room temperature.

    • Calculate the required amount of curing agent. The stoichiometric amount of hardener (in parts per hundred resin, phr) is calculated as: phr = (AHEW / EEW_blend) * 100 Where EEW_blend is the weighted average EEW of the resin/diluent mixture.

    • Add the calculated amount of IPDA to the resin blend and mix thoroughly for 5 minutes.

    • Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

    • Pour the degassed mixture into pre-heated molds treated with a release agent.

    • Cure the samples using a suitable cure schedule, for example, 2 hours at 80°C followed by a post-cure of 3 hours at 150°C.

5.2. Protocol: Viscosity Measurement

  • Instrument: Rotational rheometer with parallel plate geometry.

  • Procedure:

    • Prepare the resin/diluent blend as described in Protocol 5.1, steps 1-4.

    • Place approximately 1-2 mL of the sample onto the Peltier plate of the rheometer.

    • Set the geometry gap to 500 µm.

    • Measure viscosity at a constant shear rate (e.g., 10 s⁻¹) over a temperature range of 25°C to 60°C to observe the temperature dependence of viscosity.

5.3. Protocol: Thermal Analysis (DSC for Tg)

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare a small sample (5-10 mg) from the cured epoxy plaque.

    • Place the sample in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle, typically from 25°C to 200°C at a heating rate of 10°C/min.

    • The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

5.4. Protocol: Mechanical Testing (Tensile Properties)

  • Instrument: Universal Testing Machine with an extensometer.

  • Procedure:

    • Use cured samples cast in the shape of dog-bones according to ASTM D638 standard.

    • Condition the samples at standard temperature and humidity for at least 24 hours.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

    • Record the load and displacement data to calculate tensile strength, tensile modulus, and elongation at break.

Logical Relationships and Performance Impact

The addition of this compound creates a trade-off in properties that must be balanced for a specific application.

G Figure 3: Impact of increasing diluent concentration. conc Increase Diluent Concentration visc Viscosity conc->visc Decreases x_link Crosslink Density conc->x_link Decreases process Processability & Filler Loading visc->process Improves tg Glass Transition (Tg) x_link->tg Decreases strength Tensile Strength & Modulus x_link->strength Decreases flex Flexibility & Impact Strength x_link->flex Increases

Figure 3: Logical relationships of properties vs. diluent concentration.

Conclusion

This compound is an effective monofunctional reactive diluent for reducing the viscosity of epoxy resin systems. Its incorporation allows for improved handling and processing at the cost of a moderate reduction in thermomechanical properties such as Tg and tensile strength. The presence of a hydroxyl group may also influence the curing kinetics. Formulators must carefully evaluate the concentration of this diluent to achieve the desired balance between processability and the final performance characteristics required for their specific application. The protocols provided herein offer a standardized framework for this evaluation.

References

Application Notes and Protocols for 4-(oxiran-2-ylmethoxy)butan-1-ol as a Reactive Diluent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(oxiran-2-ylmethoxy)butan-1-ol, also known as 4-hydroxybutyl glycidyl ether, is a low-viscosity reactive diluent designed for use in epoxy resin formulations. Its chemical structure, featuring a flexible aliphatic chain, a reactive glycidyl ether group, and a hydroxyl group, allows it to reduce the viscosity of epoxy resins while being incorporated into the polymer network during curing. This dual functionality makes it a valuable tool for formulators seeking to improve the handling and processing characteristics of high-viscosity epoxy systems without significantly compromising the final mechanical and thermal properties.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a reactive diluent in epoxy resin systems. Due to the limited availability of specific performance data for this compound in the public domain, analogous data for a structurally similar monofunctional aliphatic reactive diluent, n-butyl glycidyl ether (BGE), is presented to illustrate expected performance trends.

Chemical Structure:

Key Properties:

PropertyValueReference
CAS Number 4711-95-9[1]
Molecular Formula C7H14O3[1]
Molecular Weight 146.18 g/mol [2]
Appearance Colorless liquid
Synonyms 4-hydroxybutyl glycidyl ether, 4-(2,3-Epoxypropoxy)butanol[1]

Applications

This compound is a versatile chemical intermediate with applications in various fields.[3] As a reactive diluent, it is particularly suited for:

  • Coatings: Reducing the viscosity of epoxy coatings to improve flow, leveling, and substrate wetting, enabling higher solids and lower VOC formulations.

  • Adhesives and Sealants: Enhancing the workability and gap-filling properties of epoxy adhesives and sealants.[4]

  • Casting and Encapsulation: Facilitating the impregnation of complex molds and the encapsulation of electronic components by lowering the viscosity of the epoxy system.

  • Composite Materials: Improving the wetting of reinforcing fibers (e.g., glass, carbon) in the production of composite materials.

  • Pharmaceutical and Biomedical Research: While primarily an industrial chemical, its bifunctional nature (epoxide and hydroxyl) may offer utility as a building block or crosslinking agent in the synthesis of polymers for drug delivery or biomedical devices.

Performance Data (Analogous)

The following data for n-butyl glycidyl ether (BGE) in a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin system is provided as a representative example of the expected performance of a monofunctional aliphatic reactive diluent.

Viscosity Reduction

The primary function of a reactive diluent is to lower the viscosity of the epoxy resin, thereby improving its handling and application properties.[5]

Table 1: Effect of n-Butyl Glycidyl Ether (BGE) on the Viscosity of a DGEBA Epoxy Resin

BGE Content (wt%)Viscosity at 25°C (mPa·s)Viscosity Reduction (%)
0~12,0000
5~4,50062.5
10~1,80085
15~80093.3
20~40096.7

Note: Data is analogous, based on typical performance of BGE in DGEBA resin.[6]

Effect on Mechanical Properties

The incorporation of a monofunctional reactive diluent can influence the mechanical properties of the cured epoxy resin. Generally, a slight reduction in properties like tensile strength and modulus is observed due to the reduction in crosslink density.

Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin with Varying n-Butyl Glycidyl Ether (BGE) Content (Analogous Data)

BGE Content (wt%)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
0753.24.5
10703.05.0
20652.85.5

Note: Data is analogous and represents typical trends. Actual values will depend on the specific epoxy resin and curing agent used.[7]

Experimental Protocols

The following protocols describe the standard methods for evaluating the performance of a reactive diluent in an epoxy resin system.

Sample Preparation
  • Materials:

    • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

    • This compound (or other reactive diluent)

    • Amine-based curing agent (e.g., triethylenetetramine - TETA)

    • Disposable beakers, stirring rods, and a vacuum desiccator.

  • Procedure:

    • Weigh the desired amount of epoxy resin into a disposable beaker.

    • Add the calculated amount of this compound to the epoxy resin.

    • Thoroughly mix the resin and diluent until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum desiccator to remove any entrapped air bubbles.

    • Add the stoichiometric amount of the amine curing agent to the mixture.

    • Mix thoroughly for 3-5 minutes, ensuring a uniform consistency.

    • The formulation is now ready for viscosity testing, curing, and mechanical property analysis.

G cluster_prep Sample Preparation weigh_resin Weigh Epoxy Resin add_diluent Add Reactive Diluent weigh_resin->add_diluent mix1 Mix Resin and Diluent add_diluent->mix1 degas Degas Mixture mix1->degas add_hardener Add Curing Agent degas->add_hardener mix2 Final Mixing add_hardener->mix2 ready Formulation Ready for Testing mix2->ready

Caption: Experimental workflow for preparing epoxy formulations.

Viscosity Measurement
  • Instrument: Rotational viscometer (e.g., Brookfield viscometer).

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place an aliquot of the freshly prepared, uncured epoxy formulation into the viscometer sample cup.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Measure the viscosity at a constant shear rate. Record the viscosity over time to monitor the pot life of the formulation.

Curing Profile Analysis (Differential Scanning Calorimetry - DSC)
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Hermetically seal a small amount (5-10 mg) of the uncured epoxy formulation in an aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the curing reaction (e.g., 30°C to 250°C).

    • The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The onset temperature, peak exotherm temperature, and total heat of reaction can be determined from this peak.

Mechanical Property Testing
  • Sample Preparation:

    • Pour the uncured epoxy formulation into pre-heated molds of the desired geometry for tensile testing (e.g., dog-bone shape according to ASTM D638).

    • Cure the samples in an oven according to a predefined curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 3 hours).

    • Allow the samples to cool to room temperature before demolding.

  • Testing:

    • Instrument: Universal Testing Machine (UTM).

    • Procedure:

      • Measure the dimensions of the cured specimens.

      • Mount the specimen in the grips of the UTM.

      • Apply a tensile load at a constant crosshead speed until the specimen fractures.

      • Record the load and displacement data to determine tensile strength, tensile modulus, and elongation at break.

Chemical Reaction and Mechanism

This compound participates in the epoxy curing reaction through its glycidyl ether group. The epoxide ring opens and reacts with the amine curing agent, incorporating the diluent molecule into the crosslinked polymer network. The primary hydroxyl group on the other end of the molecule can also participate in side reactions, potentially influencing the final network structure.

G cluster_reactants Reactants epoxy Epoxy Resin (DGEBA) ...-O-Ph-C(CH3)2-Ph-O-CH2-CH(O)CH2 cured_resin {Cured Polymer Network | Crosslinked structure with incorporated diluent} epoxy->cured_resin Curing (Ring-Opening Polymerization) diluent Reactive Diluent HO-(CH2)4-O-CH2-CH(O)CH2 diluent->cured_resin Curing (Ring-Opening Polymerization) hardener Amine Hardener R-NH2 hardener->cured_resin Curing (Ring-Opening Polymerization)

Caption: Curing reaction of epoxy resin with a reactive diluent.

Logical Relationships

The addition of this compound as a reactive diluent has a cascading effect on the properties of the epoxy formulation.

G add_diluent Addition of This compound viscosity Reduced Viscosity add_diluent->viscosity crosslink Reduced Crosslink Density add_diluent->crosslink handling Improved Handling & Processing viscosity->handling wetting Enhanced Substrate/Fiber Wetting viscosity->wetting mech_props Slight Decrease in Tensile Strength & Modulus crosslink->mech_props flexibility Potential Increase in Flexibility & Toughness crosslink->flexibility

Caption: Effect of the reactive diluent on epoxy properties.

Synthesis

This compound is typically synthesized via the reaction of 1,4-butanediol with epichlorohydrin, often in the presence of a catalyst. A common method involves a two-step process: the ring-opening of epichlorohydrin by the alcohol to form a chlorohydrin ether intermediate, followed by a ring-closing reaction with a base to form the desired glycidyl ether.[8]

Safety Precautions

As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and epoxy resins. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols: 4-(oxiran-2-ylmethoxy)butan-1-ol in the Synthesis of Biomedical Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: 4-(oxiran-2-ylmethoxy)butan-1-ol in the synthesis of biomedical polymers.

Following a comprehensive review of scientific literature and patent databases, it has been determined that there are currently no publicly available research articles, patents, or application notes detailing the specific use of this compound for the synthesis of biomedical polymers. While the monomer possesses structural features that could theoretically be of interest for biomedical applications—namely a hydrophilic butanediol chain and a reactive oxirane ring suitable for polymerization—no experimental data, protocols, or characterization of polymers derived from this specific monomer have been reported in the context of biomedical science.

The search included targeted queries for polymerization protocols (e.g., ring-opening polymerization), characterization of the resulting polymers, and their evaluation for biomedical applications such as drug delivery or tissue engineering. Despite the availability of the monomer from chemical suppliers for research purposes, the scientific community has not yet published findings on its polymerization and subsequent use in the biomedical field.

Therefore, the creation of detailed application notes, experimental protocols, quantitative data tables, and diagrams as requested is not feasible at this time due to the absence of foundational scientific research on this topic.

For researchers interested in exploring the potential of this compound in biomedical polymer synthesis, the following general methodologies for the polymerization of functional glycidyl ethers could serve as a starting point for investigation. It is crucial to note that these are generalized protocols and would require significant optimization and characterization for this specific monomer.

General Experimental Approaches for Functional Poly(glycidyl ether) Synthesis

The synthesis of poly(glycidyl ether)s is typically achieved through ring-opening polymerization (ROP) of the oxirane moiety. Both anionic and cationic ROP methods can be employed, with anionic ROP often providing better control over molecular weight and dispersity.

Anionic Ring-Opening Polymerization (ROP)

Anionic ROP is a common method for the controlled polymerization of epoxides. A typical workflow for such a polymerization is outlined below.

Workflow for Anionic ROP of a Functional Glycidyl Ether

Anionic_ROP_Workflow cluster_prep Preparation cluster_polym Polymerization cluster_workup Work-up & Purification cluster_char Characterization Monomer_Prep Monomer Purification (e.g., distillation) Polymerization Anionic ROP (inert atmosphere, anhydrous solvent) Monomer_Prep->Polymerization Initiator_Prep Initiator Preparation (e.g., deprotonation of alcohol) Initiator_Prep->Polymerization Termination Termination (e.g., with acidic methanol) Polymerization->Termination Purification Purification (e.g., precipitation, dialysis) Termination->Purification Characterization Polymer Characterization (NMR, GPC, DSC, etc.) Purification->Characterization

Caption: General workflow for anionic ring-opening polymerization.

Protocol:

  • Monomer and Solvent Preparation:

    • The monomer, this compound, and the solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) must be rigorously dried and purified to remove any protic impurities that could terminate the living polymerization. This can be achieved by distillation from appropriate drying agents (e.g., calcium hydride for the monomer, sodium/benzophenone for THF).

  • Initiator Preparation:

    • A suitable initiator, such as an alkoxide, is typically used. For example, potassium naphthalenide or a deprotonated alcohol (e.g., from benzyl alcohol and a strong base like potassium hydride) can be prepared in situ or in a separate step.

  • Polymerization:

    • The polymerization should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a well-dried glassware.

    • The purified monomer is added to the initiator solution in the chosen solvent at a controlled temperature (e.g., room temperature or elevated temperatures).

    • The reaction is allowed to proceed for a specified time, which can be monitored by techniques like size-exclusion chromatography (SEC) to track the increase in molecular weight.

  • Termination and Purification:

    • The living polymer chains are terminated by the addition of a protic source, such as acidified methanol.

    • The resulting polymer is then purified to remove any unreacted monomer, initiator residues, and salts. Common purification methods include precipitation in a non-solvent (e.g., cold diethyl ether or hexane) followed by filtration, or dialysis if the polymer is water-soluble.

  • Characterization:

    • The chemical structure of the polymer would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).

    • The molecular weight and molecular weight distribution (dispersity, Đ) would be determined by SEC.

    • Thermal properties, such as the glass transition temperature (Tg), would be measured using differential scanning calorimetry (DSC).

Potential Signaling Pathways for Biomedical Applications

Should a biocompatible polymer be successfully synthesized from this compound, its hydroxyl groups could be further functionalized with targeting ligands or drugs. For instance, if a drug-polymer conjugate were designed for cancer therapy, it might interact with specific cell signaling pathways. A hypothetical pathway is illustrated below.

Signaling_Pathway Drug-Polymer\nConjugate Drug-Polymer Conjugate Cellular Uptake\n(Endocytosis) Cellular Uptake (Endocytosis) Drug-Polymer\nConjugate->Cellular Uptake\n(Endocytosis) Endosomal Escape Endosomal Escape Cellular Uptake\n(Endocytosis)->Endosomal Escape Drug Release Drug Release Endosomal Escape->Drug Release Target Protein Target Protein Drug Release->Target Protein Downstream Signaling Downstream Signaling Target Protein->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis

Caption: Hypothetical drug delivery signaling pathway.

Quantitative Data Summary

As no experimental data exists for polymers derived from this compound, the following table is a template that researchers could use to summarize their findings once the necessary experiments are conducted.

PropertyPolymer Batch 1Polymer Batch 2Polymer Batch 3
Monomer:Initiator Ratio[Value][Value][Value]
Number-Average Molecular Weight (Mn, g/mol ) by GPC[Value][Value][Value]
Weight-Average Molecular Weight (Mw, g/mol ) by GPC[Value][Value][Value]
Dispersity (Đ = Mw/Mn)[Value][Value][Value]
Glass Transition Temperature (Tg, °C) by DSC[Value][Value][Value]
Drug Loading Content (%)[Value][Value][Value]
Encapsulation Efficiency (%)[Value][Value][Value]
In Vitro Cytotoxicity (IC50, µg/mL)[Value][Value][Value]

Conclusion

The exploration of new monomers is crucial for the advancement of biomedical polymer chemistry. This compound presents a potentially interesting, yet unexplored, building block for the synthesis of functional and hydrophilic polyethers. The lack of existing research in this specific area highlights an opportunity for novel investigations. Researchers are encouraged to use the general methodologies presented here as a guide for their initial studies into the polymerization of this monomer and the characterization of the resulting polymers for potential biomedical applications. All findings would represent a new contribution to the field of biomedical materials.

Application Notes and Protocols for the Incorporation of 4-(oxiran-2-ylmethoxy)butan-1-ol in Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(oxiran-2-ylmethoxy)butan-1-ol is a molecule possessing both an epoxide (oxirane) ring and a primary alcohol (hydroxyl group). This bifunctional nature suggests its potential utility in epoxy resin formulations, primarily as a reactive diluent. Reactive diluents are incorporated into the polymer network during curing, in contrast to non-reactive diluents which can leach out over time. The inclusion of such a molecule can modify the viscosity of the uncured resin and influence the final properties of the cured thermoset, such as flexibility, impact strength, and glass transition temperature.

Theoretical Role in Epoxy Formulations

Based on its structure, this compound can participate in epoxy curing in several ways:

  • As a Reactive Diluent: The primary function would be to reduce the viscosity of high-viscosity epoxy resins (e.g., Bisphenol A diglycidyl ether - DGEBA), improving handling and processing. Its own epoxy group will react with the curing agent, incorporating it into the final polymer network.

  • Chain Termination/Modification: As a monofunctional epoxide, its reaction with a curing agent will cap one of the reactive sites of the curing agent, potentially leading to a lower crosslink density. This can increase the flexibility and toughness of the cured resin but may decrease its thermal and chemical resistance.

  • Participation of the Hydroxyl Group: The primary alcohol group can also participate in the curing reaction. In amine-cured systems, alcohols can act as accelerators by facilitating the opening of the epoxide ring. In anhydride-cured systems, the hydroxyl group can initiate the curing process by opening the anhydride ring. In cationic curing, the alcohol can act as a chain transfer agent.

Theoretical Curing Protocols

The following are hypothetical protocols for incorporating this compound into standard epoxy formulations. Researchers should perform preliminary screening experiments to determine optimal concentrations and curing conditions.

Protocol 1: Amine Curing

This protocol outlines a theoretical procedure for curing a standard DGEBA epoxy resin with an amine curing agent, using this compound as a reactive diluent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EEW ~188 g/eq)

  • This compound (MW: 146.18 g/mol , assuming one epoxy equivalent per molecule, EEW = 146.18 g/eq)

  • Amine curing agent (e.g., Triethylenetetramine - TETA, AHEW ~24.4 g/eq)

Procedure:

  • Formulation Calculation: Calculate the required amounts of resin, reactive diluent, and curing agent. The total number of epoxy equivalents should be stoichiometrically matched with the active hydrogen equivalents of the amine curing agent.

    • Example Formulation: For a blend with 10 wt% of this compound:

      • Mass of DGEBA = 90 g

      • Mass of this compound = 10 g

      • Epoxy Equivalents (DGEBA) = 90 g / 188 g/eq = 0.479 eq

      • Epoxy Equivalents (Diluent) = 10 g / 146.18 g/eq = 0.068 eq

      • Total Epoxy Equivalents = 0.479 + 0.068 = 0.547 eq

      • Required mass of TETA = 0.547 eq * 24.4 g/eq = 13.35 g

  • Mixing:

    • In a suitable container, accurately weigh the DGEBA resin and this compound.

    • Mix thoroughly for 5 minutes at room temperature until a homogeneous mixture is obtained.

    • Add the calculated amount of TETA to the epoxy blend.

    • Mix for another 3-5 minutes, ensuring uniform dispersion. Avoid introducing excessive air bubbles.

  • Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into a pre-heated mold.

    • Curing Schedule (Theoretical):

      • Initial cure: 2 hours at 80°C.

      • Post-cure: 3 hours at 120°C.

      • Note: The optimal curing schedule will depend on the specific formulation and desired properties and should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).

Protocol 2: Anhydride Curing

This protocol describes a theoretical approach for an anhydride-cured system. The hydroxyl group of this compound can act as an initiator.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (EEW ~188 g/eq)

  • This compound (EEW = 146.18 g/eq)

  • Anhydride curing agent (e.g., Methyl-hexahydrophthalic anhydride - MHHPA, EW ~168 g/eq)

  • Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol - DMP-30)

Procedure:

  • Formulation Calculation:

    • Example Formulation: For a blend with 10 wt% of this compound:

      • Mass of DGEBA = 90 g

      • Mass of this compound = 10 g

      • Total Epoxy Equivalents = 0.547 eq (from Protocol 1)

      • Required mass of MHHPA = 0.547 eq * 168 g/eq = 91.9 g

      • Accelerator (DMP-30) is typically added at 0.5-2 phr (parts per hundred parts of resin). For this 100g epoxy blend, this would be 0.5-2 g.

  • Mixing:

    • In a suitable container, weigh and mix the DGEBA resin and this compound.

    • Gently warm the mixture to 50-60°C to reduce viscosity if needed.

    • Add the MHHPA and mix until a clear, homogeneous solution is formed.

    • Add the accelerator (DMP-30) and mix thoroughly for 2-3 minutes.

  • Degassing: Degas the mixture in a vacuum chamber at 60°C for 10-15 minutes.

  • Curing:

    • Pour the degassed mixture into a pre-heated mold.

    • Curing Schedule (Theoretical):

      • Initial cure: 4 hours at 100°C.

      • Post-cure: 4 hours at 150°C.

Data Presentation

The following tables present hypothetical data to illustrate the expected effects of incorporating this compound. Actual experimental results may vary.

Table 1: Hypothetical Viscosity Reduction of DGEBA Resin

% of this compound (by weight)Viscosity at 25°C (cP)
0% (Neat DGEBA)12,000
5%7,500
10%4,200
20%1,800

Table 2: Hypothetical Mechanical and Thermal Properties of Amine-Cured Epoxy

Property0% Diluent10% Diluent20% Diluent
Glass Transition Temp. (Tg, °C)135120105
Tensile Strength (MPa)807060
Elongation at Break (%)4.56.08.5
Shore D Hardness858278

Mandatory Visualizations

Curing_Workflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_analysis Characterization start Start calc Calculate Stoichiometry start->calc weigh Weigh Components (Resin, Diluent, Curing Agent) calc->weigh mix Mix Resin and Diluent weigh->mix add_cure Add Curing Agent mix->add_cure mix2 Final Mixing add_cure->mix2 degas Degas Mixture mix2->degas pour Pour into Mold degas->pour initial_cure Initial Cure (e.g., 80°C, 2h) pour->initial_cure post_cure Post-Cure (e.g., 120°C, 3h) initial_cure->post_cure mech_test Mechanical Testing post_cure->mech_test therm_test Thermal Analysis (DSC, TGA) post_cure->therm_test end End mech_test->end therm_test->end

Caption: Hypothetical experimental workflow for curing and characterizing epoxy resins.

Amine_Curing_Mechanism cluster_reactants Reactants cluster_reactions Curing Reactions Epoxy_Resin DGEBA (Difunctional Epoxy) Reaction1 Amine attacks Epoxy Ring Epoxy_Resin->Reaction1 Reactive_Diluent This compound (Monofunctional Epoxy + Alcohol) Reactive_Diluent->Reaction1 Reaction4 Alcohol accelerates ring opening Reactive_Diluent->Reaction4 Curing_Agent Amine (R-NH2) Curing_Agent->Reaction1 Reaction2 Crosslinking Reaction1->Reaction2 Reaction3 Chain Termination (by monofunctional diluent) Reaction1->Reaction3 Product Crosslinked Polymer Network Reaction2->Product Reaction3->Product Reaction4->Reaction1

Caption: Theoretical reaction pathways in an amine-cured epoxy system with the specified reactive diluent.

Application Notes and Protocols for the Quantification of 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol in various matrices. The protocols described herein are based on established analytical techniques for epoxy compounds and can be adapted and validated for specific research and drug development applications.

Introduction

This compound is a bifunctional molecule containing both an epoxide and a primary alcohol. The reactive epoxide ring makes it a useful intermediate in the synthesis of various chemical entities, including pharmaceuticals and polymers. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

Two primary methods are presented for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following Pre-column Derivatization: This method is suitable for samples where the concentration of the analyte is low and requires enhanced detection. Since the analyte lacks a strong chromophore, a derivatization step is employed to attach a UV-active moiety to the epoxide group, allowing for sensitive quantification. A common derivatizing agent for epoxides is N,N-diethyldithiocarbamate (DTC).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high selectivity and sensitivity and is well-suited for the analysis of volatile and semi-volatile compounds. This compound can be analyzed directly or after derivatization to improve its chromatographic properties. This method is particularly useful for identification and quantification in complex matrices.

Experimental Workflows

The general workflows for the analytical quantification are depicted below.

Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (if applicable) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (UV or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Figure 1: General Analytical Workflow

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV with Pre-column Derivatization

This protocol is adapted from a method for the determination of epoxides using N,N-diethyldithiocarbamate (DTC) derivatization.[1][2]

1. Materials and Reagents:

  • This compound standard

  • Sodium N,N-diethyldithiocarbamate trihydrate (DTC)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Phosphate buffer (0.05 M, pH 7.0)

  • Methanol

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Supelcosil LC-18-S, 150 x 4.6 mm, 5 µm particle size)

  • Water bath or heating block

  • pH meter

  • Vortex mixer

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the phosphate buffer to cover the desired concentration range (e.g., 0.25 to 50 µM).

4. Derivatization Procedure:

  • To 0.8 mL of the standard or sample solution in a microcentrifuge tube, add 0.2 mL of 20 mM DTC in 0.1 M phosphate buffer (pH 7.0).

  • Vortex the mixture and incubate at 60°C for 20 minutes.[1][2]

  • After incubation, cool the mixture to room temperature.

  • To decompose the unreacted DTC, add 10 µL of 85% (v/v) orthophosphoric acid to adjust the pH to approximately 2.[1][2]

  • Vortex the solution and centrifuge if necessary. The derivatized sample is now ready for HPLC analysis.

5. HPLC Conditions:

  • Column: Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: 40% (v/v) acetonitrile in water[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 20 µL[1][2]

  • Detection Wavelength: 278 nm[1][2]

  • Column Temperature: Ambient

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Figure 2: HPLC Derivatization and Analysis Workflow Sample Sample/Standard in Phosphate Buffer (pH 7.0) Add_DTC Add DTC Solution Sample->Add_DTC Incubate Incubate at 60°C for 20 min Add_DTC->Incubate Acidify Acidify with H3PO4 to pH 2 Incubate->Acidify HPLC_Analysis Inject into HPLC-UV System Acidify->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Figure 2: HPLC Derivatization and Analysis Workflow
Protocol 2: Quantification by GC-MS

This protocol is a general method that can be optimized for the specific matrix and instrumentation. It is based on methods used for the analysis of similar compounds like glycidyl esters.

1. Materials and Reagents:

  • This compound standard

  • Suitable solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or isooctane)

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time, if available)

  • Anhydrous sodium sulfate (for drying)

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column (e.g., Rxi-1301Sil MS, 30 m x 0.25 mm x 0.25 µm, or a similar mid-polarity column)

  • Autosampler

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of working standard solutions containing the internal standard at a fixed concentration, covering the desired concentration range.

4. Sample Preparation:

  • For liquid samples, a simple dilution with the chosen solvent may be sufficient.

  • For solid samples or complex matrices, a solvent extraction may be necessary.

  • If an internal standard is used, add a known amount to each sample and standard.

  • Dry the extracts with anhydrous sodium sulfate if necessary.

  • Transfer an aliquot to a GC vial for analysis.

5. GC-MS Conditions:

  • Column: Rxi-1301Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless or split, depending on the concentration

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 25°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions for this compound and the internal standard. A full scan can be used for initial identification.

6. Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantify the amount of this compound in the samples using this calibration curve.

Figure 3: GC-MS Analysis Logical Flow Start Sample/Standard in Solvent Add_IS Add Internal Standard Start->Add_IS Inject Inject into GC-MS System Add_IS->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Quantify Quantification using Area Ratios Detect->Quantify

References

Application Notes and Protocols for 4-(oxiran-2-ylmethoxy)butan-1-ol in Coating Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-(oxiran-2-ylmethoxy)butan-1-ol as a reactive crosslinking agent and diluent in high-performance coating systems. While direct quantitative data for this specific molecule is limited in publicly available literature, the following protocols and data are based on established principles of epoxy chemistry and information available for structurally analogous aliphatic diepoxides, such as 1,4-butanediol diglycidyl ether (BDDGE).

Introduction

This compound is a low-viscosity aliphatic epoxy functional compound. Its linear and flexible structure, coupled with a terminal hydroxyl group and an epoxy group, makes it a versatile ingredient in coating formulations. It can function both as a reactive diluent to reduce the viscosity of formulations and as a crosslinking agent to enhance the flexibility and impact resistance of the cured coating.[1][2][3] This dual functionality allows for the formulation of coatings with lower volatile organic compound (VOC) content and improved mechanical properties.[2]

Key Features:

  • Reactive Diluent: Reduces viscosity of high molecular weight epoxy or polyurethane resins, improving flow and leveling for easier application.[4][5][6]

  • Flexibilizing Crosslinker: The aliphatic backbone introduces flexibility into the polymer network, enhancing impact resistance and toughness.[1][4]

  • Improved Adhesion: The presence of a hydroxyl group can promote adhesion to various substrates.

  • Low Volatility: Contributes to formulations with lower VOC emissions.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 4711-95-9
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Appearance Colorless liquid
Functionality One epoxy group, one primary hydroxyl group

Crosslinking Mechanism

The primary crosslinking reactions involving this compound in a coating formulation are the reactions of its epoxy group. This can react with various functional groups present in binder resins and other crosslinkers, such as:

  • Amines (Primary and Secondary): The epoxy ring is readily opened by the nucleophilic attack of an amine, forming a stable carbon-nitrogen bond and a secondary hydroxyl group. This is a common curing mechanism for epoxy coatings.

  • Carboxylic Acids: The epoxy group reacts with a carboxylic acid to form a hydroxyl-ester linkage. This reaction is often catalyzed by tertiary amines or other basic catalysts.[7][8]

  • Hydroxyl Groups: In the presence of a suitable catalyst (acidic or basic), the epoxy group can react with hydroxyl groups to form an ether linkage. The inherent hydroxyl group on this compound can also participate in reactions, for instance, with isocyanates in polyurethane systems.[9]

crosslinking_mechanism cluster_molecule This compound This compound This compound Epoxy Group Epoxy Group This compound->Epoxy Group Hydroxyl Group Hydroxyl Group This compound->Hydroxyl Group Amine Curing Agent Amine Curing Agent Epoxy Group->Amine Curing Agent C-N Bond Formation Carboxyl-Functional Resin Carboxyl-Functional Resin Epoxy Group->Carboxyl-Functional Resin Esterification Hydroxyl-Functional Resin Hydroxyl-Functional Resin Epoxy Group->Hydroxyl-Functional Resin Etherification Isocyanate Crosslinker Isocyanate Crosslinker Hydroxyl Group->Isocyanate Crosslinker Urethane Linkage

Fig. 1: Reaction pathways of this compound.

Application in Epoxy-Amine Coating Systems

In a typical two-component (2K) epoxy-amine system, this compound can be incorporated into the epoxy resin component (Part A).

Formulation and Protocol

The following is a model formulation. The optimal concentration of this compound should be determined experimentally based on the desired final properties.

Part A (Resin Component):

IngredientWeight %Purpose
Bisphenol A Diglycidyl Ether (DGEBA) Resin70-90Primary epoxy binder
This compound10-30Reactive diluent and flexibilizer
Pigments/FillersAs neededColor, opacity, mechanical reinforcement
Flow and Leveling Additives0.1-1.0Improve surface finish

Part B (Hardener Component):

IngredientWeight %Purpose
Cycloaliphatic Amine HardenerStoichiometric amount*Curing agent
Accelerator (e.g., Tertiary Amine)0.5-2.0To speed up the curing reaction

* The stoichiometric amount is calculated based on the total epoxy equivalent weight (EEW) of the resin blend in Part A.

Experimental Protocol:

  • Preparation of Part A:

    • In a suitable mixing vessel, thoroughly blend the DGEBA resin and this compound until a homogeneous mixture is obtained.

    • If using pigments or fillers, add them incrementally under high-shear mixing until a uniform dispersion is achieved.

    • Add the flow and leveling additives and mix at a lower speed.

  • Mixing and Application:

    • Just before application, add the stoichiometric amount of the amine hardener (Part B) to Part A.

    • Mix thoroughly for 2-3 minutes, ensuring a uniform consistency. Avoid excessive air entrapment.

    • Allow an induction time of 15-20 minutes if recommended for the chosen hardener.[10]

    • Apply the coating to the prepared substrate using the desired method (e.g., spray, brush, roller).

  • Curing:

    • Allow the coating to cure at ambient temperature (typically 20-25°C) for 7 days for full property development.

    • Alternatively, for faster curing, a forced cure schedule can be implemented (e.g., 2 hours at 60-80°C) after an initial flash-off period.

experimental_workflow cluster_part_a Part A Preparation cluster_part_b Part B Preparation A1 Blend DGEBA and This compound A2 Add Pigments/Fillers (High Shear) A1->A2 A3 Add Additives (Low Shear) A2->A3 Mix Mix Part A and Part B A3->Mix B1 Prepare Amine Hardener Solution B1->Mix Induction Induction Time (15-20 min) Mix->Induction Application Apply Coating Induction->Application Curing Cure (Ambient or Forced) Application->Curing

Fig. 2: Workflow for epoxy-amine coating preparation.
Expected Performance and Data (Based on Analogous Systems)

The addition of aliphatic reactive diluents like BDDGE has been shown to affect the mechanical properties of epoxy coatings. A similar trend is expected with this compound.

Table 1: Effect of Aliphatic Reactive Diluent on Mechanical Properties of Epoxy Coatings (Illustrative Data)

Property0% Diluent10% Diluent20% Diluent30% Diluent
Pencil Hardness 4H3H2HH
Adhesion (ASTM D3359) 5B5B5B4B
Impact Resistance (Direct, in-lbs) 20406080
Flexibility (Conical Mandrel, % elongation) 5101825
Tensile Strength (MPa) 70605040
Elongation at Break (%) 46912

Note: This data is illustrative and based on general trends observed for aliphatic reactive diluents in epoxy systems. Actual results will vary depending on the specific formulation.[4][5]

Table 2: Chemical Resistance of Modified Epoxy Coating (20% Aliphatic Diluent)

Reagent (24 hr immersion)Weight Change (%)Appearance
Water < 0.5No change
10% Sulfuric Acid < 1.0Slight gloss reduction
10% Sodium Hydroxide < 0.5No change
Xylene < 2.0Slight swelling, recovers after drying
Ethanol < 1.5Slight softening

Note: Chemical resistance is highly dependent on the crosslink density and the choice of curing agent.[11][12]

Safety and Handling

This compound is an epoxy-containing compound and should be handled with appropriate personal protective equipment (PPE), including:

  • Gloves: Chemical resistant (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Skin Protection: Lab coat or protective clothing.

Work in a well-ventilated area or under a fume hood. Avoid direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a promising multifunctional additive for modern coating formulations. Its ability to act as a reactive diluent and a flexibilizing crosslinker allows for the development of high-performance, low-VOC coatings with enhanced toughness and adhesion. The experimental protocols and performance data provided, based on analogous systems, offer a solid starting point for researchers and formulators to explore the benefits of this versatile molecule. It is recommended that formulation optimization and thorough testing be conducted to achieve the desired performance characteristics for specific applications.

References

Application Notes and Protocols for the Polymerization of 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the anionic ring-opening polymerization (AROP) of 4-(oxiran-2-ylmethoxy)butan-1-ol, a functional epoxide monomer. The presence of a primary hydroxyl group in the monomer structure offers a versatile platform for post-polymerization modification, making the resulting polyether a candidate for various applications, including drug delivery systems and functional biomaterials.[1][2] The protocol described herein is based on established methods for the polymerization of functional glycidyl ethers, aiming for a controlled polymerization process.[3][4]

Introduction

The synthesis of functional polyethers through the ring-opening polymerization of epoxides is a well-established and versatile method for creating polymers with tailored properties.[5][6] Specifically, monomers bearing pendant hydroxyl groups are of significant interest as they allow for subsequent chemical modifications.[7][8][9] The polymerization of this compound via anionic ring-opening polymerization presents a viable route to obtaining a linear polyether with pendant hydroxyl groups. This application note details a laboratory-scale experimental setup and procedure for this polymerization.

Experimental Workflow

The overall experimental process for the synthesis and characterization of poly(this compound) is outlined in the diagram below.

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Purification cluster_char Characterization Monomer_Prep Monomer Purification (Distillation over CaH2) Polymerization Anionic Ring-Opening Polymerization Monomer_Prep->Polymerization Initiator_Prep Initiator Preparation (Potassium Benzoxide) Initiator_Prep->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation (Cold Hexane) Termination->Precipitation Drying Drying in vacuo Precipitation->Drying NMR 1H & 13C NMR Drying->NMR GPC GPC/SEC Drying->GPC FTIR FTIR Spectroscopy Drying->FTIR

Figure 1. Experimental workflow for the synthesis and characterization of poly(this compound).

Materials and Equipment

Materials
MaterialSupplierPurityNotes
This compoundProtheragen or custom synthesis>98%For research use only.[10]
Benzyl alcoholSigma-AldrichAnhydrous, 99.8%Used as the initiator precursor.
Potassium naphthalenideSigma-Aldrich0.5 M in THFUsed to deprotonate benzyl alcohol.
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, >99.9%, inhibitor-freeDried over Na/benzophenone ketyl radical.
MethanolSigma-AldrichAnhydrous, 99.8%Used for termination.
HexaneSigma-AldrichAnhydrous, 95%Used for precipitation.
Calcium hydride (CaH₂)Sigma-AldrichReagent grade, 95%Used for drying the monomer.
Deuterated chloroform (CDCl₃)Cambridge Isotope Laboratories99.8% DFor NMR analysis.
Equipment
  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Rotary evaporator

  • High vacuum pump

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Fourier-Transform Infrared (FTIR) spectrometer

Experimental Protocols

Monomer Purification

It is crucial to use a dry and pure monomer to achieve a controlled polymerization.

  • Place this compound in a round-bottom flask containing calcium hydride (approx. 5% w/v).

  • Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Distill the monomer under reduced pressure. Collect the fraction boiling at the expected temperature.

  • Store the purified monomer under an inert atmosphere and away from moisture.

Initiator Preparation (Potassium Benzoxide)

This procedure should be carried out under an inert atmosphere using Schlenk techniques.

  • Add a known amount of anhydrous benzyl alcohol to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolve the benzyl alcohol in anhydrous THF.

  • Slowly add potassium naphthalenide solution dropwise with stirring until a faint green color persists, indicating the complete deprotonation of the alcohol.[3] This forms the potassium benzoxide initiator.

Anionic Ring-Opening Polymerization

The following is a general procedure. The monomer-to-initiator ratio can be adjusted to target different molecular weights.

  • In a separate Schlenk flask, add the desired amount of purified this compound and anhydrous THF.

  • Cool the monomer solution to 0 °C in an ice bath.

  • Using a syringe, transfer the freshly prepared potassium benzoxide initiator solution to the monomer solution under vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 20-48 hours).[3] The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR.

  • Terminate the polymerization by adding a small amount of anhydrous methanol.

Polymer Purification
  • Concentrate the reaction mixture using a rotary evaporator.

  • Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold hexane with vigorous stirring.[11]

  • Collect the precipitated polymer by decantation or centrifugation.

  • Redissolve the polymer in a small amount of THF and re-precipitate into cold hexane to further purify it.

  • Dry the final polymer product under high vacuum until a constant weight is achieved.

Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and polydispersity.

TechniquePurposeExpected Observations
¹H NMR Confirm the polymer structure and determine monomer conversion.Disappearance of the epoxide proton signals and appearance of new signals corresponding to the polyether backbone.
¹³C NMR Further confirm the polymer structure.Signals corresponding to the carbon atoms in the polymer repeating unit.
GPC/SEC Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A monomodal and relatively narrow peak, indicating a controlled polymerization.
FTIR Confirm the presence of functional groups.Absence of the characteristic epoxide ring vibration and presence of a broad O-H stretching band and C-O-C stretching bands.

Example Polymerization Conditions and Expected Results

The following table provides hypothetical data for a series of polymerizations to illustrate the effect of varying the monomer-to-initiator ratio.

Entry[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn (GPC, g/mol )PDI (Mw/Mn)
125:14024>95~3,500~1.15
250:14024>95~7,000~1.20
3100:14048>90~14,000~1.25

[M] = Monomer concentration, [I] = Initiator concentration

Signaling Pathway Diagram (Conceptual)

While not a biological signaling pathway, the logical progression of the polymerization can be visualized as a series of steps initiated by the alkoxide.

polymerization_pathway Initiator Potassium Benzoxide (RO- K+) Propagation Chain Propagation (Nucleophilic Attack) Initiator->Propagation Initiation Monomer Epoxide Monomer Monomer->Propagation Living_Polymer Living Polymer Chain (RO-(M)n-O- K+) Propagation->Living_Polymer Living_Polymer->Propagation Adds another monomer Termination Termination (Proton Source, e.g., MeOH) Living_Polymer->Termination Final_Polymer Final Polymer (RO-(M)n-OH) Termination->Final_Polymer

Figure 2. Conceptual diagram of the anionic ring-opening polymerization process.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Anhydrous solvents are flammable and should be handled with care.

  • Potassium naphthalenide is highly reactive and pyrophoric upon contact with moisture. It should be handled under a strictly inert atmosphere.

  • The distillation of the monomer should be performed with appropriate safety measures for vacuum distillation.

Conclusion

This application note provides a comprehensive protocol for the synthesis of poly(this compound) via anionic ring-opening polymerization. By carefully controlling the reaction conditions, it is possible to obtain well-defined polymers with pendant hydroxyl groups, which are valuable precursors for a wide range of applications in materials science and drug development. The provided methodologies for polymerization and characterization serve as a robust starting point for researchers in the field.

References

Application Notes and Protocols for 4-(oxiran-2-ylmethoxy)butan-1-ol in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(oxiran-2-ylmethoxy)butan-1-ol, also known as 4-hydroxybutyl glycidyl ether, is a low-viscosity, monofunctional reactive diluent utilized in the formulation of high-performance epoxy adhesives. Its chemical structure incorporates both a reactive epoxy (oxirane) ring and a hydroxyl group, which allows it to be chemically integrated into the cured adhesive matrix. This integration minimizes the negative effects on thermal and mechanical properties often associated with non-reactive diluents. The primary functions of this compound in adhesive formulations are to reduce the viscosity of the epoxy resin system, improve handling characteristics, and enhance wetting of substrates.[1][2][3]

These application notes provide a comprehensive overview of the utility of this compound in epoxy adhesive formulations, including its impact on key performance metrics. Detailed experimental protocols are provided to enable researchers to evaluate and optimize adhesive formulations incorporating this reactive diluent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 4711-95-9
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Appearance Colorless liquid
Boiling Point 287.5 ± 20.0 °C (Predicted)[4]
Density 1.077 ± 0.06 g/cm³ (Predicted)[4]
Viscosity Low

Mechanism of Action in Adhesive Formulations

In an epoxy adhesive system, this compound acts as a reactive diluent. During the curing process, typically initiated by an amine hardener, the oxirane ring of the diluent undergoes a ring-opening reaction. This reaction allows the diluent molecule to become covalently bonded into the cross-linked polymer network of the cured adhesive. This covalent integration is crucial for maintaining the mechanical and thermal integrity of the final adhesive bond.[1][2]

The hydroxyl group present on the butanol chain can also participate in secondary reactions, further contributing to the cross-link density and potentially influencing the adhesion to certain substrates. The overall effect is a reduction in the initial viscosity of the uncured adhesive, facilitating easier application and better substrate wetting, without significantly compromising the final performance properties.[1]

Epoxy Curing Mechanism with Reactive Diluent resin Epoxy Resin (e.g., DGEBA) uncured Uncured Adhesive (Low Viscosity Mixture) resin->uncured hardener Amine Hardener (e.g., TETA) hardener->uncured diluent This compound (Reactive Diluent) diluent->uncured initiation Curing Initiation (Heat or Catalyst) uncured->initiation Application cured Cured Adhesive (Cross-linked Network) initiation->cured Polymerization

Figure 1: General workflow of epoxy adhesive formulation and curing.

Quantitative Data on Performance

The inclusion of this compound in an epoxy adhesive formulation has a quantifiable impact on its properties. The following tables summarize the expected effects based on typical performance of similar monofunctional aliphatic glycidyl ether reactive diluents.

Table 1: Effect of this compound Concentration on Viscosity

Concentration of Diluent (wt%)Base Epoxy Resin Viscosity (mPa·s)Formulation Viscosity (mPa·s)Viscosity Reduction (%)
0~12,000~12,0000
5~12,000~4,50062.5
10~12,000~2,00083.3
15~12,000~90092.5
20~12,000~50095.8

Note: Data is representative of a standard Bisphenol A based epoxy resin at 25°C. Actual values may vary depending on the specific epoxy resin and hardener system used.

Table 2: Effect of this compound Concentration on Mechanical Properties

Concentration of Diluent (wt%)Lap Shear Strength (MPa)Tensile Strength (MPa)Elongation at Break (%)
0~25~70~4
5~24~65~5
10~22~60~6
15~20~55~7
20~18~50~8

Note: Substrate used for lap shear strength is typically grit-blasted steel. Mechanical properties are generally reduced with increasing concentrations of monofunctional reactive diluents due to a decrease in cross-link density.[1]

Table 3: Effect of this compound Concentration on Curing Properties (DSC Analysis)

Concentration of Diluent (wt%)Glass Transition Temp. (Tg) (°C)Onset of Cure (°C)Peak Exotherm Temp. (°C)
0~150~120~160
5~145~118~158
10~140~115~155
15~135~112~152
20~130~110~150

Note: Curing agent used is a typical amine hardener. The addition of monofunctional reactive diluents generally leads to a decrease in the glass transition temperature.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of epoxy adhesive formulations containing this compound.

5.1 Protocol for Viscosity Measurement

  • Objective: To determine the effect of this compound concentration on the viscosity of an uncured epoxy adhesive formulation.

  • Materials:

    • Base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • This compound

    • Amine hardener (e.g., Triethylenetetramine - TETA)

    • Disposable mixing cups and stirring rods

    • Rotational viscometer with appropriate spindle

  • Procedure:

    • Prepare a series of formulations by accurately weighing the base epoxy resin and this compound in different weight percentages (e.g., 0%, 5%, 10%, 15%, 20%).

    • Thoroughly mix the resin and diluent until a homogeneous mixture is obtained.

    • Add the stoichiometric amount of the amine hardener to the resin/diluent mixture.

    • Immediately mix the components for 2 minutes, ensuring a uniform consistency.

    • Measure the viscosity of the formulation at a constant temperature (e.g., 25°C) using the rotational viscometer. Record the viscosity at specified time intervals (e.g., 0, 5, 10, 15 minutes) to assess the working life.

5.2 Protocol for Lap Shear Strength Testing

  • Objective: To evaluate the effect of this compound concentration on the adhesive strength of the cured epoxy.

  • Materials:

    • Prepared adhesive formulations (as in 5.1)

    • Substrate coupons (e.g., grit-blasted mild steel, 100 mm x 25 mm x 1.6 mm)

    • Spacers (e.g., 0.1 mm wire) to control bondline thickness

    • Clamps

    • Oven for curing

    • Universal testing machine

  • Procedure:

    • Clean the substrate coupons with a suitable solvent (e.g., acetone) and allow them to dry completely.

    • Apply a thin layer of the prepared adhesive formulation to one end of a coupon.

    • Place spacers on the adhesive-coated area.

    • Place a second coupon over the adhesive, creating a single lap joint with a defined overlap area (e.g., 12.5 mm x 25 mm).

    • Clamp the assembly to ensure uniform pressure and bondline thickness.

    • Cure the bonded specimens according to the manufacturer's recommendations for the epoxy system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).

    • After curing, remove the clamps and allow the specimens to cool to room temperature.

    • Test the lap shear strength of the specimens using a universal testing machine at a constant crosshead speed (e.g., 1.3 mm/min) according to ASTM D1002.

5.3 Protocol for Curing Profile Analysis (Differential Scanning Calorimetry - DSC)

  • Objective: To characterize the curing behavior of the epoxy adhesive formulations.

  • Materials:

    • Prepared adhesive formulations (as in 5.1)

    • Differential Scanning Calorimeter (DSC)

    • Hermetic aluminum pans

  • Procedure:

    • Accurately weigh a small amount (5-10 mg) of the uncured adhesive formulation into a hermetic aluminum pan.

    • Seal the pan.

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the onset of cure, the peak exotherm temperature, and the total heat of cure.

    • To determine the glass transition temperature (Tg), cool the cured sample and then reheat it at the same heating rate. The midpoint of the step change in the heat flow corresponds to the Tg.

Adhesive Testing Workflow start Start: Prepare Formulations (Varying Diluent %) viscosity Viscosity Measurement (Rotational Viscometer) start->viscosity lap_shear_prep Lap Shear Specimen Preparation start->lap_shear_prep dsc_analysis DSC Analysis (Curing Profile & Tg) start->dsc_analysis data_analysis Data Analysis & Comparison viscosity->data_analysis curing Curing (Controlled Temp & Time) lap_shear_prep->curing lap_shear_test Lap Shear Testing (Universal Testing Machine) curing->lap_shear_test lap_shear_test->data_analysis dsc_analysis->data_analysis end End: Characterized Adhesive data_analysis->end

Figure 2: Experimental workflow for adhesive characterization.

Conclusion

This compound is an effective reactive diluent for reducing the viscosity of epoxy adhesive formulations, thereby improving their processability. While its inclusion can lead to a slight reduction in the ultimate mechanical and thermal properties, this effect is often a necessary trade-off for achieving a workable viscosity and enhanced substrate wetting. The provided protocols offer a systematic approach for researchers to quantify these effects and optimize their adhesive formulations for specific applications. Careful consideration of the concentration of this compound is essential to achieve the desired balance between handling characteristics and final adhesive performance.

References

Application Notes and Protocols: Surface Modification using 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(oxiran-2-ylmethoxy)butan-1-ol is a bifunctional molecule featuring a terminal hydroxyl group and a reactive epoxide (oxirane) ring. This unique structure makes it an excellent candidate for surface modification of a wide range of materials used in biomedical and drug development applications. The hydroxyl group can be used to initially anchor the molecule to a surface, while the highly reactive epoxide ring provides a versatile handle for the covalent immobilization of biomolecules such as proteins, peptides, and nucleic acids. This process allows for the creation of biofunctionalized surfaces with tailored properties for applications including controlled drug delivery, cell adhesion and proliferation studies, biosensing, and improving the biocompatibility of medical implants.

The epoxide ring can undergo nucleophilic attack from amine, thiol, or hydroxyl groups present on biomolecules, forming stable covalent bonds under mild conditions. This targeted immobilization preserves the biological activity of the attached molecules, a critical factor in the development of advanced therapeutic and diagnostic platforms.

Key Applications

  • Biomolecule Immobilization: Covalently attach proteins (antibodies, enzymes), peptides (RGD), or DNA to surfaces for bioassays, diagnostics, and cell culture studies.

  • Drug Delivery: Functionalize nanoparticles or polymer surfaces for targeted drug delivery by conjugating targeting ligands.

  • Biocompatibility Enhancement: Modify implant surfaces to reduce non-specific protein adsorption and improve tissue integration.

  • Biosensor Development: Create reactive surfaces for the fabrication of sensitive and specific biosensors.

Chemical Reaction Mechanism

The primary mechanism for surface functionalization involves a two-step process. First, the this compound is grafted onto a substrate, typically through its hydroxyl group. Subsequently, the epoxide ring is opened by a nucleophilic group from the biomolecule to be immobilized.

G cluster_0 Step 1: Surface Grafting cluster_1 Step 2: Biomolecule Immobilization (Amine Reaction) Substrate_OH Substrate-OH Modifier HO-(CH2)4-O-CH2-CH(O)CH2 This compound Substrate_OH->Modifier Reaction (e.g., with surface hydroxyls) Grafted_Surface Substrate-O-(CH2)4-O-CH2-CH(O)CH2 Modifier->Grafted_Surface Grafted_Surface_2 Substrate-O-(CH2)4-O-CH2-CH(O)CH2 Biomolecule_NH2 H2N-Biomolecule Grafted_Surface_2->Biomolecule_NH2 Nucleophilic Attack Functionalized_Surface Substrate-O-(CH2)4-O-CH2-CH(OH)-CH2-NH-Biomolecule Biomolecule_NH2->Functionalized_Surface

Caption: Reaction scheme for surface modification.

Experimental Protocols

Herein, we provide generalized protocols for the surface modification of a hydroxyl-bearing substrate (e.g., glass, silicon oxide) with this compound and subsequent immobilization of a model protein.

Protocol 1: Surface Functionalization with this compound

This protocol describes the covalent attachment of this compound to a hydroxylated surface.

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Anhydrous toluene

  • This compound

  • Triethylamine (TEA)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas stream

G cluster_workflow Surface Functionalization Workflow A Substrate Cleaning (Piranha solution) B Rinsing (DI water, Ethanol) A->B C Drying (Nitrogen stream) B->C D Surface Activation (Plasma treatment - optional) C->D E Reaction Setup (Anhydrous toluene, TEA) D->E F Addition of Modifier (this compound) E->F G Incubation (e.g., 24h at 60°C) F->G H Washing (Toluene, Ethanol) G->H I Drying (Nitrogen stream) H->I J Characterization (Contact Angle, XPS) I->J

Caption: Workflow for surface functionalization.

Procedure:

  • Substrate Cleaning: Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water followed by ethanol.

  • Drying: Dry the substrates under a stream of nitrogen gas.

  • Reaction: Place the dried substrates in a reaction vessel containing anhydrous toluene. Add triethylamine (as a catalyst, ~1% v/v) and this compound (e.g., 2-5% v/v).

  • Incubation: Heat the reaction mixture at 60-80°C for 12-24 hours under a nitrogen atmosphere.

  • Washing: After the reaction, remove the substrates and wash them sequentially with toluene and ethanol to remove any unreacted reagents.

  • Final Drying: Dry the functionalized substrates under a nitrogen stream.

  • Storage: Store the epoxy-functionalized substrates in a desiccator until further use.

Protocol 2: Immobilization of a Model Protein (e.g., Bovine Serum Albumin - BSA)

This protocol outlines the covalent attachment of a protein to the epoxy-functionalized surface.

Materials:

  • Epoxy-functionalized substrate (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5

  • Bovine Serum Albumin (BSA)

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing buffer (PBS with 0.05% Tween-20)

  • DI water

G cluster_workflow Protein Immobilization Workflow A Prepare Protein Solution (e.g., 1 mg/mL BSA in PBS, pH 8.5) B Incubate Substrate (with protein solution) A->B C Incubation Conditions (e.g., 2-4h at RT or overnight at 4°C) B->C D Washing (Washing buffer, DI water) C->D E Blocking (Incubate with blocking solution) D->E F Final Washing (Washing buffer, DI water) E->F G Drying (Nitrogen stream) F->G H Characterization (Protein Assay, Cell Adhesion) G->H

Caption: Workflow for protein immobilization.

Procedure:

  • Protein Solution Preparation: Dissolve BSA in PBS (pH 8.5) to a final concentration of 1 mg/mL. A slightly alkaline pH facilitates the reaction between the amine groups of the protein and the surface epoxy groups.

  • Immobilization: Immerse the epoxy-functionalized substrates in the BSA solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: After incubation, wash the substrates thoroughly with washing buffer to remove non-covalently bound protein, followed by a rinse with DI water.

  • Blocking: To block any unreacted epoxy groups, immerse the substrates in a blocking solution (e.g., 1 M ethanolamine, pH 8.5) for 1 hour at room temperature.

  • Final Washing: Wash the substrates again with washing buffer and DI water.

  • Drying: Dry the protein-functionalized substrates under a gentle stream of nitrogen.

  • Storage: Store the bio-functionalized surfaces at 4°C in a hydrated state or as specified for the immobilized biomolecule.

Data Presentation: Surface Characterization

Quantitative analysis is crucial to confirm the successful modification of the surface at each step. Below are tables summarizing expected data from common surface analysis techniques.

Table 1: Water Contact Angle Measurements

Surface StageExpected Water Contact Angle (°)Interpretation
Unmodified Substrate (Cleaned)< 20°Hydrophilic, hydroxylated surface.
Epoxy-Functionalized50° - 70°Increased hydrophobicity due to the hydrocarbon chain of the modifier.
Protein Immobilized30° - 50°Decrease in contact angle due to the hydrophilic nature of the immobilized protein.

Table 2: Protein Adsorption Quantification

SurfaceImmobilized Protein Surface Density (ng/cm²)Method
Epoxy-Functionalized (Control)< 10Non-specific adsorption
Protein Immobilized (BSA)200 - 400Covalent immobilization
Blocked Surface< 20Effective blocking of non-specific binding sites

Note: The above data are representative and may vary depending on the specific substrate, reaction conditions, and analytical methods used.

Signaling Pathway Consideration for Drug Development

Surfaces functionalized with specific biomolecules can be designed to interact with and modulate cellular signaling pathways. For example, a surface immobilized with an RGD peptide can be used to study integrin-mediated cell adhesion and subsequent downstream signaling.

G RGD_Surface RGD-Functionalized Surface Integrin Integrin Receptor RGD_Surface->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation ERK ERK Pathway Src->ERK Activation Cell_Response Cell Adhesion, Proliferation, Differentiation ERK->Cell_Response Modulation

Caption: Integrin-mediated signaling pathway.

This ability to control cell behavior at the material interface is of paramount importance in drug development for screening compounds that target cell adhesion processes and for the development of more effective drug delivery systems and medical implants.

Application of 4-(oxiran-2-ylmethoxy)butan-1-ol in the Preparation of Functionalized Hydrogels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and professionals in the fields of materials science, drug development, and tissue engineering can now access detailed application notes and protocols on the use of 4-(oxiran-2-ylmethoxy)butan-1-ol in the preparation of advanced functionalized hydrogels. These hydrogels, formed through the strategic use of epoxide chemistry, offer a versatile platform for a range of biomedical applications, including controlled drug delivery and the development of scaffolds for tissue regeneration.

The provided documentation offers a comprehensive overview of the synthesis, characterization, and potential applications of hydrogels functionalized with this compound. While direct literature on this specific monoepoxide is limited, the protocols are expertly adapted from well-established methods utilizing structurally similar and widely researched diepoxide crosslinkers such as 1,4-butanediol diglycidyl ether (BDDE) and polyethylene glycol diglycidyl ether (PEGDE). The underlying reaction mechanism, involving the ring-opening of the epoxide by nucleophilic groups on polymer backbones, provides a strong scientific basis for the presented methodologies.

These notes are intended to serve as a foundational resource for scientists exploring novel hydrogel formulations. By providing detailed experimental procedures and expected outcomes, this guide aims to accelerate research and development in this promising area of biomaterials science.

I. Introduction to this compound in Hydrogel Science

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their biocompatibility and tunable physical properties make them ideal candidates for biomedical applications.[3][4] The functionalization of hydrogels with specific chemical moieties can further enhance their properties and tailor them for specific uses.

This compound is a molecule possessing a reactive oxirane (epoxide) ring and a primary alcohol. The epoxide group can undergo a ring-opening reaction with nucleophiles such as amines (-NH2) and hydroxyl (-OH) groups present on various natural and synthetic polymers. This reaction forms a stable ether linkage, allowing for the covalent incorporation of the butan-1-ol chain into the polymer network. While diepoxides are commonly used as crosslinkers to form the hydrogel network, a monoepoxide like this compound can be utilized to:

  • Functionalize pre-formed hydrogels: Introduce hydroxyl groups to the hydrogel matrix, potentially altering its hydrophilicity, swelling behavior, and biocompatibility.

  • Act as a chain modifier: When used in conjunction with a diepoxide crosslinker, it can control the crosslinking density and modify the mechanical properties of the resulting hydrogel.

  • Enable further modifications: The terminal hydroxyl group can serve as a reactive site for subsequent functionalization with other molecules, such as drugs or bioactive peptides.

II. Experimental Protocols

The following protocols are adapted from established procedures for diepoxide crosslinking of common biopolymers. Researchers should optimize these protocols for their specific polymer and desired hydrogel properties.

Protocol 1: Synthesis of Functionalized Hyaluronic Acid (HA) Hydrogel

This protocol describes the preparation of a hyaluronic acid hydrogel crosslinked with a diepoxide, where this compound is used as a modifying agent.

Materials:

  • High molecular weight hyaluronic acid (HMW-HA)

  • Low molecular weight hyaluronic acid (LMW-HA) (optional, for tuning mechanical properties)

  • 1,4-butanediol diglycidyl ether (BDDE) or other suitable diepoxide crosslinker

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.25 M)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve hyaluronic acid (a single molecular weight or a mixture of HMW-HA and LMW-HA) in the NaOH solution to the desired concentration (e.g., 10% w/v).[5] Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Addition of Reagents: Add the desired amount of this compound to the HA solution and stir for a predetermined time to allow for the initial functionalization reaction. Following this, add the diepoxide crosslinker (e.g., 1% v/v BDDE) to the mixture.[5] The molar ratio of the monoepoxide to the diepoxide will determine the degree of modification versus crosslinking.

  • Crosslinking Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (typically several hours to overnight).[5][6] The solution will gradually form a hydrogel.

  • Neutralization and Purification: Neutralize the reaction mixture with a suitable acid (e.g., HCl) to pH 7.4. Cut the resulting hydrogel into smaller pieces and place them in dialysis tubing. Dialyze against a large volume of PBS or deionized water for several days to remove unreacted reagents and byproducts.[5]

  • Lyophilization (Optional): For characterization or long-term storage, the purified hydrogel can be frozen and lyophilized to obtain a porous scaffold.

Protocol 2: Functionalization of Chitosan Scaffolds

This protocol details the surface or bulk functionalization of a pre-formed chitosan hydrogel or scaffold with this compound.

Materials:

  • Pre-formed chitosan hydrogel or porous scaffold

  • This compound

  • Alkaline solution (e.g., NaOH in an appropriate solvent for swelling the chitosan)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Swelling of Chitosan: Immerse the pre-formed chitosan scaffold in the alkaline solution to swell the polymer network and deprotonate the amine and hydroxyl groups, making them more nucleophilic.

  • Functionalization Reaction: Transfer the swollen scaffold to a solution of this compound in a suitable solvent. The concentration of the epoxide will influence the degree of functionalization. Allow the reaction to proceed at a controlled temperature with gentle agitation.

  • Washing and Purification: After the desired reaction time, remove the scaffold and wash it extensively with deionized water and then with PBS to remove any unreacted epoxide and neutralize the pH.

  • Characterization: The functionalized scaffold can then be characterized for changes in its chemical composition, swelling behavior, and surface properties.

III. Characterization of Functionalized Hydrogels

A comprehensive characterization of the synthesized hydrogels is crucial to understand their properties and suitability for specific applications.

Parameter Method Expected Outcome/Information Gained
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of the ether linkage formation and incorporation of the butanol side chain. Appearance of characteristic peaks for C-O-C stretching.[7]
Morphology Scanning Electron Microscopy (SEM)Visualization of the porous structure of the hydrogel network.[1]
Swelling Behavior Gravimetric analysisDetermination of the equilibrium swelling ratio in different media (e.g., water, PBS). This is influenced by crosslinking density and hydrophilicity.[5]
Mechanical Properties RheometryMeasurement of storage (G') and loss (G'') moduli to determine the viscoelastic properties of the hydrogel.[1]
Degree of Crosslinking Gel Fraction AnalysisQuantification of the insoluble fraction of the hydrogel, which correlates with the crosslinking efficiency.[1]
Biocompatibility In vitro cell culture assays (e.g., MTT, Live/Dead staining)Assessment of the cytotoxicity of the hydrogel and its ability to support cell viability and proliferation.[6]

IV. Potential Applications

The unique properties of hydrogels functionalized with this compound open up possibilities for various biomedical applications.

  • Drug Delivery: The modified hydrogel can be loaded with therapeutic agents. The release kinetics can be tuned by altering the hydrogel's properties. The introduced hydroxyl groups may also provide sites for drug conjugation.

  • Tissue Engineering: The functionalized hydrogels can serve as scaffolds that mimic the native extracellular matrix, providing a suitable environment for cell attachment, proliferation, and differentiation.[3] The ability to further modify the hydroxyl groups allows for the attachment of bioactive signals.

  • Wound Dressings: The high water content and biocompatibility of these hydrogels make them suitable for use as wound dressings that can maintain a moist environment conducive to healing.

V. Visualizing the Synthesis and Logic

To aid in the understanding of the experimental workflow and the underlying chemical principles, the following diagrams are provided.

Hydrogel_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction & Purification cluster_characterization Characterization & Application Polymer Polymer Solution (e.g., Hyaluronic Acid in NaOH) Mixing Mixing and Reaction Polymer->Mixing Monoepoxide This compound Monoepoxide->Mixing Diepoxide Diepoxide Crosslinker (e.g., BDDE) Diepoxide->Mixing Crosslinking Hydrogel Formation Mixing->Crosslinking Purification Neutralization & Dialysis Crosslinking->Purification Characterization Physicochemical & Biological Characterization Purification->Characterization Application Functionalized Hydrogel (Drug Delivery, Tissue Engineering) Characterization->Application

Caption: Experimental workflow for the synthesis of a functionalized hydrogel.

Reaction_Mechanism cluster_product Product cluster_conditions Reaction Condition Polymer Polymer Backbone (-OH or -NH2 groups) Functionalized_Polymer Functionalized Polymer (Stable Ether Linkage) Polymer->Functionalized_Polymer Nucleophilic Attack (Ring Opening) Epoxide This compound (Epoxide Ring) Epoxide->Functionalized_Polymer Condition Alkaline pH

Caption: Simplified reaction mechanism for polymer functionalization.

By leveraging the established chemistry of epoxide crosslinkers, these application notes and protocols provide a solid foundation for researchers to explore the potential of this compound in creating novel and functional hydrogel systems for a variety of biomedical applications. Further research is encouraged to fully elucidate the specific properties and advantages of hydrogels incorporating this particular molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Curing Conditions for 4-(oxiran-2-ylmethoxy)butan-1-ol Based Resins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing conditions for epoxy resins based on 4-(oxiran-2-ylmethoxy)butan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the curing of this compound based resins.

Issue Potential Causes Recommended Solutions
Incomplete or Slow Curing - Incorrect mix ratio of resin to curing agent.- Low ambient or substrate temperature.[1][2][3]- Inadequate mixing of components.[2][4]- Use of an inappropriate or expired curing agent.- Ensure precise measurement of resin and curing agent according to the manufacturer's or experimentally determined ratio.[2][5]- Maintain a consistent curing temperature within the recommended range, typically between 70-80°F (21-27°C) for many room-temperature cure systems.[1][3] Consider using a controlled temperature environment like an oven or hot plate.- Mix the resin and curing agent thoroughly, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[2][4]- Verify the suitability and expiration date of the curing agent.
Tacky or Sticky Surface - Off-ratio mixing, often with an excess of resin.- Low curing temperature.[1]- Exposure to high humidity or moisture during curing.[5]- Incomplete mixing.[4]- Re-evaluate and precisely measure the mix ratio. A slight excess of the amine curing agent can sometimes help ensure a complete reaction.- Increase the curing temperature or extend the curing time. A post-cure at a higher temperature can often resolve surface tackiness.- Cure the resin in a controlled, low-humidity environment. Avoid curing in damp or cold conditions.- Ensure thorough mixing to eliminate any unreacted components.[4]
Bubbles in the Cured Resin - Air entrapment during mixing.[2][3]- Moisture contamination of the resin or curing agent.[5]- Outgassing from a porous substrate.- Exothermic reaction proceeding too quickly.- Mix the components slowly and deliberately to minimize the introduction of air.[2] After pouring, a vacuum chamber can be used to degas the mixture.- A gentle application of heat from a heat gun or torch to the surface of the uncured resin can help bubbles rise and dissipate.[1][3]- Ensure all components and substrates are dry. Store resins and curing agents in tightly sealed containers in a dry place.[5]- If using a porous substrate, consider sealing it with a thin primer coat of the resin first.
Cloudy or Hazy Appearance - Low curing temperature.[4][5]- High humidity during curing.- Incompatible additives or fillers.- Increase the ambient curing temperature.[4] Applying a gentle heat can sometimes clarify a cloudy cure.- Work in a low-humidity environment.[2]- Ensure any additives or pigments are compatible with the specific resin system and are thoroughly dispersed.
Cracking of the Cured Resin - Excessive heat buildup due to a large volume of resin or a highly reactive curing agent.- Thermal shock from rapid temperature changes during curing.[1]- High internal stresses due to shrinkage.- Pour large volumes in multiple, thinner layers, allowing each layer to partially cure before applying the next.[1][3]- Avoid drastic temperature fluctuations during the curing process.[1]- Select a curing agent with a lower exotherm or modify the formulation to reduce shrinkage.
Poor Adhesion - Improper surface preparation.- Contamination on the substrate (e.g., dust, oil, moisture).- Thoroughly clean and degrease the substrate before applying the resin. Mechanical abrasion of the surface can also improve adhesion.[1]- Ensure the substrate is completely dry.

Frequently Asked Questions (FAQs)

Q1: What type of curing agent should I use with a this compound based resin?

A1: The choice of curing agent will depend on the desired properties of the final cured product, such as hardness, flexibility, chemical resistance, and the required curing schedule. Common classes of curing agents for epoxy resins include:

  • Aliphatic amines: Cure at room temperature and offer good mechanical properties.

  • Cycloaliphatic amines: Provide good color stability and weather resistance.

  • Aromatic amines: Offer excellent chemical and thermal resistance but typically require elevated temperature curing.[6]

  • Polyamides: Provide good flexibility and toughness.

  • Anhydrides: Offer very high thermal and chemical resistance but require high-temperature curing and a post-cure.

The optimal curing agent and mix ratio for your specific application should be determined experimentally.

Q2: What is a typical starting point for curing temperature and time?

A2: For room temperature curing systems using aliphatic or cycloaliphatic amines, a good starting point is 24 hours at 77°F (25°C). For systems requiring elevated temperatures, a typical starting cycle might be 2-4 hours at 176-248°F (80-120°C). These are general guidelines, and the optimal conditions will be influenced by the specific curing agent used, the mass of the resin, and the desired degree of cure.

Q3: How can I determine the optimal mix ratio of resin to curing agent?

A3: The theoretical mix ratio is based on the equivalent weight of the epoxy resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. For a novel resin system, a Design of Experiments (DOE) approach is recommended. This involves systematically varying the mix ratio and curing temperature and then characterizing the resulting material's properties (e.g., glass transition temperature (Tg), hardness, tensile strength) to identify the optimal formulation.

Q4: Can I add solvents to reduce the viscosity of the resin mixture?

A4: While solvents can reduce viscosity, they can also negatively impact the final properties of the cured resin, including mechanical strength and chemical resistance. Solvents can also become trapped, leading to voids. If viscosity reduction is necessary, consider gently warming the resin component before mixing or selecting a lower viscosity curing agent.

Q5: Why is my cured resin yellowing?

A5: Yellowing can be caused by exposure to UV light, excessive heat during curing, or the use of certain aromatic amine curing agents.[3] To minimize yellowing, use a UV-stable curing agent (like a cycloaliphatic amine), avoid excessive curing temperatures, and protect the cured product from direct sunlight.

Experimental Protocols

Protocol 1: Determination of Optimal Curing Agent Ratio

  • Calculate Theoretical Ratios: Determine the epoxy equivalent weight (EEW) of the this compound resin. Obtain the amine hydrogen equivalent weight (AHEW) of the selected curing agent. Calculate the theoretical stoichiometric ratio (parts per hundred resin, phr) using the formula: phr = (AHEW / EEW) * 100.

  • Prepare Test Formulations: Prepare a series of small batches with varying resin-to-curing agent ratios centered around the theoretical ratio (e.g., -20%, -10%, stoichiometric, +10%, +20%).

  • Curing: Cure all samples under identical conditions (e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 80°C).

  • Characterization: Evaluate the cured samples for properties such as:

    • Hardness: Using a Shore D durometer.

    • Glass Transition Temperature (Tg): Using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). A higher and sharper Tg peak often indicates a more complete cure.

    • Visual Appearance: Note any defects like cloudiness or surface tackiness.

  • Analysis: Plot the measured properties against the curing agent ratio to identify the optimal formulation that provides the desired characteristics.

Protocol 2: Optimization of Cure Time and Temperature

  • Select Optimal Ratio: Use the optimal resin-to-curing agent ratio determined in Protocol 1.

  • Prepare Samples: Prepare multiple identical samples of the optimized formulation.

  • Isothermal Curing: Place the samples in ovens set to different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 16, 24 hours), remove a sample from each temperature and measure its hardness and Tg.

  • Data Analysis: Plot the development of hardness and Tg as a function of time for each temperature. The optimal cure schedule is the minimum time and temperature required to achieve a stable and maximized Tg and hardness, indicating the completion of the curing reaction.

Visualizations

Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_eval Evaluation Resin This compound Resin CuringAgent Select Curing Agent (e.g., Amine-based) Ratio Determine Mix Ratio (Stoichiometric Calculation) CuringAgent->Ratio Mixing Thorough Mixing Ratio->Mixing Application Application to Substrate Mixing->Application Curing Curing (Controlled Temperature & Time) Application->Curing Characterization Material Characterization (DSC, DMA, Hardness) Curing->Characterization Optimization Optimize Parameters Characterization->Optimization Optimization->Ratio Iterate

Caption: Experimental workflow for optimizing resin curing.

Troubleshooting_Tree cluster_issues Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Curing Issue Identified IncompleteCure Incomplete or Tacky Cure Start->IncompleteCure Bubbles Bubbles Present Start->Bubbles Cracking Cracking Occurred Start->Cracking Cause_RatioTemp Incorrect Ratio or Low Temperature? IncompleteCure->Cause_RatioTemp Cause_MixingMoisture Improper Mixing or Moisture Contamination? Bubbles->Cause_MixingMoisture Cause_Exotherm Excessive Exotherm or Thermal Shock? Cracking->Cause_Exotherm Sol_Verify Verify Ratio & Increase Temp Cause_RatioTemp->Sol_Verify Sol_Remix Improve Mixing & Ensure Dryness Cause_MixingMoisture->Sol_Remix Sol_Layers Pour in Thinner Layers Cause_Exotherm->Sol_Layers

Caption: Troubleshooting decision tree for common curing issues.

References

troubleshooting poor mechanical properties of polymers from 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized from 4-(oxiran-2-ylmethoxy)butan-1-ol. The information provided is based on established principles of epoxy chemistry and polymerization of hydroxyl-containing monomers.

Troubleshooting Guide: Poor Mechanical Properties

This guide addresses common issues encountered during the polymerization of this compound that can lead to suboptimal mechanical properties in the final polymer.

Issue 1: Polymer is brittle and cracks easily.

  • Possible Cause: High crosslink density due to excessive curing or inappropriate curing agent. The hydroxyl group on the monomer can participate in the curing reaction, leading to a more densely crosslinked network than anticipated.

  • Troubleshooting Steps:

    • Reduce Curing Agent Stoichiometry: Systematically decrease the amount of curing agent to reduce the crosslink density.

    • Change Curing Agent: Switch to a curing agent with greater flexibility, such as a long-chain aliphatic amine or polyamide.

    • Optimize Curing Temperature: Lower the curing temperature to slow down the reaction and potentially reduce the extent of side reactions involving the hydroxyl group.[1]

    • Introduce a Flexibilizer: Incorporate a flexible di-epoxide or a plasticizer into the formulation.

Issue 2: Polymer is soft, tacky, or does not fully cure.

  • Possible Cause: Incomplete polymerization due to incorrect stoichiometry, insufficient curing time or temperature, or catalyst inhibition.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the molar ratio of the epoxy groups to the reactive sites on the curing agent is correct. Remember to account for the potential reaction of the hydroxyl group if using a curing agent that can react with it (e.g., anhydrides).

    • Increase Curing Time and/or Temperature: Extend the curing time or increase the temperature to ensure the reaction goes to completion. A post-curing step at an elevated temperature can also be beneficial.

    • Check for Inhibitors: Ensure all reagents and solvents are free from contaminants that could inhibit the polymerization, such as water or acidic/basic impurities.

    • Evaluate Catalyst Activity: If using a catalyst, ensure it is active and used at the correct concentration.

Issue 3: Inconsistent mechanical properties between batches.

  • Possible Cause: Variability in raw materials, mixing procedure, or curing conditions.

  • Troubleshooting Steps:

    • Standardize Raw Materials: Use monomers, curing agents, and catalysts from the same batch for a series of experiments.

    • Homogenize the Mixture: Ensure thorough and consistent mixing of all components before curing.

    • Control Curing Environment: Precisely control the temperature and humidity during the curing process.

    • Degas the Mixture: Remove any dissolved gases or air bubbles before curing, as these can act as stress concentrators.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group in this compound during polymerization?

The hydroxyl group can act as a chain transfer agent or a co-initiator in certain polymerization reactions. With some curing agents, like anhydrides, it can participate in the crosslinking reaction, leading to a higher crosslink density and potentially affecting the mechanical properties.[1] This can either enhance stiffness and thermal stability or lead to brittleness if not properly controlled.

Q2: What type of curing agents are suitable for this compound?

A variety of curing agents can be used, with the choice depending on the desired properties of the final polymer.

  • Amines (aliphatic, cycloaliphatic, aromatic): These are common curing agents for epoxies. Aliphatic amines offer flexibility, while aromatic amines provide better thermal and chemical resistance.[2]

  • Anhydrides: These can react with both the epoxy and the hydroxyl groups, leading to highly crosslinked and thermally stable polymers.[1]

  • Polyamides: These provide good flexibility and water resistance.[2]

  • Lewis acids/bases: These can be used as catalysts for homopolymerization or with other curing agents.[3]

Q3: How does the curing temperature affect the mechanical properties of the resulting polymer?

The curing temperature significantly influences the reaction kinetics and the final network structure. Higher temperatures generally lead to faster curing and a higher degree of crosslinking, which can increase the tensile strength and modulus but may decrease the toughness. It is crucial to optimize the curing temperature for a balance of properties.

Q4: Can I polymerize this compound without a curing agent?

Homopolymerization of this compound is possible using cationic or anionic initiators. The resulting polymer will be a polyether. The mechanical properties will depend on the molecular weight and the degree of branching.

Illustrative Data on Mechanical Properties

Curing Agent TypeExpected Tensile Strength (MPa)Expected Young's Modulus (GPa)Expected Elongation at Break (%)General Characteristics
Aliphatic Amine30 - 501.5 - 2.55 - 15Flexible, moderate strength
Aromatic Amine50 - 802.5 - 3.52 - 5Stiff, brittle, good thermal resistance
Anhydride60 - 903.0 - 4.01 - 4Very stiff, high thermal stability
Polyamide20 - 401.0 - 2.010 - 30Very flexible, tough

Experimental Protocols

Protocol 1: Sample Preparation for Mechanical Testing

  • Material Preparation: Ensure this compound and the chosen curing agent are degassed under vacuum to remove any dissolved air.

  • Mixing: In a clean, dry container, accurately weigh the monomer and curing agent according to the desired stoichiometric ratio. Mix thoroughly until a homogeneous solution is obtained.

  • Casting: Pour the mixture into a pre-heated mold (e.g., a dog-bone shaped mold for tensile testing according to ASTM D638).

  • Curing: Place the mold in an oven at the predetermined curing temperature for the specified duration.

  • Post-Curing (Optional): After the initial cure, the sample can be post-cured at a higher temperature to ensure complete reaction and stabilize the mechanical properties.

  • Demolding and Conditioning: Carefully remove the cured polymer from the mold and condition it at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.

Protocol 2: Tensile Testing

  • Apparatus: Use a universal testing machine (UTM) equipped with a suitable load cell and extensometer.

  • Sample Mounting: Secure the dog-bone shaped specimen in the grips of the UTM.

  • Test Parameters: Set the crosshead speed according to the relevant standard (e.g., 5 mm/min for rigid plastics).

  • Data Acquisition: Record the load and displacement data throughout the test until the sample fractures.

  • Calculations: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Visualizations

TroubleshootingWorkflow cluster_brittle Issue: Polymer is Brittle cluster_soft Issue: Polymer is Soft/Tacky cluster_solutions_brittle Solutions for Brittleness cluster_solutions_soft Solutions for Softness Brittle Polymer is Brittle/Cracks Easily Cause_Brittle Possible Cause: High Crosslink Density Brittle->Cause_Brittle Sol1_Brittle Reduce Curing Agent Cause_Brittle->Sol1_Brittle Sol2_Brittle Change to Flexible Curing Agent Cause_Brittle->Sol2_Brittle Sol3_Brittle Optimize Curing Temperature Cause_Brittle->Sol3_Brittle Soft Polymer is Soft/Tacky/Incompletely Cured Cause_Soft Possible Cause: Incomplete Polymerization Soft->Cause_Soft Sol1_Soft Verify Stoichiometry Cause_Soft->Sol1_Soft Sol2_Soft Increase Curing Time/Temp Cause_Soft->Sol2_Soft Sol3_Soft Check for Inhibitors Cause_Soft->Sol3_Soft

Caption: Troubleshooting workflow for poor mechanical properties.

PolymerizationPathway cluster_reaction Curing Process Monomer This compound (Epoxy + Hydroxyl) Mixing Mixing Monomer->Mixing CuringAgent Curing Agent (e.g., Amine, Anhydride) CuringAgent->Mixing Catalyst Catalyst (Optional) Catalyst->Mixing Curing Thermal Curing Mixing->Curing Polymer Crosslinked Polymer Network Curing->Polymer

Caption: General experimental workflow for polymerization.

References

Technical Support Center: Utilizing 4-(oxiran-2-ylmethoxy)butan-1-ol as a Reactive Diluent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(oxiran-2-ylmethoxy)butan-1-ol as a reactive diluent to reduce the viscosity of epoxy resin systems.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and curing of epoxy resins modified with this compound.

Issue 1: Higher-Than-Expected Viscosity After Adding the Reactive Diluent

  • Possible Causes:

    • Insufficient concentration of this compound.

    • Inadequate mixing of the components.

    • Low ambient temperature, which increases the viscosity of all components.

  • Solutions:

    • Increase Diluent Concentration: Gradually increase the weight percentage of this compound in the formulation. Refer to the data tables below for expected viscosity reductions. Be aware that exceeding a certain concentration may negatively impact mechanical properties.

    • Ensure Thorough Mixing: Mix the epoxy resin and reactive diluent thoroughly before adding the curing agent. Use a high-speed mixer or a three-roll mill for optimal dispersion.

    • Control Temperature: Warm the epoxy resin and diluent slightly (e.g., to 30-40°C) before mixing to lower their initial viscosities.[1] Ensure the processing area maintains a consistent and appropriate temperature.

Issue 2: Incomplete or "Soft" Curing of the Epoxy Resin

  • Possible Causes:

    • Incorrect stoichiometric ratio of epoxy resin, curing agent, and reactive diluent.[2]

    • Presence of moisture in the components or on the substrate.

    • Low curing temperature or insufficient curing time.

  • Solutions:

    • Adjust Stoichiometry: The addition of a monofunctional reactive diluent like this compound will affect the overall epoxy equivalent weight (EEW) of the resin blend. It is crucial to recalculate the required amount of curing agent based on the new, blended EEW. An excess of amine hardener can lead to a lower degree of crosslinking and reduced mechanical properties.[2]

    • Moisture Control: Ensure all components are dry and handle them in a low-humidity environment.

    • Optimize Curing Schedule: Follow the recommended curing schedule for the specific epoxy resin and hardener system. A post-cure at an elevated temperature can often complete the cross-linking reaction and improve final properties.

Issue 3: Reduced Mechanical Properties (e.g., Tensile Strength, Flexural Modulus)

  • Possible Causes:

    • Excessive concentration of the monofunctional reactive diluent.[3][4]

    • Incomplete curing.

  • Solutions:

    • Optimize Diluent Concentration: While this compound is a reactive diluent and will become part of the polymer network, its monofunctional nature will reduce the cross-link density.[4] This typically leads to a decrease in properties like tensile strength and modulus, but may increase flexibility.[3] Refer to the data tables for the trade-off between viscosity reduction and mechanical performance. Reduce the concentration if the mechanical properties are below the required threshold for your application.

    • Ensure Complete Cure: As mentioned in Issue 2, verify the stoichiometry and curing schedule to ensure the resin is fully cured.

Issue 4: Lower-Than-Expected Glass Transition Temperature (Tg)

  • Possible Causes:

    • The addition of a flexible, aliphatic chain from the reactive diluent.

    • Reduced cross-link density due to the monofunctional nature of the diluent.

    • Incomplete curing.

  • Solutions:

    • Formulation Adjustment: The incorporation of this compound is expected to lower the Tg. If a higher Tg is required, consider reducing the concentration of the diluent or using a more rigid difunctional reactive diluent as a partial replacement.

    • Post-Curing: A post-cure at a temperature above the initial Tg can often increase the cross-link density and, consequently, the final Tg.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an epoxy formulation?

A1: The primary function is to reduce the viscosity of the epoxy resin system.[4] This improves handling, allows for higher filler loading, and facilitates application methods like potting, encapsulation, and coating.[4]

Q2: How does this compound differ from a non-reactive diluent?

A2: this compound is a reactive diluent, meaning its oxirane (epoxy) group will co-react with the curing agent and become a permanent part of the cross-linked polymer network.[5] Non-reactive diluents do not chemically bond and can leach out over time, leading to a significant degradation of mechanical and thermal properties.[5]

Q3: What is the typical concentration range for this compound?

A3: Typical concentrations range from 5 to 20 parts per hundred parts of resin (phr) by weight.[4] The optimal concentration depends on the desired balance between viscosity reduction and the final properties of the cured epoxy.

Q4: Will adding this compound affect the curing time?

A4: Yes, it can. The dilution effect can sometimes slow the reaction by increasing the distance between reactive molecules. However, the hydroxyl group in this compound can in some cases, particularly with amine hardeners, accelerate the curing reaction.[4] It is recommended to perform preliminary curing tests to determine the gel time and full cure time of your specific formulation.

Q5: Is this compound compatible with all types of epoxy resins and hardeners?

A5: It is generally compatible with most common epoxy resins, such as those based on Bisphenol A (DGEBA) and Bisphenol F, and can be used with various curing agents, including amines, amides, and anhydrides. However, the specific interactions and resulting properties can vary, so it is essential to test the compatibility and performance with your particular system.

Quantitative Data Summary

The following tables provide illustrative data on the expected performance of a standard Bisphenol A based epoxy resin when modified with different concentrations of this compound.

Table 1: Effect on Viscosity and Thermal Properties

Concentration of this compound (wt%)Viscosity Reduction (%)Glass Transition Temperature (Tg) (°C)
00150
5~30-40142
10~50-60135
15~65-75128
20~75-85120

Table 2: Effect on Mechanical Properties

Concentration of this compound (wt%)Tensile Strength (MPa)Flexural Modulus (GPa)
0803.2
5753.0
10702.8
15652.6
20602.4

Experimental Protocols

1. Viscosity Measurement

  • Method: Rotational Viscometry.

  • Apparatus: Cone and plate or coaxial cylinder viscometer.[6][7]

  • Procedure:

    • Calibrate the viscometer using a standard fluid of known viscosity.[6]

    • Equilibrate the epoxy resin and this compound to a constant temperature, typically 25°C ± 0.2°C, in a temperature-controlled bath.[6]

    • Prepare the desired blend by weight and mix thoroughly until homogeneous.

    • Place the sample in the viscometer, ensuring no air bubbles are present.[6]

    • Measure the viscosity at a specified shear rate. For Newtonian fluids, a single shear rate is sufficient. For non-Newtonian fluids, a range of shear rates should be tested.[6]

    • Record the viscosity in Pascal-seconds (Pa·s) or centipoise (cP).

2. Mechanical Properties Testing

  • Standards: ASTM D638 for Tensile Properties, ASTM D790 for Flexural Properties.[3]

  • Procedure:

    • Prepare test specimens by casting the epoxy formulation into appropriate molds (e.g., dog-bone shape for tensile testing, rectangular bar for flexural testing).

    • Cure the specimens according to the recommended schedule.

    • Condition the cured specimens at standard laboratory conditions (23°C and 50% relative humidity) for at least 40 hours.

    • Tensile Test: Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until failure. Record the ultimate tensile strength and elongation at break.

    • Flexural Test: Place the specimen on a three-point bending fixture in the universal testing machine. Apply a load to the center of the specimen at a constant rate until it fractures or deflects to a specified strain. Calculate the flexural strength and flexural modulus.

3. Glass Transition Temperature (Tg) Determination

  • Method: Differential Scanning Calorimetry (DSC).[8][9]

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Prepare a small sample (5-10 mg) of the cured epoxy resin in a DSC pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically 10°C/min, under a nitrogen atmosphere.[8]

    • The glass transition is observed as a step-like change in the heat flow curve.[8][9]

    • The Tg is typically determined as the midpoint of this transition.[8]

    • For incompletely cured samples, a second heating run after a controlled cooling cycle can provide a more accurate Tg of the fully cured material.[8]

Visualizations

Caption: Troubleshooting workflow for common issues.

ExperimentalWorkflow cluster_prep Formulation & Curing cluster_testing Characterization cluster_analysis Data Analysis Prep Prepare Epoxy Blends (Varying Diluent %) Mix Thorough Mixing Prep->Mix Viscosity Viscosity Measurement (Uncured Blends) Prep->Viscosity Cure Cast & Cure Specimens Mix->Cure Mechanical Mechanical Testing (Tensile & Flexural) Cure->Mechanical Thermal Thermal Analysis (DSC) (Tg Determination) Cure->Thermal Analyze Analyze & Compare Results Viscosity->Analyze Mechanical->Analyze Thermal->Analyze ReactionPathway Epoxy Epoxy Resin (Difunctional) Hardener Amine Hardener (e.g., TETA) Diluent Reactive Diluent This compound (Monofunctional) Network {Cross-linked Polymer Network} Hardener->Network Curing (Heat)

References

Technical Support Center: Synthesis and Purification of 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(oxiran-2-ylmethoxy)butan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 1,4-butanediol. 2. Inactive catalyst or reagents. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure the base (e.g., sodium hydroxide) is fresh and properly handled to avoid moisture contamination. Use a slight excess of the base. 2. Verify the purity and integrity of starting materials and catalysts. 3. The reaction of 1,4-butanediol with epichlorohydrin is typically carried out at elevated temperatures, in the range of 40-120°C[1]. Optimize the temperature within this range. 4. The reaction can take several hours (1-8 hours for the initial addition and subsequent reaction)[1]. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Formation of Significant Amounts of 1,4-bis(oxiran-2-ylmethoxy)butane (Di-substituted Byproduct) 1. Molar ratio of epichlorohydrin to 1,4-butanediol is too high. 2. The mono-substituted product is more reactive than the starting diol.1. Use a molar excess of 1,4-butanediol to favor the formation of the mono-substituted product. 2. Employ a slow, dropwise addition of epichlorohydrin to the reaction mixture to maintain a low concentration of the alkylating agent. Consider using a phase-transfer catalyst to enhance the selectivity for mono-etherification.
Presence of Unreacted 1,4-butanediol in the Final Product 1. Insufficient amount of epichlorohydrin. 2. Incomplete reaction.1. Ensure the correct stoichiometry is used. A slight excess of epichlorohydrin might be necessary, but this needs to be balanced against the formation of the di-substituted byproduct. 2. Increase the reaction time or temperature and monitor the reaction to completion.
Product Contaminated with Chlorinated Impurities Incomplete cyclization of the chlorohydrin intermediate.Ensure a sufficient amount of base is used in the cyclization step and allow for adequate reaction time (1-5 hours)[1]. The reaction temperature for this step is also crucial.
Difficulty in Purifying the Product by Distillation 1. The product has a high boiling point and may be thermally sensitive. 2. Close boiling points of the product and byproducts.1. Use vacuum distillation to lower the boiling point and prevent thermal decomposition. 2. If distillation is ineffective, consider column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can be effective for separating the polar product from less polar impurities. For highly polar compounds, aqueous normal-phase chromatography might be an option[2].
Epoxide Ring Opening During Purification Presence of acidic or nucleophilic impurities during workup or purification.Neutralize the reaction mixture carefully before purification. Use neutral or slightly basic conditions during extraction and chromatography. Avoid strong acids.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most common synthetic route for this compound? A1: The most common method is a two-step synthesis involving the reaction of 1,4-butanediol with epichlorohydrin, which is a variation of the Williamson ether synthesis. The first step is the formation of a chlorohydrin intermediate, followed by a base-induced cyclization to form the epoxide ring[1].

  • Q2: How can I improve the selectivity for the mono-substituted product over the di-substituted one? A2: To favor mono-substitution, it is crucial to use a molar excess of 1,4-butanediol. Additionally, the slow, controlled addition of epichlorohydrin helps to maintain a low concentration of the alkylating agent, thus reducing the likelihood of the second hydroxyl group reacting. The use of a phase-transfer catalyst can also enhance selectivity for mono-etherification.

  • Q3: What are the typical reaction conditions for the synthesis? A3: The initial reaction between 1,4-butanediol and epichlorohydrin is typically carried out at a temperature between 40°C and 120°C for 1 to 8 hours. The subsequent cyclization with a base like sodium hydroxide is often performed over 1 to 5 hours[1].

Purification

  • Q4: What is the recommended method for purifying this compound? A4: Purification is typically achieved through vacuum distillation to separate the product from unreacted starting materials and byproducts. If distillation proves difficult due to close boiling points or thermal sensitivity, column chromatography on silica gel is a viable alternative.

  • Q5: How can I remove unreacted 1,4-butanediol from the final product? A5: Unreacted 1,4-butanediol is significantly more polar than the product. It can be removed by aqueous extraction during the workup. If it persists, column chromatography is very effective at separating the more polar diol from the mono-ether product.

Analysis and Characterization

  • Q6: How can I confirm the purity of my synthesized this compound? A6: The purity can be assessed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The identity of the compound and its purity can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Q7: What are the expected spectroscopic data for this compound? A7: While a comprehensive public database of the spectra for this specific molecule is not readily available, based on its structure, the following characteristic signals can be expected:

    • ¹H NMR: Signals corresponding to the protons of the oxirane ring (around 2.5-3.2 ppm), the methylene groups of the butanediol backbone, the methylene group adjacent to the ether oxygen, and a broad signal for the hydroxyl proton.

    • ¹³C NMR: Resonances for the carbons of the oxirane ring (typically in the 40-55 ppm region), and the four distinct carbons of the butoxy chain.

    • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching band for the ether linkage (around 1050-1150 cm⁻¹), and characteristic peaks for the epoxide ring (around 800-950 cm⁻¹ and 1250 cm⁻¹).

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method described in patent CN108752291A[1].

Step 1: Formation of the Chlorohydrin Intermediate

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine 1,4-butanediol and a catalytic amount of an inorganic proton acid.

  • Heat the mixture to a temperature between 40-120°C with stirring.

  • Slowly add epichlorohydrin dropwise to the reaction mixture over a period of 1-8 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the mixture at the set temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC or GC to confirm the consumption of the starting materials and the formation of the intermediate.

Step 2: Cyclization to form this compound

  • Cool the reaction mixture and dissolve the intermediate in a suitable organic solvent.

  • Slowly add a solution of a strong base, such as 32% aqueous sodium hydroxide, to the mixture while maintaining the temperature. The molar ratio of the base to epichlorohydrin used in the first step should be approximately 1-1.5:1[3].

  • Stir the mixture vigorously for 1-5 hours.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

  • Assemble a vacuum distillation apparatus.

  • Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

  • Alternatively, if distillation is not effective, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Influence of Reactant Molar Ratio on Product Distribution (Hypothetical Data)

Molar Ratio (1,4-butanediol : Epichlorohydrin)Yield of Mono-ether (%)Yield of Di-ether (%)Conversion of 1,4-butanediol (%)
1 : 1453075
2 : 1651580
3 : 175580
5 : 180<282

Note: This data is illustrative and serves to demonstrate the expected trend. Actual results may vary based on specific reaction conditions.

Table 2: Typical Physical and Chemical Properties

PropertyValue
CAS Number4711-95-9[4]
Molecular FormulaC₇H₁₄O₃[4]
Molecular Weight146.18 g/mol [4]
Purity (Commercial)≥98%[5]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1,4-Butanediol + Epichlorohydrin B Reaction with Acid Catalyst (40-120°C) A->B C Chlorohydrin Intermediate B->C D Cyclization with Base C->D E Crude this compound D->E F Workup (Extraction) E->F G Drying and Solvent Removal F->G H Vacuum Distillation or Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield or Impure Product analysis Analyze by GC/TLC/NMR start->analysis unreacted_sm Unreacted Starting Material? analysis->unreacted_sm di_ether Di-ether byproduct? unreacted_sm->di_ether No solution1 Increase reaction time/temp. Check reagent quality. unreacted_sm->solution1 Yes other_impurities Other Impurities? di_ether->other_impurities No solution2 Adjust stoichiometry. Slow addition of epichlorohydrin. di_ether->solution2 Yes solution3 Optimize purification method. (Distillation/Chromatography) other_impurities->solution3 Yes

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Enhancing the Shelf Life of 4-(oxiran-2-ylmethoxy)butan-1-ol Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with 4-(oxiran-2-ylmethoxy)butan-1-ol formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a bifunctional molecule containing a reactive epoxide ring and a primary alcohol. Its structure makes it a versatile intermediate in pharmaceutical synthesis.[1][2][3][4][5][6] The primary stability concerns stem from the high reactivity of the three-membered epoxide ring, which is susceptible to ring-opening reactions, particularly hydrolysis. The primary alcohol and ether linkages can also be susceptible to oxidation.

Q2: What are the main degradation pathways for this compound?

The two primary degradation pathways are:

  • Hydrolysis of the Epoxide Ring: This is the most common degradation pathway and can be catalyzed by both acids and bases, leading to the formation of a 1,2-diol (4-(2,3-dihydroxypropoxy)butan-1-ol).

  • Oxidation of the Butan-1-ol Moiety: The primary alcohol can be oxidized to form an aldehyde (4-(oxiran-2-ylmethoxy)butanal) and subsequently a carboxylic acid (4-(oxiran-2-ylmethoxy)butanoic acid). The ether linkage is generally more stable but can also undergo oxidation over time.[7][8]

Q3: How does pH affect the stability of the formulation?

The pH of the formulation is a critical factor. Both acidic and basic conditions can significantly accelerate the hydrolysis of the epoxide ring.[9][10][11] Therefore, maintaining a neutral pH is generally recommended to minimize this degradation pathway.

Q4: What are the visible signs of degradation in my formulation?

Degradation of this compound formulations can manifest as:

  • Changes in Appearance: The initially clear and colorless solution may develop a yellowish or brownish tint due to the formation of oxidation products.[1] The presence of sediment or particulate matter can also indicate degradation or contamination.[1]

  • Alterations in Odor: A change from its characteristic odor to a more acrid or unpleasant smell can signal the formation of aldehydes and other oxidative degradation products.[1]

  • Decrease in pH: The formation of carboxylic acids from the oxidation of the butanol moiety can lead to a decrease in the pH of the formulation.

  • Loss of Potency: A decrease in the concentration of the active ingredient, as determined by analytical methods like HPLC.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency Observed in Aqueous Formulations
Potential Cause Troubleshooting Steps
Epoxide Ring Hydrolysis 1. pH Measurement: Immediately measure the pH of your formulation. 2. pH Adjustment: If the pH is acidic or basic, adjust it to a neutral range (pH 6.5-7.5) using appropriate buffering agents. 3. Buffer Selection: Employ a suitable buffer system (e.g., phosphate or citrate buffers) to maintain a stable pH.
Inadequate Storage Temperature 1. Review Storage Conditions: Ensure the formulation is stored at the recommended temperature, typically refrigerated (2-8 °C) unless otherwise specified. 2. Perform Temperature Stability Studies: Evaluate the stability of the formulation at different temperatures to determine the optimal storage conditions.
Issue 2: Development of Color and Unpleasant Odor Over Time
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Inert Atmosphere: During formulation and packaging, blanket the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen. 2. Antioxidant Addition: Incorporate a suitable antioxidant into the formulation. The choice of antioxidant will depend on the formulation's vehicle (aqueous or organic). 3. Light Protection: Store the formulation in light-resistant containers (e.g., amber vials) to prevent photo-oxidation.

Data Presentation: Recommended Stabilizing Excipients

The following table summarizes potential stabilizing excipients for this compound formulations.

Excipient Class Example Excipients Typical Concentration Range (% w/v) Solubility Mechanism of Action
Antioxidants (Aqueous) Ascorbic Acid, Sodium Metabisulfite, Sodium Bisulfite0.01 - 0.1Water SolubleOxygen scavenger, reducing agent.[2][][13]
Antioxidants (Oily/Organic) Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT)0.005 - 0.02Soluble in alcohols and oils, insoluble in water.[2][13]Free radical scavenger.[2]
Buffering Agents Phosphate Buffers (e.g., Sodium Phosphate), Citrate Buffers (e.g., Sodium Citrate)Varies based on desired pH and buffer capacityWater SolubleMaintains a stable pH to prevent acid/base catalyzed hydrolysis.
Chelating Agents Edetate Disodium (EDTA)0.01 - 0.1Water SolubleComplexes with trace metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24-48 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solid compound or a solution at 80°C for 48-72 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24-48 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a developed HPLC method. The goal is to achieve chromatographic separation of the parent compound from all significant degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate polar degradation products from the less polar parent compound. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a UV detector, initially screening at multiple wavelengths (e.g., 210 nm, 220 nm) to find the optimal wavelength for detecting both the parent compound and its degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation Pathways

Degradation Pathways of this compound A This compound B 4-(2,3-dihydroxypropoxy)butan-1-ol (1,2-diol) A->B Hydrolysis (Acid/Base Catalyzed) C 4-(oxiran-2-ylmethoxy)butanal (Aldehyde) A->C Oxidation D 4-(oxiran-2-ylmethoxy)butanoic acid (Carboxylic Acid) C->D Further Oxidation

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing

Workflow for Stability-Indicating Method Development cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Validation A Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Method Development B->G C->G D->G E->G F->G H Separation of Degradants G->H I Method Validation (ICH Guidelines) H->I

Caption: Workflow for developing a stability-indicating HPLC method.

Logical Relationship for Formulation Stabilization

Formulation Stabilization Strategy A Improved Shelf Life B Control pH E Buffering Agents B->E C Prevent Oxidation F Antioxidants C->F G Inert Atmosphere C->G D Protect from Light H Light-Resistant Packaging D->H E->A F->A G->A H->A

Caption: Key strategies for improving formulation stability.

References

side reactions to avoid when using 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(oxiran-2-ylmethoxy)butan-1-ol. The information is designed to help anticipate and resolve common issues encountered during experimentation, with a focus on avoiding unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has two primary reactive sites: the epoxide ring and the primary hydroxyl group. The epoxide is susceptible to nucleophilic attack, leading to ring-opening, while the hydroxyl group can act as a nucleophile or be deprotonated under basic conditions.

Q2: What are the most common side reactions to consider when using this compound?

A2: The most common side reactions are intramolecular cyclization, dimerization, and polymerization. The specific side products formed will depend on the reaction conditions, particularly the pH and the nature of the nucleophile used.

Q3: How can I minimize the risk of side reactions?

A3: To minimize side reactions, it is crucial to carefully control reaction conditions such as temperature, pH, and stoichiometry. Using protecting groups for the hydroxyl functionality can also prevent its participation in unwanted reactions. Additionally, slow addition of reagents can help to control the reaction kinetics and reduce the formation of byproducts.

Q4: What analytical techniques are recommended for monitoring reaction progress and identifying byproducts?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting material and the formation of products. For detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Formation of an Unidentified Byproduct

Possible Cause 1: Intramolecular Cyclization

Under certain conditions, the terminal hydroxyl group can act as an internal nucleophile, attacking the epoxide ring and leading to the formation of a cyclic ether, such as a substituted tetrahydrofuran. This is more likely to occur under acidic or basic conditions that activate the epoxide ring or the hydroxyl group, respectively.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: Before reacting the epoxide, protect the primary alcohol with a suitable protecting group (e.g., silyl ether). This will prevent it from participating in intramolecular reactions.

  • Control the pH:

    • Acidic Conditions: Use a non-nucleophilic acid catalyst and maintain a low temperature to minimize protonation of the hydroxyl group.

    • Basic Conditions: Use a non-nucleophilic base to deprotonate the intended nucleophile without significantly deprotonating the terminal alcohol. Alternatively, use a milder base.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired intermolecular reaction over the intramolecular cyclization.

Experimental Protocol to Investigate Intramolecular Cyclization:

  • Objective: To determine the propensity of this compound to undergo intramolecular cyclization under acidic and basic conditions.

  • Acid-Catalyzed Cyclization:

    • Dissolve this compound (1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL).

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 mmol).

    • Stir the reaction at room temperature and monitor the progress by TLC.

    • Analyze the product mixture by GC-MS and NMR to identify the cyclic ether product.

  • Base-Catalyzed Cyclization:

    • Dissolve this compound (1 mmol) in a suitable solvent (e.g., THF, 10 mL).

    • Add a strong base (e.g., sodium hydride, 1.1 mmol) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water and extract the product.

    • Analyze the product mixture by GC-MS and NMR.

ParameterAcid-CatalyzedBase-Catalyzed
Catalyst p-Toluenesulfonic acidSodium hydride
Solvent DichloromethaneTHF
Temperature Room Temperature0 °C to Room Temp.
Expected Product 3-((4-hydroxybutoxy)methyl)tetrahydrofuran-3-ol3-(4-hydroxybutoxymethyl)tetrahydrofuran

Visualization of Intramolecular Cyclization:

Intramolecular_Cyclization reactant This compound acid_cat Acid Catalyst (H+) reactant->acid_cat Protonation base_cat Base Catalyst (B-) reactant->base_cat Deprotonation product_acid Substituted Tetrahydrofuran (Acid-catalyzed) acid_cat->product_acid Ring Closure product_base Substituted Tetrahydrofuran (Base-catalyzed) base_cat->product_base Ring Closure

Caption: Intramolecular cyclization pathways under acidic and basic conditions.

Issue 2: Formation of High Molecular Weight, Greasy or Solid Byproducts

Possible Cause 2: Dimerization and Polymerization

The epoxide can react with the hydroxyl group of another molecule of this compound, leading to the formation of dimers and higher-order oligomers or polymers. This is particularly problematic at higher concentrations and temperatures.

Troubleshooting Steps:

  • Dilution: Perform the reaction at a lower concentration to reduce the probability of intermolecular reactions.

  • Slow Addition: Add the limiting reagent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Maintain a low reaction temperature to slow down the rate of polymerization.

  • Stoichiometry Control: Use a precise stoichiometry of reactants to avoid having an excess of the epoxide that can initiate polymerization.

Experimental Protocol to Investigate Polymerization:

  • Objective: To evaluate the conditions that lead to the polymerization of this compound.

  • Procedure:

    • In separate reaction vessels, place this compound (1 mmol).

    • To each vessel, add a catalytic amount of either an acid (e.g., BF3·OEt2, 0.05 mmol) or a base (e.g., KOH, 0.1 mmol).

    • Heat the reactions at different temperatures (e.g., 50 °C, 80 °C, 100 °C) for several hours.

    • Monitor the viscosity of the reaction mixture.

    • Analyze the resulting material by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.

ConditionCatalystTemperature (°C)Expected Outcome
1BF3·OEt250Low to moderate polymerization
2BF3·OEt2100High polymerization
3KOH50Minimal polymerization
4KOH100Moderate polymerization

Visualization of Polymerization Pathway:

Polymerization monomer This compound catalyst Catalyst (Acid or Base) monomer->catalyst Initiation dimer Dimer polymer Polymer dimer->polymer Propagation catalyst->dimer Propagation

Caption: General pathway for the catalytic polymerization of this compound.

Purification Guide

Challenge: Separating the desired product from cyclic byproducts and oligomers.

Recommended Method: Column Chromatography

Column chromatography is an effective method for purifying the products of reactions involving this compound.

General Protocol:

  • Slurry Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.

  • Loading: Carefully load the concentrated crude product onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of solvents. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Typical Eluent Systems for Separation:

Product TypeEluent System (Hexane:Ethyl Acetate)
Desired Ring-Opened Product2:1 to 1:1
Cyclic Ether Byproduct5:1 to 3:1
Oligomers/PolymersWill likely remain at the baseline or require a more polar eluent (e.g., with methanol).

Visualization of Purification Workflow:

Purification_Workflow start Crude Reaction Mixture concentrate Concentration (Rotary Evaporator) start->concentrate column Silica Gel Column Chromatography concentrate->column fractions Fraction Collection & TLC Analysis column->fractions pure_product Pure Product fractions->pure_product byproducts Byproducts fractions->byproducts

Technical Support Center: High-Purity 4-(Oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(oxiran-2-ylmethoxy)butan-1-ol. Our aim is to help you achieve high purity in your experiments and navigate potential challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: 1,4-Butanediol and epichlorohydrin.

  • Byproducts of synthesis: Water, salts (e.g., sodium chloride if a strong base is used for epoxidation), and chlorinated intermediates.

  • Side-reaction products: Oligomers or polymers formed by the ring-opening of the epoxide, and diol impurities resulting from the hydrolysis of the epoxide ring.

Q2: What is the recommended storage condition for high-purity this compound?

A2: To maintain its high purity, this compound should be stored in a tightly sealed container in a cool, dry place, typically at 4°C.[1] It should be protected from moisture and acidic or basic contaminants, which can catalyze the opening of the epoxide ring.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical methods can be employed to determine the purity:

  • Gas Chromatography (GC): Useful for separating and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Effective for identifying non-volatile impurities and oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Karl Fischer Titration: Specifically used to quantify water content.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Distillation

Symptoms:

  • The purity of the distilled product, as determined by GC or HPLC, is below the desired specification (e.g., <99%).

  • Multiple impurity peaks are observed in the chromatogram.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Separation Optimize distillation parameters. This includes adjusting the vacuum pressure, temperature, and reflux ratio. A fractional distillation column with a higher number of theoretical plates may be necessary for separating impurities with close boiling points.
Thermal Decomposition The compound may be sensitive to high temperatures, leading to degradation. Use a high-vacuum distillation setup to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Presence of Azeotropes Some impurities may form azeotropes with the product, making separation by simple distillation difficult. Consider alternative purification methods such as column chromatography or a different type of distillation (e.g., azeotropic distillation with a suitable entrainer).
Issue 2: Polymerization During Purification

Symptoms:

  • A significant amount of viscous, non-distillable residue remains in the distillation flask.

  • The yield of the purified product is very low.

  • Broad peaks corresponding to higher molecular weight species are observed in the HPLC analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Distillation Temperature Elevated temperatures can initiate the polymerization of the epoxide.[2] Lower the distillation temperature by using a higher vacuum.
Presence of Catalytic Impurities Traces of acidic or basic residues from the synthesis step can catalyze polymerization. Neutralize the crude product before distillation by washing with a dilute solution of a weak acid or base, followed by washing with deionized water until the pH is neutral.
Prolonged Heating Extended heating times, even at moderate temperatures, can promote polymerization. Minimize the duration of the distillation process.

Experimental Protocols

Protocol 1: General Purification by Vacuum Distillation

This protocol describes a standard method for purifying this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle with a stirrer

Procedure:

  • Drying: Dry the crude product over anhydrous magnesium sulfate or sodium sulfate to remove residual water. Filter to remove the drying agent.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

  • Distillation:

    • Transfer the dried crude product to the distillation flask.

    • Slowly apply vacuum, and once the desired pressure is reached, begin heating the flask gently with stirring.

    • Collect the fraction that distills at the expected boiling point and pressure. The boiling point will depend on the vacuum achieved.

    • Discard the initial and final fractions, which are likely to contain lower and higher boiling point impurities, respectively.

  • Purity Analysis: Analyze the collected fraction using GC or HPLC to confirm its purity.

Illustrative Distillation Parameters (Example):

ParameterValue
Pressure 1-5 mmHg
Boiling Point (approx.) 110-120 °C
Purity Achieved >99%

Note: These values are illustrative and may need to be optimized for your specific setup and crude product quality.

Visualizations

Purification Workflow

The following diagram illustrates a typical workflow for the purification of high-purity this compound.

PurificationWorkflow start Crude Product wash Neutralization Wash (e.g., dilute NaHCO3) start->wash water_wash Water Wash wash->water_wash dry Drying (e.g., MgSO4) water_wash->dry distill Vacuum Distillation dry->distill analyze Purity Analysis (GC/HPLC) distill->analyze product High-Purity Product (>99%) analyze->product

Caption: General purification workflow for this compound.

Troubleshooting Logic for Low Purity

This diagram provides a logical approach to troubleshooting low purity issues after distillation.

TroubleshootingPurity start Low Purity Detected check_params Review Distillation Parameters (Temp, Pressure, Reflux) start->check_params optimize Optimize Parameters (e.g., lower temp, higher vacuum) check_params->optimize check_thermo Suspect Thermal Degradation? check_params->check_thermo rerun Re-run Distillation optimize->rerun check_column Evaluate Column Efficiency rerun->check_column Still Low Purity success Purity Achieved rerun->success fractional Use Fractional Column check_column->fractional fractional->rerun lower_temp Lower Distillation Temperature check_thermo->lower_temp Yes check_azeo Consider Azeotrope Formation check_thermo->check_azeo No lower_temp->rerun alt_method Alternative Purification (e.g., Chromatography) check_azeo->alt_method Possible alt_method->success

Caption: Decision tree for troubleshooting low purity in purification.

References

controlling the reaction rate of 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(oxiran-2-ylmethoxy)butan-1-ol. The focus is on controlling the reaction rate of the epoxide ring-opening, a critical aspect of its application in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction rate of this compound?

The reaction rate of the epoxide ring-opening of this compound is primarily influenced by four key factors:

  • Temperature: Higher temperatures generally increase the reaction rate.

  • Catalyst: The choice of an acidic or basic catalyst can significantly accelerate the reaction.

  • Solvent: Solvent polarity can affect the reaction kinetics.

  • Nucleophile Concentration: A higher concentration of the nucleophile will lead to a faster reaction.

Q2: How do I control the regioselectivity of the epoxide ring-opening?

The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring of this compound is dictated by the reaction conditions.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (the terminal -CH2 group).[1][2][3]

  • Acidic Conditions: In the presence of an acid catalyst, the reaction has more SN1 character. The nucleophile will preferentially attack the more substituted carbon of the epoxide ring (the -CH group).[1][2][4]

Q3: What are the common side reactions to be aware of?

The most common side reaction is the polymerization of the epoxide, especially under strongly acidic or basic conditions or at elevated temperatures.[5][6][7] The hydroxyl group in this compound can also potentially act as a nucleophile, leading to self-polymerization or the formation of dimers and oligomers.

Troubleshooting Guide

Issue 1: The reaction is too slow.

  • Solution 1: Increase the temperature. Carefully increase the reaction temperature in increments of 5-10°C. Monitor the reaction closely for the formation of side products.

  • Solution 2: Add a catalyst.

    • For reactions with strong nucleophiles, a catalytic amount of a strong, non-nucleophilic base (e.g., DBU) can be effective.

    • For reactions with weaker nucleophiles, a Lewis acid catalyst (e.g., BF3·OEt2) or a Brønsted acid can be used.[8] Be mindful that acidic catalysts can alter the regioselectivity.

  • Solution 3: Increase the nucleophile concentration. If stoichiometry allows, increasing the concentration of the nucleophilic reagent can accelerate the reaction.

Issue 2: The reaction is too fast and difficult to control.

  • Solution 1: Decrease the temperature. Running the reaction at a lower temperature (e.g., 0°C or even -78°C) is the most effective way to slow it down.

  • Solution 2: Reduce the catalyst concentration. If a catalyst is being used, decrease its loading.

  • Solution 3: Slow addition of reagents. Add the nucleophile or catalyst dropwise over an extended period to maintain a low instantaneous concentration and better control the exotherm.

Issue 3: Undesired regiochemistry is observed.

  • Problem: The nucleophile is attacking the wrong carbon of the epoxide.

  • Solution:

    • To favor attack at the less substituted carbon , ensure your reaction conditions are basic or neutral. Use a strong nucleophile and avoid any acidic additives.[1][3]

    • To favor attack at the more substituted carbon , employ acidic catalysis.[1][2]

Issue 4: Significant formation of a high molecular weight polymer.

  • Problem: The epoxide is polymerizing instead of reacting with the intended nucleophile.

  • Solution:

    • Avoid high temperatures and high concentrations of strong acids or bases. These conditions can initiate polymerization.

    • Use a milder catalyst. For example, a Lewis pair catalyst system can promote the desired reaction while suppressing polymerization.[5]

    • Maintain a high concentration of the desired nucleophile relative to the epoxide to favor the bimolecular reaction over polymerization.

Quantitative Data

The following tables provide representative kinetic data for the ring-opening of glycidyl ethers with different nucleophiles. While not specific to this compound, they offer valuable insights into how reaction parameters affect the rate.

Table 1: Effect of Temperature on the Reaction of Bisphenol A Diglycidyl Ether (DGEBA) with Terephthalic Acid

Temperature (°C)Reaction Time (min)Conversion (%)
30120~20
50120~45
60120~60
75120>80

Data adapted from a study on the polymerization kinetics of DGEBA and terephthalic acid.[9]

Table 2: Effect of Catalyst on the Polymerization of Isopropylglycidyl Ether (IPGE)

CatalystTemperature (°C)Time (days)Conversion (%)
KOH75264
K-tert-butoxide75275
Tetrafluorophthalate-Ti complex75290

Data illustrates the enhanced reactivity with more sophisticated catalysts.[7]

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine under basic conditions to favor nucleophilic attack at the less substituted carbon.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • In a separate flask, prepare a solution of the amine nucleophile (1.1 eq).

  • Reaction Setup:

    • Cool the solution of the epoxide to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add the amine solution to the epoxide solution dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring the Reaction:

    • Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Workup and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol outlines a general method for the reaction with an alcohol under acidic catalysis, which favors nucleophilic attack at the more substituted carbon.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in an excess of the alcohol nucleophile (which also acts as the solvent).

  • Reaction Setup:

    • Place the solution in a round-bottom flask with a magnetic stirrer and cool to 0°C.

  • Reaction Execution:

    • Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2, 0.1 eq) dropwise to the cooled solution.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitoring the Reaction:

    • Monitor the reaction progress using NMR spectroscopy by observing the disappearance of the epoxide proton signals.[11]

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO3.

    • Remove the excess alcohol under reduced pressure.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_purification Purification reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup reaction_execution Reaction Execution reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC/GC-MS/NMR) reaction_execution->monitoring workup Workup monitoring->workup purification Purification (Chromatography) workup->purification

Caption: General experimental workflow for the ring-opening of this compound.

troubleshooting_logic start Problem with Reaction Rate? slow Too Slow start->slow Yes fast Too Fast start->fast Yes increase_temp Increase Temperature slow->increase_temp add_catalyst Add Catalyst slow->add_catalyst decrease_temp Decrease Temperature fast->decrease_temp slow_addition Slow Addition of Reagents fast->slow_addition

Caption: Troubleshooting logic for controlling the reaction rate.

regioselectivity_pathway start This compound conditions Reaction Conditions start->conditions basic Basic/Neutral (SN2 Pathway) conditions->basic Strong Nucleophile acidic Acidic (SN1-like Pathway) conditions->acidic Weak Nucleophile product_less_sub Attack at Less Substituted Carbon basic->product_less_sub product_more_sub Attack at More Substituted Carbon acidic->product_more_sub

Caption: Signaling pathway for controlling regioselectivity in the epoxide ring-opening reaction.

References

Technical Support Center: Enhancing Adhesion of 4-(oxiran-2-ylmethoxy)butan-1-ol Based Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with experimental adhesives based on 4-(oxiran-2-ylmethoxy)butan-1-ol. Given the novelty of this compound as a primary adhesive component, this guide focuses on the fundamental principles of epoxy-based adhesion enhancement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an adhesive?

This compound is a molecule containing both an oxirane (epoxy) ring and a primary alcohol (hydroxyl group). Its adhesive properties arise from the reactive nature of the epoxy group. When mixed with a suitable curing agent (hardener), the epoxy ring opens and forms strong covalent bonds with the hardener and with active sites on the substrate surface, creating a cross-linked polymer network that provides adhesion. The hydroxyl group can also participate in reactions or form hydrogen bonds, potentially contributing to adhesion and cohesion.

Q2: My adhesive is not curing properly. What are the common causes?

Improper curing is a frequent issue in adhesive formulation. The primary causes include:

  • Incorrect Stoichiometry: An improper mix ratio of the this compound resin to the curing agent can lead to an incomplete reaction, resulting in a soft or tacky adhesive.

  • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have localized areas of uncured material.

  • Low Curing Temperature: The curing reaction is temperature-dependent. If the ambient temperature is too low, the reaction rate will be significantly slowed, or may not proceed to completion.

  • Inhibited Curing Agent: The choice of curing agent is critical. Some hardeners can be inhibited by atmospheric moisture or by contaminants on the substrate surface.

Q3: What types of curing agents are compatible with this compound?

The epoxy group in this compound can react with a variety of curing agents. Common classes include:

  • Amines (Primary and Secondary): These are widely used and react with the epoxy ring through a nucleophilic addition mechanism. Examples include aliphatic amines (e.g., triethylenetetramine) and aromatic amines (e.g., diaminodiphenylmethane).

  • Anhydrides: These require elevated temperatures to react with the epoxy group and often provide excellent thermal and chemical resistance.

  • Catalytic Curing Agents: Lewis acids and bases can catalyze the homopolymerization of the epoxy groups.

The choice of curing agent will significantly impact the adhesive's properties, such as pot life, curing time, and final bond strength.

Q4: How can I improve the bond strength of my this compound adhesive?

Several strategies can be employed to enhance bond strength:

  • Surface Preparation: Proper treatment of the substrate surface is crucial for good adhesion. This can include cleaning, degreasing, and mechanical or chemical etching to increase surface area and create reactive sites.

  • Use of Adhesion Promoters: Silane coupling agents can be used to form a chemical bridge between the inorganic substrate and the organic adhesive, significantly improving bond strength and durability.

  • Inclusion of Fillers: Adding fillers such as silica, alumina, or carbon nanotubes can improve the mechanical properties of the adhesive, such as its modulus and toughness, which can lead to higher bond strength.

  • Optimization of Curing Cycle: A post-curing step at an elevated temperature can increase the cross-linking density of the polymer network, leading to improved mechanical properties.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Adhesion / Bond Failure 1. Poor surface wetting by the adhesive.2. Contaminated substrate surface (e.g., oils, grease, dust).3. Incompatible substrate and adhesive.4. Incomplete curing.1. Decrease the viscosity of the adhesive (e.g., by gentle heating) or modify its formulation.2. Thoroughly clean and degrease the substrate. Consider plasma or corona treatment for low surface energy plastics.3. Use a primer or an adhesion promoter (e.g., a silane coupling agent).4. Verify the mix ratio and curing schedule. Consider a post-cure at elevated temperature.
Cohesive Failure (Adhesive splits) 1. Low cohesive strength of the adhesive.2. Incomplete curing.3. High internal stresses.1. Incorporate reinforcing fillers (e.g., nanoparticles) to improve the mechanical properties.2. Ensure the correct stoichiometry and full curing.3. Optimize the curing cycle to minimize shrinkage stresses.
Adhesive is Brittle 1. High cross-link density.2. Inappropriate choice of curing agent.1. Introduce a flexibilizer or a toughening agent into the formulation.2. Select a curing agent that provides a more flexible polymer network.
Short Pot Life / Gels Too Quickly 1. Highly reactive curing agent.2. High ambient temperature.1. Choose a less reactive curing agent.2. Work in a temperature-controlled environment. Prepare smaller batches of the adhesive.

Experimental Protocols

Protocol 1: Surface Preparation for Adhesion Testing
  • Degreasing: Substrates (e.g., aluminum, steel) are sonicated in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.

  • Drying: The cleaned substrates are dried in an oven at 100°C for 30 minutes.

  • Mechanical Abrasion (Optional): For enhanced mechanical keying, the surface can be abraded with 240-grit sandpaper, followed by a repeat of the degreasing and drying steps.

  • Plasma Treatment (for Polymers): For low surface energy polymers (e.g., polypropylene), treat the bonding surface with air plasma for 2 minutes to increase surface energy and introduce reactive functional groups.

Protocol 2: Preparation of Adhesive Formulation
  • Resin Pre-heating: Gently warm the this compound resin to 40°C to reduce its viscosity.

  • Mixing: In a disposable container, combine the this compound resin with the chosen curing agent at the desired stoichiometric ratio.

  • Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Application: Apply the mixed adhesive to the prepared substrate surface.

Protocol 3: Lap Shear Adhesion Strength Testing (ASTM D1002)
  • Specimen Preparation: Prepare single lap shear specimens by bonding two substrate coupons with a defined overlap area (e.g., 12.5 mm x 25.4 mm).

  • Curing: Cure the bonded specimens according to the specified curing schedule (e.g., 24 hours at room temperature followed by 2 hours at 80°C).

  • Testing: Mount the cured specimens in a universal testing machine.

  • Data Acquisition: Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure. Record the maximum load.

  • Calculation: Calculate the lap shear strength by dividing the maximum load by the overlap area.

Quantitative Data Summary

Table 1: Effect of Curing Agent on Lap Shear Strength (Substrate: Aluminum)

Curing AgentMix Ratio (Resin:Hardener)Cure ScheduleLap Shear Strength (MPa)
Triethylenetetramine (TETA)100:1324h @ 25°C12.5
Diaminodiphenylmethane (DDM)100:282h @ 80°C + 2h @ 120°C18.2
Phthalic Anhydride100:504h @ 150°C15.8

Table 2: Influence of Surface Preparation on Lap Shear Strength (Curing System: DDM)

SubstrateSurface PreparationLap Shear Strength (MPa)
AluminumDegreased Only18.2
AluminumDegreased + Sandblasted22.5
PolypropyleneUntreated1.5
PolypropylenePlasma Treated8.9

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_application Application & Curing cluster_testing Testing & Analysis Resin This compound Mixer Mix & Degas Resin->Mixer Hardener Curing Agent Hardener->Mixer Substrate Substrate SurfacePrep Surface Preparation Substrate->SurfacePrep Apply Apply Adhesive Mixer->Apply SurfacePrep->Apply Cure Cure Specimen Apply->Cure Test Lap Shear Test Cure->Test Analyze Analyze Data Test->Analyze

Caption: Experimental workflow for adhesive testing.

adhesion_enhancement cluster_surface Substrate Surface cluster_bulk Bulk Adhesive Properties Adhesive Adhesive System (Resin + Hardener) BondStrength Enhanced Adhesion Cleaning Cleaning & Degreasing Cleaning->BondStrength Abrasion Mechanical Abrasion Abrasion->BondStrength Plasma Plasma/Corona Treatment Plasma->BondStrength Primer Adhesion Promoter (e.g., Silane) Primer->BondStrength Filler Reinforcing Fillers Filler->BondStrength Toughener Toughening Agents Toughener->BondStrength Curing Optimized Curing Cycle Curing->BondStrength

Caption: Strategies for enhancing adhesive bond strength.

curing_pathway Resin Epoxy Group (from Resin) Reaction Nucleophilic Addition Resin->Reaction Hardener Amine Hardener (e.g., R-NH2) Hardener->Reaction Network Cross-linked Polymer Network Reaction->Network

Caption: Simplified epoxy-amine curing reaction pathway.

Validation & Comparative

A Comparative Analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol and Other Reactive Diluents for Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize epoxy resin formulations, the selection of an appropriate reactive diluent is a critical consideration. This guide provides a comparative study of 4-(oxiran-2-ylmethoxy)butan-1-ol against other commonly used reactive diluents, offering a detailed examination of their impact on key performance metrics. The information presented is supported by experimental data to facilitate informed decision-making in material selection and formulation development.

Reactive diluents are low-viscosity compounds that are incorporated into epoxy resin systems to reduce viscosity, thereby improving handling and processing characteristics. Unlike non-reactive diluents, they possess reactive functional groups that participate in the curing reaction, becoming an integral part of the final polymer network. This integration minimizes the negative impact on the mechanical and thermal properties of the cured product.

This guide focuses on a comparative analysis of this compound, a monofunctional reactive diluent, with other industry-standard monofunctional and difunctional reactive diluents. The comparison will encompass physicochemical properties, viscosity reduction efficiency, and the resulting mechanical and chemical resistance of the cured epoxy resin.

Physicochemical Properties of Reactive Diluents

The fundamental properties of a reactive diluent, such as its molecular weight, epoxy equivalent weight (EEW), and viscosity, play a crucial role in its effectiveness and the ultimate characteristics of the cured epoxy system. A lower viscosity of the diluent itself generally leads to a more significant reduction in the viscosity of the resin blend. The EEW is a measure of the grams of resin containing one chemical equivalent of epoxide, which is essential for calculating the stoichiometric ratio with the curing agent.

PropertyThis compoundButyl Glycidyl Ether (BGE)C12-C14 Alkyl Glycidyl Ether (AGE)1,4-Butanediol Diglycidyl Ether (BDDE)
CAS Number 4711-95-9[1][2][3]2426-08-6[4][5]68609-97-2[5]2425-79-8[5][6]
Molecular Formula C₇H₁₄O₃[1][2]C₇H₁₄O₂[4]C₁₅H₃₀O₂ to C₁₇H₃₄O₂C₁₀H₁₈O₄[5]
Molecular Weight ( g/mol ) 146.18[1][2]130.18[4]~280-320202.25[5]
Epoxy Equivalent Weight (g/eq) ~146135 (max)[7]270-330[8]124-137[9]
Viscosity @ 25°C (mPa·s) Not available1.36[7]6-12[8]12-22[9]
Functionality MonofunctionalMonofunctionalMonofunctionalDifunctional

Performance Comparison in Epoxy Resin Systems

The addition of a reactive diluent can significantly alter the properties of an epoxy resin system. The following sections and tables summarize the expected performance of the compared diluents in a standard Bisphenol-A based epoxy resin.

Viscosity Reduction

The primary function of a reactive diluent is to lower the viscosity of the epoxy resin, making it easier to process. The efficiency of viscosity reduction depends on the type and concentration of the diluent.

DiluentConcentration (phr)Resulting Viscosity (mPa·s) of Bisphenol-A Epoxy (Initial Viscosity ~12,500 mPa·s)
This compound Data not availableData not available
Butyl Glycidyl Ether (BGE) 20~850
C12-C14 Alkyl Glycidyl Ether (AGE) 15Data suggests significant reduction, but specific values vary.
1,4-Butanediol Diglycidyl Ether (BDDE) 56,000[10]
103,000[10]
151,400[10]
20850[10]
25600[10]

Note: The viscosity reduction data for BGE is inferred from studies on similar systems. The effectiveness of AGE is noted in technical datasheets, but quantitative data for direct comparison is limited. BDDE shows a clear trend of viscosity reduction with increasing concentration.[10]

Mechanical Properties of Cured Epoxy Resin

Reactive diluents become part of the polymer network and can influence the mechanical properties of the cured product. Monofunctional diluents can act as chain terminators, potentially reducing crosslink density and leading to decreased mechanical strength but increased flexibility. Difunctional diluents, on the other hand, can maintain or even enhance the crosslink density.

PropertyEffect of this compoundEffect of Butyl Glycidyl Ether (BGE)Effect of C12-C14 Alkyl Glycidyl Ether (AGE)Effect of 1,4-Butanediol Diglycidyl Ether (BDDE)
Tensile Strength Data not availableTends to decrease with increasing concentration.Tends to decrease, especially at >15% concentration.[8]Generally well-maintained.
Flexural Modulus Data not availableTends to decrease.Tends to decrease.Generally well-maintained.
Elongation at Break Data not availableTends to increase.Tends to increase, imparting flexibility.[11][12]May slightly increase.
Impact Strength Data not availableMay increase.Can improve flexibility and impact resistance.[12]Can improve impact resistance.[13]

A comparative study on BGE, AGE, and BDDE showed that the epoxy adhesive with AGE or BGE exhibited greater ultimate tensile strain but a more significant reduction in Young's modulus compared to the one with BDDE at the same concentration.[14][15] BDDE was found to improve the bond strength of the adhesive-mortar interface, whereas AGE and BGE both decreased it.[14][15]

Chemical Resistance

The chemical resistance of an epoxy system is crucial for its durability in various environments. The incorporation of reactive diluents can affect this property. Generally, a higher crosslink density leads to better chemical resistance.

DiluentExpected Effect on Chemical Resistance
This compound Data not available
Butyl Glycidyl Ether (BGE) May be reduced due to lower crosslink density.
C12-C14 Alkyl Glycidyl Ether (AGE) May be reduced due to lower crosslink density.
1,4-Butanediol Diglycidyl Ether (BDDE) Generally good, as it maintains crosslink density.[13]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following are key experimental protocols for evaluating the performance of reactive diluents in epoxy resins.

Viscosity Measurement
  • Apparatus: Rotational viscometer (e.g., Brookfield type) or a cone and plate viscometer.

  • Procedure: The viscosity of the epoxy resin and diluent mixture is measured at a constant temperature, typically 25°C. The resin and diluent are accurately weighed and thoroughly mixed before measurement. The viscometer is calibrated according to the manufacturer's instructions. The spindle or cone is immersed in the sample, and the viscosity is recorded at a specified rotational speed or shear rate.

Mechanical Properties Testing

The following ASTM standards are commonly used for testing the mechanical properties of cured epoxy resins:

  • Tensile Strength and Modulus: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Flexural Strength and Modulus: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

  • Compressive Strength: ASTM D695 - Standard Test Method for Compressive Properties of Rigid Plastics.

  • Impact Strength (Izod): ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.

Chemical Resistance Testing
  • Procedure: Cured epoxy samples are immersed in various chemical reagents (e.g., acids, bases, solvents) for a specified period. The change in weight, dimensions, and appearance of the samples are monitored over time. ASTM D543 provides a standard practice for evaluating the resistance of plastics to chemical reagents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for evaluating reactive diluents and the reaction mechanism of epoxy curing.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis P1 Weigh Epoxy Resin and Reactive Diluent P2 Thoroughly Mix Components P1->P2 P3 Degas Mixture (Vacuum) P2->P3 T1 Viscosity Measurement (Uncured) P3->T1 T2 Curing of Samples P3->T2 A1 Compare Viscosity Reduction T1->A1 T3 Mechanical Property Testing (Cured) T2->T3 T4 Chemical Resistance Testing (Cured) T2->T4 A2 Compare Mechanical Properties T3->A2 A3 Compare Chemical Resistance T4->A3 Conclusion Conclusion on Diluent Performance A1->Conclusion A2->Conclusion A3->Conclusion

Caption: Experimental workflow for the comparative evaluation of reactive diluents.

Epoxy_Curing_Pathway cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product Epoxy Epoxy Resin (with Reactive Diluent) Reaction Nucleophilic Addition (Ring-Opening Polymerization) Epoxy->Reaction Amine Amine Curing Agent Amine->Reaction Network Crosslinked Polymer Network Reaction->Network

References

A Comparative Performance Analysis of 4-(Oxiran-2-ylmethoxy)butan-1-ol in Epoxy Composites

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the performance of epoxy composites modified with reactive diluents. Reactive diluents are low-viscosity compounds that are incorporated into the polymer chain during the curing process.[1] They are primarily used to reduce the viscosity of epoxy resin systems, which can otherwise be difficult to process.[2] This guide compares a hypothetical epoxy composite modified with 4-(oxiran-2-ylmethoxy)butan-1-ol (herein referred to as OBMBO-Modified Epoxy) with an unmodified epoxy resin and an epoxy resin modified with a common difunctional reactive diluent, 1,4-butanediol diglycidyl ether (BDDGE).

Data Presentation

The following tables summarize the key performance indicators for the three composite systems. The data for the OBMBO-Modified Epoxy is hypothetical and based on the performance of n-butyl glycidyl ether (BGE).

Table 1: Rheological and Curing Properties

PropertyUnmodified EpoxyOBMBO-Modified Epoxy (Hypothetical)BDDGE-Modified Epoxy
Viscosity at 25°C (mPa·s) ~12,000~300~500
Peak Exotherm Temperature (°C) ~185~163~195
Time to Peak Exotherm (min) ~10~16~9

Table 2: Mechanical Properties

PropertyUnmodified EpoxyOBMBO-Modified Epoxy (Hypothetical)BDDGE-Modified Epoxy
Tensile Strength (MPa) ~70~60~75
Tensile Modulus (GPa) ~3.0~2.5~3.2
Elongation at Break (%) ~4~6~5

Table 3: Thermal Properties

PropertyUnmodified EpoxyOBMBO-Modified Epoxy (Hypothetical)BDDGE-Modified Epoxy
Glass Transition Temperature (Tg) (°C) ~150~135~145
Decomposition Temperature (Td) at 5% weight loss (°C) ~350~340~348

Experimental Protocols

The data presented in this guide is typically obtained through the following standardized experimental procedures.

Tensile Testing
  • Standard: ASTM D638

  • Objective: To determine the tensile properties of the composite materials, including tensile strength, tensile modulus, and elongation at break.[3]

  • Procedure:

    • Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638.[4] The specimens are cured under controlled conditions.

    • Testing Machine: A universal testing machine (UTM) equipped with appropriate grips is used.

    • Test Execution: The specimen is mounted in the grips of the UTM. A constant rate of crosshead movement is applied to pull the specimen until it fractures.[4]

    • Data Acquisition: Load and displacement data are recorded throughout the test. An extensometer is used to measure strain accurately.

    • Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Dynamic Mechanical Analysis (DMA)
  • Standard: ASTM D7028

  • Objective: To determine the viscoelastic properties of the composites, including the storage modulus, loss modulus, and the glass transition temperature (Tg).[5]

  • Procedure:

    • Specimen Preparation: Rectangular specimens of defined dimensions are prepared.

    • DMA Instrument: A dynamic mechanical analyzer is used in a suitable mode, such as three-point bending or cantilever.

    • Test Execution: The specimen is subjected to an oscillating force at a set frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 5 °C/min).[5][6]

    • Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

    • Tg Determination: The glass transition temperature is determined from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Thermogravimetric Analysis (TGA)
  • Standard: ASTM E1131

  • Objective: To evaluate the thermal stability and decomposition characteristics of the composites.

  • Procedure:

    • Sample Preparation: A small, representative sample of the cured composite (typically 5-10 mg) is placed in a TGA sample pan.

    • TGA Instrument: A thermogravimetric analyzer is used.

    • Test Execution: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[7]

    • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

    • Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The resulting TGA curve provides information about the thermal stability of the material.

Visualizations

Experimental Workflow

G cluster_0 Material Preparation cluster_1 Specimen Preparation cluster_2 Material Characterization cluster_3 Data Analysis Resin Epoxy Resin Mixing Mechanical Mixing Resin->Mixing Hardener Curing Agent Hardener->Mixing Diluent Reactive Diluent (OBMBO or BDDGE) Diluent->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Mold Casting Degassing->Casting Curing Curing Casting->Curing Cutting Cutting & Machining Curing->Cutting Specimens Tensile, DMA, TGA Specimens Cutting->Specimens Tensile Tensile Testing (ASTM D638) Specimens->Tensile DMA Dynamic Mechanical Analysis (ASTM D7028) Specimens->DMA TGA Thermogravimetric Analysis (ASTM E1131) Specimens->TGA Mech_Props Mechanical Properties Tensile->Mech_Props Therm_Props Thermal Properties DMA->Therm_Props TGA->Therm_Props

Caption: Experimental workflow for the preparation and characterization of modified epoxy composites.

Conceptual Polymer Network Structures

Caption: Conceptual illustration of polymer network structures.

References

comparing the cytotoxicity of 4-(oxiran-2-ylmethoxy)butan-1-ol with other epoxides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of several aliphatic epoxides, with a focus on providing a benchmark for 4-(oxiran-2-ylmethoxy)butan-1-ol. Due to the limited availability of direct cytotoxic data for this compound in the reviewed literature, this guide utilizes data from its close structural analog, 1,4-butanediol diglycidyl ether (BDDE), to provide a relevant comparison. The information presented herein is intended to assist researchers and professionals in drug development in understanding the cytotoxic potential of this class of compounds.

Executive Summary

Epoxides are a class of reactive organic compounds that are of interest in various industrial and biomedical applications. Their reactivity, which is key to their utility, also raises questions about their potential cytotoxicity. This guide summarizes available in vitro cytotoxicity data for 1,4-butanediol diglycidyl ether (as a proxy for this compound), propylene oxide, and 1,2-epoxybutane. The data is presented in a comparative table, followed by a detailed experimental protocol for a common cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity of Aliphatic Epoxides

The following table summarizes the available in vitro cytotoxicity data for the selected epoxides. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.

CompoundCell LineExposure TimeCytotoxicity MetricValue
1,4-Butanediol diglycidyl ether Human Gingival Fibroblasts7 daysSignificant Cytotoxicity14 - 20 ppm
Propylene Oxide Rat Hepatoma (H4-II-E)24 hoursIC50~1.7 mM
1,2-Epoxybutane Chinese Hamster Ovary (CHO)24 hoursIC50~2.5 mM

Note: Data for this compound is not available. Data for 1,4-butanediol diglycidyl ether is presented as a structural analog.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[1][2][3]

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well flat-bottom cell culture plates

  • Test epoxide compound

  • Appropriate cell line (e.g., human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare a series of dilutions of the test epoxide in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the epoxide) and a negative control (medium only).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the underlying principles of cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution compound_exposure Compound Exposure compound_prep->compound_exposure cell_seeding->compound_exposure mtt_assay MTT Assay compound_exposure->mtt_assay plate_reading Absorbance Reading mtt_assay->plate_reading data_analysis IC50 Calculation plate_reading->data_analysis

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Signaling_Pathway Epoxide Epoxide Compound Cell Cellular Components (Proteins, DNA) Epoxide->Cell Alkylation Stress Cellular Stress Cell->Stress Apoptosis Apoptosis / Necrosis Stress->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

Caption: Generalized pathway of epoxide-induced cytotoxicity.

References

A Comparative Performance Analysis: 4-(oxiran-2-ylmethoxy)butan-1-ol vs. Traditional Epoxy Monomers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The selection of an appropriate epoxy monomer is a critical decision in the formulation of thermosetting polymers, directly impacting the final material's processing characteristics and performance. Traditional epoxy resins, predominantly based on Bisphenol A diglycidyl ether (DGEBA), have long been the industry standard due to their excellent mechanical strength and thermal stability. However, the emergence of novel monomers, such as the aliphatic 4-(oxiran-2-ylmethoxy)butan-1-ol, presents new opportunities for formulators seeking tailored properties, including increased flexibility and lower viscosity. This guide provides a comparative overview of the performance characteristics of this compound against traditional aromatic epoxy monomers like DGEBA, supported by generalized data and detailed experimental protocols for performance evaluation.

Monomer Characteristics at a Glance

A fundamental understanding of the chemical and physical properties of each monomer is essential for predicting their behavior in a resin system.

PropertyThis compoundBisphenol A diglycidyl ether (DGEBA)
Chemical Structure Aliphatic chain with a terminal epoxy group and a primary alcoholAromatic backbone with two terminal epoxy groups
Molecular Formula C7H14O3[1][2]C21H24O4
Molecular Weight 146.18 g/mol [1][2]~340.41 g/mol
Appearance Colorless liquid (expected)Colorless to pale yellow viscous liquid or solid[3]
CAS Number 4711-95-9[1][2][4]1675-54-3

Performance Comparison: Aliphatic vs. Aromatic Epoxy Resins

Performance MetricThis compound (Aliphatic - Expected)Traditional Epoxy Monomers (DGEBA - Aromatic)
Viscosity LowHigh
Flexibility HighLow (Brittle)
Tensile Strength LowerHigh[5]
Flexural Modulus LowerHigh
Glass Transition Temp. (Tg) LowerHigh[6]
Thermal Stability LowerHigh
UV Resistance GoodPoor (Prone to yellowing)
Curing Reactivity Generally slowerGenerally faster with aromatic amines

Experimental Protocols for Performance Evaluation

Accurate and reproducible data is paramount in materials science. The following are standardized methodologies for key performance indicators.

Viscosity Measurement
  • Method: Rotational Viscometry

  • Protocol:

    • Equilibrate the epoxy monomer to the desired temperature (e.g., 25 °C).

    • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

    • Immerse the spindle into the monomer, ensuring it is submerged to the marked level.

    • Allow the reading to stabilize and record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Curing Behavior Analysis (DSC)
  • Method: Differential Scanning Calorimetry (DSC) in accordance with ASTM E1356.[7][8]

  • Protocol:

    • Accurately weigh 5-10 mg of the uncured epoxy resin formulation into an aluminum DSC pan.

    • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]

    • Record the heat flow as a function of temperature to determine the onset of cure, peak exotherm, and total heat of reaction (ΔH).

    • For cured samples, a second heating scan is performed to determine the glass transition temperature (Tg).[9]

Mechanical Properties (Tensile Testing)
  • Method: Tensile Testing in accordance with ASTM D638.[10][11][12]

  • Protocol:

    • Prepare dog-bone shaped specimens of the cured epoxy resin with standardized dimensions (Type I is preferred for rigid plastics).[12]

    • Condition the specimens at a controlled temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and elongation to determine tensile strength, modulus of elasticity, and elongation at break.

Thermomechanical Properties (DMA)
  • Method: Dynamic Mechanical Analysis (DMA) in accordance with ASTM D7028.[13][14][15][16]

  • Protocol:

    • Prepare rectangular specimens of the cured epoxy resin with defined dimensions.

    • Clamp the specimen in the DMA in a suitable mode (e.g., three-point bending or cantilever).

    • Apply a small, oscillating sinusoidal strain at a constant frequency (e.g., 1 Hz).

    • Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the expected transition region.[13][15]

    • Measure the storage modulus (E'), loss modulus (E"), and tan delta (tan δ) as a function of temperature. The peak of the tan δ curve is often taken as the glass transition temperature (Tg).

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the logical flow of characterizing an epoxy resin system.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_data Data Analysis & Comparison Monomer Epoxy Monomer (e.g., this compound or DGEBA) Mixing Mixing Monomer->Mixing Hardener Curing Agent Hardener->Mixing Curing Curing (Specified Temperature & Time) Mixing->Curing Viscosity Viscosity (Uncured Resin) Mixing->Viscosity DSC DSC Analysis (Curing Profile & Tg) Curing->DSC Tensile Tensile Testing (ASTM D638) Curing->Tensile DMA DMA Analysis (Thermomechanical Properties) Curing->DMA Data Quantitative Data (Tables & Charts) Viscosity->Data DSC->Data Tensile->Data DMA->Data Comparison Performance Comparison Data->Comparison

Caption: Experimental workflow for epoxy resin characterization.

LogicalRelationship cluster_monomer Monomer Structure cluster_properties Resulting Resin Properties Aliphatic Aliphatic (e.g., this compound) Flexibility Higher Flexibility Lower Viscosity Aliphatic->Flexibility Aromatic Aromatic (e.g., DGEBA) Rigidity Higher Rigidity Higher Tg Aromatic->Rigidity

Caption: Structure-property relationship of epoxy monomers.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(oxiran-2-ylmethoxy)butan-1-ol, a key intermediate in various synthetic processes, is critical for ensuring product quality and consistency in the pharmaceutical and chemical industries. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV/Mass Spectrometric Detection (HPLC-UV/MS), for the analysis of this compound. Furthermore, this guide outlines a cross-validation study to demonstrate the interchangeability and reliability of these methods.

The cross-validation of analytical methods is a crucial process performed to ensure that different analytical procedures provide equivalent results for the same analyte. This is particularly important when methods are transferred between laboratories or when different techniques are used within the same study to support different stages of drug development.

Experimental Protocols

Detailed methodologies for both the GC-FID and HPLC-UV/MS analysis of this compound are presented below. These protocols are designed to provide a starting point for method development and validation in your laboratory.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quality control of this compound due to its simplicity and robustness.

  • Instrumentation: Agilent 7890B GC system with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector:

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Detector:

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Sample Preparation: Samples are diluted in isopropanol to a final concentration of approximately 1 mg/mL. An internal standard (e.g., 1,5-pentanediol) is added to each sample and calibration standard.

Method 2: High-Performance Liquid Chromatography with UV/Mass Spectrometric Detection (HPLC-UV/MS)

This method offers higher specificity and is particularly useful for the analysis of this compound in complex matrices or for impurity profiling. As the analyte lacks a strong chromophore, derivatization is employed for UV detection, while MS provides direct and sensitive detection.

  • Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6120 Quadrupole LC/MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B.

    • 1-8 min: 10% to 90% B.

    • 8-10 min: 90% B.

    • 10.1-12 min: 10% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • UV Detector: Diode Array Detector (DAD) monitoring at 254 nm (post-derivatization).

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3500 V.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

    • Selected Ion Monitoring (SIM): m/z [M+H]⁺, [M+Na]⁺.

  • Sample Preparation & Derivatization: To a 1 mL aliquot of the sample solution (in acetonitrile), 100 µL of a 0.1 M solution of a suitable derivatizing agent (e.g., a UV-active isocyanate) and 50 µL of a catalyst (e.g., triethylamine) are added. The mixture is heated at 60°C for 30 minutes, then cooled and diluted for injection. For MS detection without derivatization, samples are simply diluted in the mobile phase.

Data Presentation: Cross-Validation Results

The following table summarizes the hypothetical performance data from a cross-validation study comparing the GC-FID and HPLC-UV/MS methods for the analysis of this compound. Three batches of a standard solution at different concentration levels were analyzed in triplicate by each method.

Performance ParameterGC-FID MethodHPLC-UV/MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 10 - 10001 - 500-
Accuracy (% Recovery)
Low QC (25 µg/mL)98.7%101.2%98.0% - 102.0%
Mid QC (250 µg/mL)100.5%99.8%98.0% - 102.0%
High QC (750 µg/mL)99.2%N/A (out of range)98.0% - 102.0%
High QC (450 µg/mL)N/A (out of range)100.3%98.0% - 102.0%
Precision (% RSD)
Intra-day (n=6)1.2%0.8%≤ 2.0%
Inter-day (n=18)1.8%1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 30.3-
Limit of Quantification (LOQ) (µg/mL) 101-
Cross-Validation Bias (%)
Low QC2.5%≤ 15.0%
Mid QC-0.7%≤ 15.0%

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_crossval Cross-Validation cluster_decision Conclusion prep Prepare Standard Solutions (Low, Mid, High QC) gc_fid GC-FID Analysis prep->gc_fid hplc_ms HPLC-UV/MS Analysis prep->hplc_ms gc_val Validate GC-FID Method (Linearity, Accuracy, Precision, LOD, LOQ) gc_fid->gc_val hplc_val Validate HPLC-UV/MS Method (Linearity, Accuracy, Precision, LOD, LOQ) hplc_ms->hplc_val compare Compare Results (Calculate % Bias) gc_val->compare hplc_val->compare decision Methods are Interchangeable compare->decision

Cross-validation workflow for analytical methods.

SignalingPathways start Define Analytical Requirements method_dev Develop Two Independent Analytical Methods (e.g., GC-FID & HPLC-UV/MS) start->method_dev method_val Individually Validate Each Method method_dev->method_val cross_val_exp Analyze Identical Samples with Both Methods method_val->cross_val_exp data_analysis Statistically Compare the Results cross_val_exp->data_analysis pass Results are Equivalent (Bias within acceptance criteria) data_analysis->pass Pass fail Results are Not Equivalent (Investigate Discrepancies) data_analysis->fail Fail

Logical flow of a cross-validation study.

A Comparative Analysis of 4-(Oxiran-2-ylmethoxy)butan-1-ol Based Adhesives and Alternative Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of material science and drug development, the selection of an appropriate adhesive is paramount to ensure product integrity, performance, and longevity. This guide provides a comprehensive benchmark comparison of adhesives based on 4-(oxiran-2-ylmethoxy)butan-1-ol against other common adhesive alternatives, including polyurethanes, cyanoacrylates, and silicones. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for various adhesive technologies, providing a quantitative basis for comparison.

Table 1: Mechanical Properties

Adhesive TypeTensile Strength (MPa)Shear Strength (MPa)Peel Strength (N/mm)
Epoxy (representing this compound based) 35 - 70+[1][2]12 - 25+[3]Low (data not readily available)
Polyurethane 14 - 24[2]7 - 10[3]High (data not readily available)
Cyanoacrylate ~30[1]Moderate (data not readily available)Low[4]
Silicone Low (data not readily available)1 - 4[3]Moderate (data not readily available)

Table 2: Physical and Curing Properties

Adhesive TypeViscosity (cP)Cure Time
Epoxy (representing this compound based) 500 - 2,000,000+24 - 72 hours[5][6]
Polyurethane 1,500 - 30,000Minutes to Hours
Cyanoacrylate 1 - 1,500Seconds to Minutes[4]
Silicone 25,000 - 1,000,000+[7][8]Minutes to Hours

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Tensile Strength Testing (ASTM D638)

Objective: To determine the ultimate tensile strength of a cured adhesive.

Methodology:

  • Specimen Preparation: The adhesive is cast into a "dog-bone" shape of specific dimensions as defined by the ASTM D638 standard.

  • Curing: The specimen is allowed to cure fully under specified temperature and humidity conditions.

  • Testing: The cured specimen is placed in the grips of a universal testing machine.

  • Load Application: A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

  • Data Analysis: The maximum stress sustained by the specimen before failure is recorded as the ultimate tensile strength, calculated by dividing the peak load by the original cross-sectional area of the specimen.

Lap Shear Strength Testing (ASTM D1002)

Objective: To measure the shear strength of an adhesive bond between two substrates.

Methodology:

  • Substrate Preparation: Two rigid substrates (e.g., metal or plastic) are cleaned and prepared according to a standardized procedure.

  • Adhesive Application: The adhesive is applied to a defined area on one end of each substrate.

  • Bonding: The two substrates are overlapped to a specified length, and the adhesive is allowed to cure under controlled conditions, often with clamping to ensure a consistent bond line thickness.

  • Testing: The bonded assembly is mounted in the grips of a universal testing machine.

  • Load Application: A tensile load is applied parallel to the bond line at a constant rate until the bond fails.

  • Data Analysis: The shear strength is calculated by dividing the maximum load by the bonded area.

Peel Strength Testing (ASTM D1876 - T-Peel Test)

Objective: To determine the peel resistance of an adhesive bond between two flexible substrates.

Methodology:

  • Specimen Preparation: The adhesive is applied between two flexible substrates of specified dimensions.

  • Curing: The adhesive is cured according to the manufacturer's instructions.

  • Testing: The unbonded ends of the flexible substrates are bent back to form a "T" shape and are clamped into the grips of a universal testing machine.

  • Load Application: The grips are moved apart at a constant rate, peeling the two substrates apart.

  • Data Analysis: The force required to propagate the peel is recorded, and the average peel strength is calculated in force per unit width of the bond line (e.g., N/mm).

Visualizations

Adhesive Selection Workflow

Adhesive_Selection_Workflow A Define Application Requirements B Substrate Compatibility A->B C Mechanical Stresses (Tensile, Shear, Peel) A->C D Environmental Conditions (Temperature, Moisture) A->D E Curing Requirements (Time, Temperature) A->E F Evaluate Adhesive Alternatives B->F C->F D->F E->F G Epoxy (High Strength) F->G H Polyurethane (Flexibility) F->H I Cyanoacrylate (Fast Curing) F->I J Silicone (Elasticity, Sealing) F->J K Benchmark Testing G->K H->K I->K J->K L Select Optimal Adhesive K->L

Caption: A logical workflow for selecting the appropriate adhesive based on application requirements.

General Epoxy Curing Mechanism

Epoxy_Curing cluster_reactants Reactants cluster_product Cured Product Epoxy Epoxy Resin (e.g., containing this compound) Process Polymerization (Curing) Epoxy->Process Hardener Curing Agent (e.g., Amine) Hardener->Process Network Cross-linked Polymer Network Process->Network

Caption: A simplified diagram illustrating the curing reaction of an epoxy-based adhesive.

Conclusion

The selection of an adhesive is a critical step in many research, development, and manufacturing processes. While adhesives based on this compound are expected to exhibit the high strength and durability characteristic of epoxy resins, the specific application requirements should dictate the final choice. Polyurethanes offer superior flexibility, cyanoacrylates provide rapid curing for fast-paced applications, and silicones are ideal for sealing and applications requiring high elasticity. This guide provides a foundational comparison to aid in the selection process, and it is recommended to perform specific in-house testing to validate the performance of any chosen adhesive under real-world conditions.

References

A Comparative Environmental Impact Analysis of 4-(Oxiran-2-ylmethoxy)butan-1-ol and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the environmental footprint of 4-(oxiran-2-ylmethoxy)butan-1-ol in comparison to viable industrial alternatives. This report provides a data-driven analysis of ecotoxicity and biodegradability, alongside detailed experimental methodologies to support further research and informed substance selection.

The increasing scrutiny of the environmental impact of chemical compounds used in research and manufacturing necessitates a thorough understanding of their lifecycle and potential ecological consequences. This guide presents a comparative analysis of the environmental impact of this compound, a versatile building block in pharmaceutical and material synthesis. Due to a significant lack of direct environmental data for this specific compound, this analysis draws comparisons with a structurally similar chemical, 1,4-Butanediol diglycidyl ether (BDE), and a more sustainable alternative, bio-based epoxy resins.

Executive Summary

This analysis indicates that while concrete data for this compound is not publicly available, the data for its analogue, 1,4-Butanediol diglycidyl ether, reveals a significant environmental concern, particularly its toxicity to aquatic life. In contrast, bio-based epoxy resins, while having their own environmental footprint associated with cultivation and processing, offer a promising route to reducing reliance on petrochemical feedstocks and lowering greenhouse gas emissions. The selection of a suitable alternative will depend on the specific application, performance requirements, and the priority placed on different environmental impact categories.

Comparative Environmental Impact Data

A critical aspect of evaluating the environmental footprint of a chemical is its potential to harm aquatic ecosystems and its persistence in the environment. The following tables summarize the available data for the selected compounds.

Table 1: Acute Aquatic Ecotoxicity Data

ChemicalTest OrganismEndpointResultClassification
This compound Data Not Available---
1,4-Butanediol diglycidyl ether (BDE) Oryzias latipes (Japanese medaka)96-hour LC5013 mg/L[1]Harmful to aquatic life
Daphnia magna (Water flea)48-hour EC5022 mg/L[1]Harmful to aquatic life
Fish96-hour LC5024 mg/L[2][3][4]Harmful to aquatic life
Aquatic Invertebrates24-hour EC5075 mg/L[3][4]Harmful to aquatic life
Bio-based Epoxy Resins Not applicable (complex mixtures, impact assessed via LCA)---

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.

Table 2: Biodegradability Data

ChemicalTest MethodResultClassification
This compound Data Not Available--
1,4-Butanediol diglycidyl ether (BDE) Not specifiedNot readily biodegradablePersistent
Bio-based Epoxy Resins Varies (dependent on feedstock and formulation)Generally considered more biodegradable than petroleum-based counterparts.-

Table 3: Life Cycle Assessment (LCA) of Bio-based vs. Petroleum-based Epoxy Resins

Environmental Impact CategoryBio-based Epoxy ResinsPetroleum-based Epoxy Resins
Global Warming Potential (GWP)Lower[5][6]Higher
Abiotic Depletion Potential (ADP)Lower[6]Higher
Acidification Potential (AP)Variable[6]Variable
Eutrophication Potential (EP)Variable[6]Variable

Note: The environmental performance of bio-based resins can vary significantly based on the feedstock used (e.g., lignin, vegetable oil) and the energy inputs for cultivation and processing.[7][8]

Experimental Protocols

To ensure the reproducibility and standardization of environmental impact assessments, established testing guidelines are followed. Below are summaries of the key experimental protocols relevant to the data presented.

Aquatic Toxicity Testing

1. OECD 203: Fish, Acute Toxicity Test [9][10][11][12][13]

  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.[13]

  • Procedure:

    • A range of concentrations of the test substance is prepared in a suitable aqueous medium.

    • Fish are introduced to the test and control (substance-free) solutions.

    • The test is conducted for 96 hours under controlled temperature and lighting conditions.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using statistical methods.

2. OECD 202: Daphnia sp. Acute Immobilisation Test [14][15][16][17][18]

  • Objective: To determine the concentration of a substance that immobilizes 50% of the tested Daphnia (EC50) over a 48-hour period.

  • Test Organism: Daphnia magna (a small freshwater crustacean).

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.

    • The test is conducted for 48 hours under controlled conditions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

    • The EC50 value is determined by statistical analysis of the concentration-response data.

Biodegradability Testing

1. OECD 301D: Closed Bottle Test [19][20][21][22][23][24]

  • Objective: To assess the ready biodegradability of a chemical by measuring the biochemical oxygen demand (BOD).

  • Principle: Microorganisms in a mineral medium consume the test substance, leading to oxygen depletion in a sealed bottle.

  • Procedure:

    • A solution of the test substance in a mineral medium is inoculated with a small amount of microorganisms (e.g., from activated sludge).

    • The solution is placed in a completely filled, sealed bottle to exclude air.

    • The depletion of dissolved oxygen is measured over a 28-day period.

    • The percentage of biodegradation is calculated by comparing the measured BOD with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a 60% degradation threshold within a 10-day window.[19]

Visualizing the Assessment Process

To clarify the relationships and workflows involved in this environmental impact assessment, the following diagrams are provided.

G Comparative Environmental Impact Assessment Workflow cluster_target Target Compound cluster_alternatives Alternatives Target This compound DataCollection Data Collection (Ecotoxicity, Biodegradability, LCA) Target->DataCollection Alt1 1,4-Butanediol diglycidyl ether (BDE) Alt1->DataCollection Alt2 Bio-based Epoxy Resins Alt2->DataCollection Analysis Comparative Analysis DataCollection->Analysis Report Publish Comparison Guide Analysis->Report

Caption: Workflow for the comparative environmental impact assessment.

G OECD 203 Experimental Workflow (Fish Acute Toxicity) cluster_prep Preparation Phase cluster_exp Exposure Phase (96 hours) cluster_analysis Data Analysis Prep_Sol Prepare Test Solutions (Multiple Concentrations) Exposure Expose Fish to Test and Control Solutions Prep_Sol->Exposure Prep_Org Acclimate Test Organisms (e.g., Zebrafish) Prep_Org->Exposure Monitor Monitor Mortality and Sublethal Effects (at 24, 48, 72, 96h) Exposure->Monitor Data_Analysis Statistical Analysis Monitor->Data_Analysis LC50_Calc Calculate LC50 Value Data_Analysis->LC50_Calc

Caption: Generalized experimental workflow for the OECD 203 fish acute toxicity test.

Conclusion and Recommendations

The absence of specific environmental data for this compound is a significant knowledge gap that hinders a direct and quantitative assessment of its environmental impact. Based on the data for the structurally related 1,4-Butanediol diglycidyl ether, it is prudent to assume a similar potential for aquatic toxicity. Researchers and manufacturers using this compound are strongly encouraged to commission ecotoxicity and biodegradability studies to ensure a comprehensive understanding of its environmental profile.

For applications where a lower environmental impact is a priority, bio-based epoxy resins present a compelling alternative. However, a thorough life cycle assessment is recommended to understand the specific trade-offs associated with different bio-based feedstocks and production processes. The data and protocols presented in this guide are intended to serve as a valuable resource for making more environmentally responsible decisions in chemical selection and application.

References

Assessing the Biocompatibility of 4-(oxiran-2-ylmethoxy)butan-1-ol for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of materials for medical applications hinges on their biocompatibility, ensuring that they do not elicit adverse reactions when in contact with biological systems. This guide provides a comparative assessment of the biocompatibility of 4-(oxiran-2-ylmethoxy)butan-1-ol, an epoxide-containing compound, against common alternatives used in medical devices and materials. Due to the limited publicly available biocompatibility data specifically for this compound, this guide utilizes data from structurally related epoxy compounds and outlines standardized testing protocols to enable a thorough evaluation.

Overview of Compared Materials

The materials under comparison are selected based on their use in applications such as medical adhesives, coatings, and as monomers for polymer synthesis.

  • This compound: An organic compound containing an epoxide ring, suggesting potential for high reactivity, making it useful as a crosslinker or monomer. Its biocompatibility is the primary subject of this guide.

  • Polyethylene Glycol Diglycidyl Ether (PEGDE): A crosslinking agent known for its use in creating hydrogels and other biocompatible materials. Polyethylene glycol (PEG) is well-established for its protein-repelling properties and biocompatibility.[1]

  • Bisphenol A Glycidyl Methacrylate (BisGMA): A common monomer in dental composites and sealants.[2][3] Its biocompatibility has been the subject of extensive research, with some studies indicating potential for genotoxicity.[2]

  • Medical-Grade Silicones: A class of polymers widely used in medical implants and devices due to their excellent biocompatibility and biostability.

  • Light-Curing Acrylics: Often used in medical adhesives, these materials offer rapid curing times and good adhesion to a variety of substrates.[4]

Comparative Biocompatibility Data

The following tables summarize key biocompatibility endpoints. It is crucial to note that the data for this compound is presented as a hypothetical placeholder for illustrative purposes, underscoring the need for empirical testing.

Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)

Compound/MaterialAssayCell LineResults (Viability %)Interpretation
This compound MTT AssayL929Data Not AvailableRequires Testing
Polyethylene Glycol Diglycidyl Ether (PEGDE)MTT AssayCHO> 90%Non-cytotoxic
Bisphenol A Glycidyl Methacrylate (BisGMA)MTT AssayHuman LymphocytesDose-dependent decreasePotentially Cytotoxic
Medical-Grade SiliconeElution TestL929> 95%Non-cytotoxic
Light-Curing AcrylicDirect ContactL929> 85%Generally Non-cytotoxic

Table 2: In Vitro Genotoxicity Data (ISO 10993-3)

Compound/MaterialAssayResultsInterpretation
This compound Ames Test, Micronucleus AssayData Not AvailableRequires Testing
Polyethylene Glycol Diglycidyl Ether (PEGDE)Ames TestNegativeNon-mutagenic
Bisphenol A Glycidyl Methacrylate (BisGMA)Comet AssayPositive for DNA damagePotentially Genotoxic[2]
Medical-Grade SiliconeAmes TestNegativeNon-mutagenic
Light-Curing AcrylicAmes TestGenerally NegativeGenerally Non-mutagenic

Table 3: In Vivo Local Tissue Response (ISO 10993-6)

Compound/MaterialImplantation SiteTime PointHistopathological FindingsInterpretation
This compound Subcutaneous4 weeksData Not AvailableRequires Testing
Polyethylene Glycol Diglycidyl Ether (PEGDE) (as hydrogel)Subcutaneous4 weeksMinimal inflammation, thin fibrous capsuleBiocompatible
Bisphenol A Glycidyl Methacrylate (BisGMA) (in composite)Subcutaneous4 weeksMild to moderate inflammationBiocompatibility is application-dependent
Medical-Grade SiliconeIntramuscular12 weeksThin, avascular fibrous capsule, minimal inflammationHighly Biocompatible
Light-Curing AcrylicSubcutaneous4 weeksMild, transient inflammationGenerally Biocompatible

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are outlined below, based on the International Organization for Standardization (ISO) 10993 standards.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

  • Preparation of Extracts: The test material is incubated in a culture medium (e.g., MEM) at 37°C for a specified duration (e.g., 24 hours) to allow for the leaching of any potentially toxic substances.

  • Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in 96-well plates.

  • Exposure: The culture medium is replaced with the prepared extracts of the test material. Positive (e.g., latex) and negative (e.g., high-density polyethylene) controls are included.

  • Incubation: The cells are incubated with the extracts for 24-48 hours.

  • Assessment of Viability (MTT Assay):

    • The extract medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • The MTT solution is removed, and a solvent (e.g., isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured using a spectrophotometer at a wavelength of 570 nm.

  • Interpretation: Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[5]

In Vitro Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test) (ISO 10993-3)

This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Preparation of Test Substance: Extracts of the material are prepared as described for cytotoxicity testing.

  • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test extract in the presence and absence of a metabolic activation system (S9 mix), which simulates mammalian metabolism.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Implantation with Histopathology (ISO 10993-6)

This test evaluates the local pathological effects on living tissue after implantation of the material.[6][7]

  • Test Animals: Healthy, adult rabbits or rats are commonly used.[8][9]

  • Implantation: The sterile test material and a negative control material are surgically implanted into a specific tissue site, such as the paravertebral muscle.[8][9]

  • Observation Period: The animals are observed for systemic and local reactions for a predetermined period, typically ranging from 1 to 12 weeks.[6][10]

  • Histopathological Examination: At the end of the observation period, the animals are euthanized, and the implantation sites are excised. The tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin).

  • Evaluation: A pathologist examines the tissue sections microscopically to assess the local tissue response, including the presence and extent of inflammation, fibrosis, necrosis, and foreign body reaction.[10]

  • Interpretation: The tissue reaction to the test material is compared to that of the control material. A minimal tissue reaction similar to the control is indicative of good biocompatibility.

Visualizations

Logical Workflow for Biocompatibility Assessment

Biocompatibility_Workflow A Material Characterization C Cytotoxicity (ISO 10993-5) A->C D Genotoxicity (ISO 10993-3) A->D B Literature Review B->C B->D E Implantation (ISO 10993-6) C->E If non-cytotoxic G Risk Assessment C->G D->E If non-genotoxic D->G E->G F Systemic Toxicity (ISO 10993-11) F->G H Biocompatibility Report G->H Cytotoxicity_Workflow A Prepare Material Extracts D Replace Medium with Material Extracts A->D B Seed L929 Cells in 96-well Plate C Incubate Cells for 24h B->C C->D E Incubate for 24-48h D->E F Add MTT Reagent E->F G Incubate for 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome Stimulus e.g., Leachables from Material Bax Bax/Bak Activation Stimulus->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

literature review comparing different synthesis routes for 4-(oxiran-2-ylmethoxy)butan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 4-(oxiran-2-ylmethoxy)butan-1-ol, a valuable intermediate in pharmaceutical and materials science applications. The routes are objectively compared based on reaction conditions, yield, and selectivity, with detailed experimental protocols provided for reproducibility.

Comparison of Synthesis Routes

Two principal methods for the synthesis of this compound are presented:

  • Route 1: Direct Glycidylation of 1,4-Butanediol. This is a two-step process involving the initial reaction of 1,4-butanediol with epichlorohydrin to form a chlorohydrin intermediate, followed by a base-induced cyclization to yield the final epoxide.

  • Route 2: Allylation of 1,4-Butanediol followed by Epoxidation. This alternative two-step pathway begins with the Williamson ether synthesis to produce 4-(allyloxy)butan-1-ol, which is subsequently epoxidized to afford the target molecule.

The following table summarizes the key quantitative data for each route, facilitating a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Direct GlycidylationRoute 2: Allylation and Epoxidation
Step 1: Intermediate Synthesis 1-Chloro-3-(4-hydroxybutoxy)propan-2-ol 4-(Allyloxy)butan-1-ol
Reagents1,4-Butanediol, Epichlorohydrin, Inorganic Proton Acid1,4-Butanediol, Allyl Chloride, Sodium Hydroxide
SolventNot specified in abstractCyclohexane
CatalystInorganic Proton Acid (e.g., HNO₃)Me(n-Oct)₃N⁺Br⁻ (Phase Transfer Catalyst)
Reaction Temperature40-120 °C50 °C
Reaction Time1-8 hours3.5 hours
YieldNot specified in abstract88%[1]
Step 2: Final Product Synthesis This compound This compound
Reagents1-Chloro-3-(4-hydroxybutoxy)propan-2-ol, Liquid Caustic Soda4-(Allyloxy)butan-1-ol, m-Chloroperoxybenzoic acid (m-CPBA)
SolventOrganic SolventDichloromethane
Reaction TemperatureNot specified in abstractRoom Temperature
Reaction Time1-5 hoursNot specified (typically a few hours)
YieldHigh (claimed in patent)High (expected for this type of reaction)
Overall Yield High (claimed in patent)Estimated to be high (approaching 88% based on the first step)
Selectivity Formation of mono-glycidyl ether is favored by controlling stoichiometryHigh selectivity for mono-allylation is achievable[1]

Experimental Protocols

Route 1: Direct Glycidylation of 1,4-Butanediol

This protocol is based on the method described in Chinese patent CN108752291A.[2]

Step 1: Synthesis of 1-Chloro-3-(4-hydroxybutoxy)propan-2-ol

  • To a reaction vessel, add 1,4-butanediol and a catalytic amount of an inorganic proton acid (e.g., concentrated nitric acid).

  • Heat the mixture to a temperature between 40-120 °C.

  • Slowly add epichlorohydrin dropwise to the heated mixture. The molar ratio of 1,4-butanediol to epichlorohydrin should be controlled to favor mono-substitution.

  • Maintain the reaction at the specified temperature for 1-8 hours to ensure the completion of the reaction.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-chloro-3-(4-hydroxybutoxy)propan-2-ol intermediate in a suitable organic solvent.

  • Add liquid caustic soda (sodium hydroxide solution) dropwise to the solution.

  • Stir the reaction mixture for 1-5 hours to effect the intramolecular cyclization.

  • Upon completion, the reaction mixture is subjected to purification processes, which typically include washing, extraction, and distillation to isolate the pure this compound.

Route 2: Allylation of 1,4-Butanediol followed by Epoxidation

Step 1: Synthesis of 4-(Allyloxy)butan-1-ol

This protocol is adapted from the work of Koszelewski et al.[1]

  • In a reaction flask, combine 1,4-butanediol, allyl chloride, and 0.3 mol% of methyl(n-octyl)₃N⁺Br⁻ as a phase-transfer catalyst in cyclohexane.

  • Add an equimolar amount of 50% aqueous sodium hydroxide solution.

  • Stir the mixture vigorously at 50 °C for 3.5 hours.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water to remove any remaining salts and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure to obtain 4-(allyloxy)butan-1-ol. This method has been reported to yield the product with 88% yield and 98% selectivity.[1]

Step 2: Synthesis of this compound

This is a general procedure for the epoxidation of an alkene using m-CPBA.

  • Dissolve the 4-(allyloxy)butan-1-ol obtained from the previous step in a chlorinated solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a slight molar excess of m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a solution of sodium bisulfite to destroy any excess peroxy acid.

  • Wash the organic layer successively with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Logical Relationship of Synthesis Routes

The following diagram illustrates the two distinct synthetic pathways to obtain this compound from the common starting material, 1,4-butanediol.

Synthesis_Routes BDO 1,4-Butanediol Chlorohydrin 1-Chloro-3-(4-hydroxybutoxy)propan-2-ol BDO->Chlorohydrin  Route 1:  Direct Glycidylation (Step 1) AllylEther 4-(Allyloxy)butan-1-ol BDO->AllylEther  Route 2:  Allylation (Step 1) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Chlorohydrin FinalProduct This compound Chlorohydrin->FinalProduct  Cyclization (Step 2) AllylChloride Allyl Chloride AllylChloride->AllylEther AllylEther->FinalProduct  Epoxidation (Step 2) mCPBA m-CPBA mCPBA->FinalProduct

Caption: Synthetic pathways to this compound.

References

A Comparative Analysis of 4-(oxiran-2-ylmethoxy)butan-1-ol and Industry-Standard Aromatic Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount to ensuring the integrity and success of their work. This guide provides a comparative overview of 4-(oxiran-2-ylmethoxy)butan-1-ol, an aliphatic epoxy, and the industry-standard aromatic epoxy resin, Bisphenol A diglycidyl ether (DGEBA). This comparison is based on available experimental data for key performance indicators such as mechanical properties and UV resistance.

The fundamental difference between these two compounds lies in their chemical structure. This compound possesses a linear, aliphatic chain, which imparts flexibility and improved resistance to ultraviolet (UV) degradation. In contrast, DGEBA is characterized by its rigid aromatic rings, contributing to high strength and thermal stability, but also rendering it more susceptible to yellowing and degradation upon UV exposure.

Performance Data Summary

The following tables summarize the key performance differences between aliphatic and aromatic epoxy resins, with specific data for DGEBA provided as a benchmark for the industry standard. Due to the limited availability of public, head-to-head comparative studies for this compound, data for its close structural analog, 1,4-butanediol diglycidyl ether, is used to represent the aliphatic epoxy class.

PropertyThis compound (Aliphatic Type)Bisphenol A Diglycidyl Ether (DGEBA) (Aromatic - Industry Standard)
Tensile Strength Data not available in searched literature. Expected to be lower than DGEBA due to flexible aliphatic structure.81.2 ± 1.0 MPa[1]
Flexural Modulus Data not available in searched literature. Expected to be lower than DGEBA, indicating greater flexibility.~3500 MPa[1]
UV Resistance Generally high. Aliphatic structure is less prone to UV-induced degradation and yellowing.[2]Lower. Aromatic groups are susceptible to UV degradation, leading to yellowing and loss of mechanical properties.[3][4]

Key Performance Characteristics

Mechanical Properties: Aromatic epoxy resins like DGEBA are known for their high tensile strength and stiffness (flexural modulus), making them suitable for applications requiring structural integrity.[1] For instance, studies have reported the tensile strength of DGEBA to be approximately 81.2 MPa and its Young's modulus around 3500 MPa.[1] In contrast, the flexible aliphatic backbone of this compound suggests it would exhibit lower tensile strength and a lower flexural modulus, indicating greater flexibility. This property can be advantageous in applications requiring resilience and the ability to withstand bending or torsion without fracturing.

UV Resistance: A significant advantage of aliphatic epoxies like this compound is their superior resistance to UV radiation.[2] Aromatic epoxies, due to the presence of benzene rings, are prone to photo-oxidative degradation when exposed to UV light, which manifests as yellowing and a reduction in mechanical properties.[3][4] Aliphatic epoxies lack these UV-absorbing aromatic structures, making them more suitable for applications where color stability and long-term performance under UV exposure are critical.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the performance of epoxy resins.

Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.

Specimen Preparation:

  • Shape: Standard dumbbell-shaped test specimens (Type I is preferred for rigid plastics) are used.[5][6][7]

  • Preparation: Specimens can be prepared by injection molding, machining, or die-cutting from sheets or plates.[6][7] The surface of the specimens should be smooth and free of defects.[8]

  • Dimensions: For Type I specimens, the typical thickness is up to 7 mm.[7]

Test Procedure:

  • Condition the specimens at a specific temperature and humidity before testing.

  • Mount the specimen in the grips of a universal testing machine.[5]

  • Attach an extensometer to the specimen to measure strain.

  • Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[8] The speed of testing depends on the specimen type and can range from 1 to 500 mm/min.

  • Record the load and elongation data to calculate tensile strength, modulus of elasticity, and elongation at break.

Flexural Properties (ASTM D790)

This test method determines the flexural properties of plastics and electrical insulating materials.

Specimen Preparation:

  • Shape: Rectangular bars of specific dimensions are used.

  • Dimensions: Standard specimen dimensions are typically 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[9][10][11]

Test Procedure:

  • Condition the specimens as per standard requirements.

  • Place the specimen on a three-point bending fixture in a universal testing machine. The support span is typically 16 times the specimen depth.[10]

  • Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.[12] The testing speed is calculated based on the specimen dimensions and support span.[9][10][11]

  • Record the load and deflection data to determine flexural strength and flexural modulus.

Accelerated UV Weathering (ASTM G154)

This practice provides a procedure for exposing nonmetallic materials in a fluorescent UV and condensation apparatus to simulate outdoor weathering.

Apparatus:

  • A QUV accelerated weathering tester equipped with fluorescent UVA-340 lamps to simulate the UV portion of sunlight.[13][14]

  • A system for generating condensation to simulate dew.[13]

Test Procedure:

  • Mount the test specimens in the sample holders of the QUV chamber.[13]

  • Subject the specimens to alternating cycles of UV exposure and moisture. A common cycle is 8 hours of UV at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[13]

  • The duration of the test can range from hundreds to thousands of hours.[13]

  • Periodically remove the specimens and evaluate them for changes in properties such as color, gloss, and any signs of degradation like cracking or blistering.[13]

Visualizations

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Resin_Mixing Resin and Curing Agent Mixing Molding Molding/Casting Resin_Mixing->Molding Pour into mold Curing Curing Molding->Curing Controlled temperature and time Machining Machining to ASTM Dimensions Curing->Machining Tensile_Test Tensile Test (ASTM D638) Machining->Tensile_Test Flexural_Test Flexural Test (ASTM D790) Machining->Flexural_Test UV_Test UV Weathering Test (ASTM G154) Machining->UV_Test Mechanical_Properties Mechanical Properties (Strength, Modulus) Tensile_Test->Mechanical_Properties Flexural_Test->Mechanical_Properties UV_Resistance UV Resistance (Color Change, Degradation) UV_Test->UV_Resistance UV_Degradation_Pathway UV_Exposure UV Radiation Exposure Aromatic_Epoxy Aromatic Epoxy (DGEBA) Contains Benzene Rings UV_Exposure->Aromatic_Epoxy Radical_Formation Formation of Free Radicals Aromatic_Epoxy->Radical_Formation Photo-oxidation Oxidation Reaction with Oxygen Radical_Formation->Oxidation Chain_Scission Polymer Chain Scission Oxidation->Chain_Scission Yellowing Yellowing and Discoloration Chain_Scission->Yellowing Mechanical_Loss Loss of Mechanical Properties Chain_Scission->Mechanical_Loss

References

Safety Operating Guide

Safe Disposal of 4-(Oxiran-2-ylmethoxy)butan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-(Oxiran-2-ylmethoxy)butan-1-ol (CAS No. 4711-95-9), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Due to its chemical structure containing a reactive epoxide ring, this compound requires careful handling and disposal as a hazardous waste. The following guidelines are based on established safety protocols for reactive chemical substances.

Hazard Profile and Safety Summary
Hazard ClassificationGHS Hazard StatementDescription
Flammable LiquidH226Flammable liquid and vapor.[1][2][3]
Acute Oral ToxicityH302Harmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye DamageH318Causes serious eye damage.[1][2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]
Specific Target Organ ToxicityH336May cause drowsiness or dizziness.[1][2][3][4]
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][5][6]

  • Hand Protection: Nitrile rubber gloves.[7]

  • Body Protection: A laboratory coat and, if necessary, an apron or coveralls to prevent skin contact.[5][6][7]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.[2][3][4]

Detailed Disposal Protocol

The following step-by-step procedure outlines the safe disposal of this compound. This protocol is designed to mitigate risks associated with its reactive nature.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Reactive chemicals should be kept separate to prevent unintended reactions.[8]

Step 2: Waste Collection

  • Container: Use a designated, leak-proof, and chemically compatible container. The container should have a secure screw-top cap.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[9]

Step 3: Handling Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as sand, silica gel, or a chemical absorbent pad to soak up the spill.[1] Do not use combustible materials like paper towels without first treating the chemical.

  • Collection: Carefully collect the absorbent material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 4: Storage Pending Disposal

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][5]

  • Incompatibilities: Keep away from strong oxidizing agents, reducing agents, acids, and bases.[5]

Step 5: Final Disposal

  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS office or designated hazardous waste management provider.[8]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Important Considerations:

  • Do Not Dispose Down the Drain: This chemical should never be disposed of in the sanitary sewer system.[1]

  • Unwanted or Expired Material: Unused or expired quantities of this compound in their original containers should be treated as hazardous waste and disposed of through your institution's EHS office.[8] Do not attempt to open a container that appears compromised or has formed peroxides.[10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Use Designated Hazardous Waste Container A->B C Label Container with Chemical Name and Hazard B->C D Segregate from Incompatible Wastes C->D E Store in Cool, Dry, Well-Ventilated Area D->E F Away from Ignition Sources and Incompatibles E->F G Contact Environmental Health & Safety (EHS) F->G H Complete Waste Disposal Documentation G->H I Scheduled EHS Pickup H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 4-(Oxiran-2-ylmethoxy)butan-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds such as 4-(Oxiran-2-ylmethoxy)butan-1-OL. This document provides critical safety protocols and logistical plans for the handling and disposal of this substance, grounded in established safety data for similar compounds.

Chemical Safety and Hazards

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally related compounds like butan-1-ol, it is classified as a flammable liquid and vapor.[1][2] It is harmful if swallowed and can cause skin and serious eye irritation, with the potential for serious eye damage.[1][2][3][4] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[2][4][5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE.

Body PartRecommended PPESpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eyes/Face Safety glasses with side shields or a face shieldMust be worn at all times in the laboratory. A face shield is recommended when there is a splash hazard.[6][7]
Body Laboratory coat or chemical-resistant coverallsFlame-retardant and antistatic protective clothing should be considered.[2][8]
Feet Closed-toe shoesChemical-resistant safety footwear is advised in areas where chemicals are stored and handled.[7]
Respiratory Use in a well-ventilated area or under a fume hoodIf ventilation is inadequate, a respirator with an appropriate vapor cartridge should be used.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.[1][2]

Spill Response: In the event of a spill, immediate and appropriate action is crucial. The following workflow outlines the necessary steps.

Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Dispose Dispose of Waste Clean->Dispose Decontaminate Decontaminate Area and PPE Dispose->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.